Technical Documentation Center

HC-030031 Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: HC-030031
  • CAS: 349085-38-7

Core Science & Biosynthesis

Foundational

Unraveling the Mechanism of HC-030031: A Technical Guide to a Selective TRPA1 Antagonist

For Researchers, Scientists, and Drug Development Professionals Executive Summary HC-030031 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediatin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

HC-030031 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in mediating pain, inflammation, and respiratory responses. This technical guide provides a comprehensive overview of the mechanism of action of HC-030031, detailing its pharmacological activity, molecular interactions, and in vivo efficacy. Through a synthesis of available data, this document aims to equip researchers and drug development professionals with a thorough understanding of this important pharmacological tool.

Core Mechanism of Action: Selective TRPA1 Blockade

HC-030031, a substituted theophylline derivative, exerts its effects by directly inhibiting the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed on sensory neurons and is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Its activation leads to the influx of cations, primarily calcium and sodium, resulting in neuronal depolarization and the transmission of pain signals.

The primary mechanism of action of HC-030031 is the reversible blockade of the TRPA1 channel.[1] It effectively inhibits both inward and outward currents elicited by various TRPA1 agonists, including allyl isothiocyanate (AITC), formalin, and N-methylmaleimide.[1] This blockade prevents the influx of cations and subsequent neuronal activation, thereby mitigating the physiological responses associated with TRPA1 activation.

Signaling Pathway of TRPA1 Activation and Inhibition by HC-030031

TRPA1_Signaling cluster_stimuli Noxious Stimuli cluster_membrane Cell Membrane cluster_inhibition Inhibition cluster_cellular_response Cellular Response AITC AITC TRPA1 TRPA1 Channel AITC->TRPA1 Formalin Formalin Formalin->TRPA1 Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPA1 Ca_Influx Ca²+ Influx TRPA1->Ca_Influx Activation HC030031 HC-030031 HC030031->TRPA1 Blockade Depolarization Neuronal Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Caption: TRPA1 activation by noxious stimuli and its inhibition by HC-030031.

Quantitative Pharmacological Profile

The potency and selectivity of HC-030031 have been characterized across various in vitro assays. The following tables summarize the key quantitative data available.

AgonistAssay TypeCell LineIC50 (μM)Reference
Allyl Isothiocyanate (AITC)Calcium InfluxHEK-293 (human TRPA1)6.2[1]
FormalinCalcium InfluxHEK-293 (human TRPA1)5.3[1]
CinnamaldehydeNot SpecifiedNot Specified4.9 ± 0.1[2]
Allyl Isothiocyanate (AITC)Not SpecifiedNot Specified7.5 ± 0.2[2]

Table 1: In Vitro Potency of HC-030031 against Various TRPA1 Agonists

HC-030031 exhibits a high degree of selectivity for TRPA1 over other related TRP channels and other ion channels.

ChannelActivityReference
TRPV1No Blockade[1]
TRPV3No Blockade[1]
TRPV4No Blockade[1]
hERGNo Blockade[1]
NaV1.2No Blockade[1]

Table 2: Selectivity Profile of HC-030031

Molecular Basis of Inhibition and Species Specificity

Structural studies have begun to elucidate the molecular basis for the inhibitory action of HC-030031. A key amino acid residue, asparagine 855 (N855), in human TRPA1 has been identified as a critical determinant for the inhibitory activity of HC-030031.[3] This finding is supported by species-specific differences in sensitivity, where HC-030031 fails to inhibit frog and zebrafish TRPA1, which lack this specific residue.[3] Molecular dynamics simulations further suggest that HC-030031 stably binds to the N855 residue within the human TRPA1 channel.[3] The C-terminus region of the channel also appears to have a synergistic effect on the inhibition by HC-030031.[3]

In Vivo Efficacy and Preclinical Models

The analgesic and anti-inflammatory properties of HC-030031 have been demonstrated in various preclinical animal models.

Animal ModelAdministration RouteDoseEffectReference
Rat (AITC-induced nocifensive behaviors)Oral100 mg/kgSignificant reduction in lifting duration[2]
Rat (CFA-induced inflammatory pain)Oral100 mg/kgSignificant reversal of mechanical hypersensitivity[2]
Rat (Spinal nerve ligation model of neuropathic pain)Oral100 mg/kgSignificant reversal of mechanical hypersensitivity[2]
Mouse (Inflamed hind paw)Local Injection100 µgAttenuation of mechanical hypersensitivity[1]

Table 3: Summary of In Vivo Efficacy of HC-030031

These studies highlight the potential of HC-030031 to alleviate both acute and chronic pain states. For instance, oral administration of 100 mg/kg of HC-030031 has been shown to significantly reverse mechanical hypersensitivity in rat models of chronic inflammatory and neuropathic pain.[1][2]

Experimental Protocols

In Vitro Calcium Influx Assay (FLIPR)

A common method to assess the potency of HC-030031 is through a Fluorometric Imaging Plate Reader (FLIPR) based calcium influx assay.

FLIPR_Workflow Start Start Cell_Culture Culture HEK-293 cells stably expressing human TRPA1 Start->Cell_Culture Plating Plate cells in 96-well plates Cell_Culture->Plating Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Plating->Dye_Loading Incubation1 Incubate to allow dye uptake Dye_Loading->Incubation1 Compound_Addition Add varying concentrations of HC-030031 Incubation1->Compound_Addition Incubation2 Incubate with compound Compound_Addition->Incubation2 Agonist_Addition Add a TRPA1 agonist (e.g., AITC) Incubation2->Agonist_Addition Measurement Measure fluorescence changes over time using FLIPR Agonist_Addition->Measurement Analysis Analyze data to determine IC50 values Measurement->Analysis End End Analysis->End

Caption: Workflow for a FLIPR-based calcium influx assay.

Protocol:

  • Cell Culture: HEK-293 cells stably expressing human TRPA1 are cultured in appropriate media.

  • Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution.

  • Compound Addition: After incubation, the dye solution is removed, and cells are incubated with varying concentrations of HC-030031 or vehicle control.

  • Agonist Challenge: The plate is then placed in the FLIPR instrument, and a baseline fluorescence is measured before the addition of a TRPA1 agonist (e.g., AITC or formalin).

  • Data Acquisition and Analysis: Fluorescence is monitored in real-time following agonist addition. The increase in intracellular calcium is measured, and the inhibitory effect of HC-030031 is calculated to determine the IC50 value.

In Vivo Model of Inflammatory Pain

The Complete Freund's Adjuvant (CFA) model is a widely used method to induce a persistent inflammatory pain state.

Protocol:

  • Induction of Inflammation: A single intraplantar injection of CFA is administered into the hind paw of a rat or mouse.

  • Development of Hypersensitivity: This induces a localized inflammation and a state of mechanical and thermal hypersensitivity that develops over several days.

  • Drug Administration: HC-030031 is administered via the desired route (e.g., oral gavage).

  • Behavioral Testing: Mechanical hypersensitivity is assessed using von Frey filaments, where the paw withdrawal threshold to a mechanical stimulus is measured. Thermal hyperalgesia can be measured using a Hargreaves apparatus.

  • Data Analysis: The effect of HC-030031 on paw withdrawal thresholds is compared to vehicle-treated animals to determine its analgesic efficacy.

Conclusion

HC-030031 is a well-characterized, selective TRPA1 antagonist that serves as an invaluable tool for studying the physiological and pathophysiological roles of the TRPA1 channel. Its mechanism of action, centered on the direct and reversible blockade of the channel, is supported by robust in vitro and in vivo data. The identification of key molecular determinants for its inhibitory activity provides a foundation for the rational design of next-generation TRPA1 antagonists for the treatment of pain and inflammatory conditions. This guide provides a comprehensive technical overview to support further research and development in this promising area.

References

Exploratory

Technical Guide: The Selectivity Profile of HC-030031

Audience: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the selectivity profile of HC-030031, a widely utilized pharmacological tool for studying the Tr...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of HC-030031, a widely utilized pharmacological tool for studying the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The document outlines its inhibitory potency against TRPA1, its selectivity over other ion channels, and the experimental methodologies used for these characterizations.

Quantitative Selectivity Profile

HC-030031 is a potent and selective antagonist of the TRPA1 ion channel.[1][2] Its inhibitory activity has been quantified against various agonists and across different species. The compound demonstrates a clear selectivity for TRPA1 over other related TRP channels and a broader panel of receptors and enzymes, although some minor off-target activities have been noted at higher concentrations.

The following tables summarize the quantitative data regarding the inhibitory potency and selectivity of HC-030031.

Table 1: Inhibitory Potency (IC₅₀) of HC-030031 against TRPA1

TargetAgonistIC₅₀ Value (µM)SpeciesReference
TRPA1Allyl Isothiocyanate (AITC)6.2Human[1][2][3]
TRPA1Allyl Isothiocyanate (AITC)7.5Human[2][4][5]
TRPA1Formalin5.3Human[1][2][5]
TRPA1Cinnamaldehyde4.9Human[2][4][5]
TRPA1Allyl Isothiocyanate (AITC)7.6Rat[3]

Table 2: Selectivity Profile of HC-030031 Against Other Channels and Receptors

TargetActivity / ConcentrationReference
TRPV1No significant block/activity[1][2][5]
TRPV3No significant block/activity[1][2][5]
TRPV4No significant block/activity[1][2][5]
hERGNo significant block/activity[1]
NaV1.2No significant block/activity[1]
Broad Target Panel (48 enzymes, receptors, transporters)< 40% effect at 10 µM[4]
Sodium Channels40% activity in radioligand binding assay at 10 µM[3][6]
Sigma Receptors37% activity in radioligand binding assay at 10 µM[3][6]

Experimental Protocols

The selectivity and potency of HC-030031 are primarily determined using in vitro cellular assays. The most common method is a calcium-influx assay utilizing a fluorescence-based plate reader.

Calcium-Influx Assay for TRPA1 Antagonism

This assay measures the ability of a compound to block the influx of calcium into a cell following the activation of the TRPA1 channel.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected to express the human TRPA1 channel (hTRPA1) are commonly used.[2][4][5]

  • Assay Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-3 AM). Upon TRPA1 channel opening, extracellular calcium flows into the cell, binds to the dye, and causes a measurable increase in fluorescence. An antagonist will prevent or reduce this fluorescence increase.

  • Protocol Steps:

    • Cell Plating: hTRPA1-expressing HEK-293 cells are seeded into 96-well or 384-well microplates and cultured to form a confluent monolayer.

    • Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye.

    • Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of the antagonist, HC-030031 (typically from 0.3 to 60 µM), for a defined period (e.g., 10 minutes) prior to agonist addition.[2][4]

    • Agonist Addition: An agonist such as Allyl Isothiocyanate (AITC), formalin, or cinnamaldehyde is added at a concentration known to elicit a submaximal response (e.g., EC₆₀).[2]

    • Signal Detection: Changes in fluorescence intensity are monitored in real-time using a fluorescence plate reader (e.g., FLIPR, Hamamatsu FDSS).[4][5]

    • Data Analysis: The fluorescence signal is normalized, and the concentration-response curve for HC-030031 is plotted. The IC₅₀ value, representing the concentration at which HC-030031 inhibits 50% of the agonist-induced calcium response, is calculated.

Broad Selectivity Screening

To confirm selectivity, HC-030031 was tested against a wide panel of other targets known to be involved in pain signaling and other physiological processes.[4] This typically involves radioligand binding assays and functional assays specific to each target (e.g., enzymes, transporters, G-protein coupled receptors, and other ion channels).[3][4][6] For HC-030031, these screens confirmed a lack of significant activity against a panel of 48 different targets at concentrations up to 10 µM.[4]

Visualizations: Pathways and Processes

TRPA1 Signaling and Point of Inhibition

The TRPA1 channel acts as a sensor for a wide array of noxious stimuli. Its activation in sensory neurons leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell and initiates a pain signal. HC-030031 acts by blocking this channel, thereby preventing depolarization.

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response AITC AITC / Mustard Oil TRPA1 TRPA1 Channel AITC->TRPA1 Activate Formalin Formalin Formalin->TRPA1 Activate Inflammatory Inflammatory Mediators (ROS, Bradykinin) Inflammatory->TRPA1 Activate Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1->Ca_Influx Opens HC030031 HC-030031 HC030031->TRPA1 Blocks Depolarization Membrane Depolarization Ca_Influx->Depolarization PainSignal Action Potential (Pain Signal Transmission) Depolarization->PainSignal

Caption: TRPA1 activation by noxious stimuli and inhibition by HC-030031.

Experimental Workflow for IC₅₀ Determination

The process for determining the inhibitory concentration of HC-030031 follows a standardized in vitro protocol.

Experimental_Workflow start Start plate_cells 1. Plate hTRPA1-HEK293 Cells in Microplate start->plate_cells load_dye 2. Load Cells with Ca²⁺-Sensitive Dye plate_cells->load_dye add_hc 3. Pre-incubate with Varying [HC-030031] load_dye->add_hc add_agonist 4. Add TRPA1 Agonist (e.g., AITC) add_hc->add_agonist measure 5. Measure Fluorescence Change (Ca²⁺ Influx) via FLIPR add_agonist->measure analyze 6. Analyze Data & Calculate IC₅₀ measure->analyze end_node End analyze->end_node

Caption: Workflow for assessing TRPA1 antagonist potency using a calcium-influx assay.

HC-030031 Selectivity Relationship Diagram

This diagram provides a visual summary of HC-030031's target interaction profile, highlighting its high selectivity for the TRPA1 channel.

Selectivity_Profile cluster_targets Molecular Targets HC030031 HC-030031 TRPA1 TRPA1 HC030031->TRPA1 Strong Inhibition (IC₅₀ ≈ 5-8 µM) TRPV1 TRPV1 HC030031->TRPV1 No Significant Inhibition TRPV3 TRPV3 HC030031->TRPV3 No Significant Inhibition TRPV4 TRPV4 HC030031->TRPV4 No Significant Inhibition hERG hERG HC030031->hERG No Significant Inhibition NaV NaV Channels HC030031->NaV Minor Off-Target Effect at 10 µM SigmaR Sigma Receptors HC030031->SigmaR Minor Off-Target Effect at 10 µM

Caption: Logical diagram illustrating the high selectivity of HC-030031 for TRPA1.

References

Foundational

HC-030031: A Technical Guide for Research Applications

Audience: Researchers, scientists, and drug development professionals. HC-030031 is a xanthine derivative widely utilized in biomedical research as a potent and selective antagonist of the Transient Receptor Potential An...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

HC-030031 is a xanthine derivative widely utilized in biomedical research as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] This channel is a non-selective cation channel known for its role as a sensor for pain, cold, and environmental irritants.[4][5] Its involvement in both acute and chronic pain states, particularly inflammatory and neuropathic pain, has positioned TRPA1 as a significant therapeutic target.[5][6] HC-030031 serves as an indispensable chemical probe to investigate the physiological and pathophysiological roles of TRPA1.[7]

Core Mechanism of Action

HC-030031 functions by directly blocking the TRPA1 ion channel, thereby preventing the influx of cations like calcium and sodium that lead to neuronal depolarization and the propagation of pain signals.[1] It is a reversible antagonist that is effective against a wide range of TRPA1 activators, including allyl isothiocyanate (AITC), formalin, cinnamaldehyde, and N-methylmaleimide.[1][3] The compound does not appear to involve direct binding but rather an indirect action.[5] Studies involving chimeric proteins have identified that a single amino acid residue, Asparagine 855 (N855) in human TRPA1, is a significant contributor to the inhibitory action of HC-030031.[4]

cluster_pathway TRPA1 Signaling Pathway in Nociception Activators TRPA1 Activators (e.g., AITC, Formalin, ROS, Inflammatory Mediators) TRPA1 TRPA1 Channel (on Nociceptive Neuron) Activators->TRPA1 Activates Influx Cation Influx (Ca²⁺, Na⁺) TRPA1->Influx Opens HC030031 HC-030031 HC030031->TRPA1 Blocks Depolarization Membrane Depolarization Influx->Depolarization Signal Action Potential Propagation Depolarization->Signal Pain Pain Sensation Signal->Pain

Caption: Simplified TRPA1 signaling pathway and the inhibitory action of HC-030031.

Quantitative Pharmacology

The potency and selectivity of HC-030031 have been characterized in various in vitro and in vivo models.

In Vitro Potency & Selectivity

HC-030031 demonstrates consistent inhibitory activity against TRPA1 activation by different chemical agonists. Its selectivity is a key feature, as it shows minimal to no activity against other related TRP channels at effective concentrations.[1][3]

Table 1: In Vitro Potency of HC-030031

Target Activator Assay Species IC₅₀ Value Reference
TRPA1 Allyl Isothiocyanate (AITC) Ca²⁺ Influx Human 6.2 µM [1][3]
TRPA1 Allyl Isothiocyanate (AITC) Ca²⁺ Influx Human 7.5 ± 0.2 µM [6][8]
TRPA1 Formalin Ca²⁺ Influx Human 5.3 ± 0.2 µM [3]
TRPA1 Cinnamaldehyde Ca²⁺ Influx Human 4.9 ± 0.1 µM [6][8]
TRPA1 N-methyl maleimide Current Blockade - - [3]

| TRPA1 | - | - | Rat | 7.6 µM |[7] |

Table 2: Selectivity Profile of HC-030031

Channel/Receptor Activity Concentration Tested Reference
TRPV1 No blockade >10 or 20 µM [1][3][7]
TRPV3 No blockade >10 or 20 µM [1][3][7]
TRPV4 No blockade >10 or 20 µM [1][3][7]
hERG No blockade >10 or 20 µM [1][3]
NaV1.2 No blockade >10 or 20 µM [1][3]
Sigma Receptors 37% activity 10 µM [7]

| Sodium Channels | 40% activity | 10 µM |[7] |

In Vivo Efficacy

HC-030031 has proven effective in a variety of preclinical animal models of pain, demonstrating the critical role of TRPA1 in these conditions.

Table 3: Summary of In Vivo Efficacy of HC-030031

Pain Model Species Administration Dose Outcome Reference
Inflammatory (CFA) Rat Oral 100 mg/kg Reversed mechanical hypersensitivity [1][3][6]
Neuropathic (Spinal Nerve Ligation) Rat Oral 100 mg/kg Reversed mechanical hypersensitivity [3][6]
Chemotherapy-Induced (Paclitaxel) Mouse - - Minimized cold allodynia [2][7]
Chemotherapy-Induced (Oxaliplatin) Rat/Mouse - - Reduced mechanical and cold hyperalgesia [2][7]
Acute Chemical (AITC) Rat Oral 100 mg/kg Reduced nocifensive behaviors [3][6]
Inflammatory (Carrageenan) Rat Intraplantar - Prevented/reversed mechanical hypersensitivity [9]

| Arthritis (CFA-induced) | Mouse | Intraperitoneal, Intraplantar, Intrathecal | - | Reduced mechanical hypersensitivity |[9] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for using HC-030031.

Protocol 1: In Vitro Calcium Influx Assay

This protocol is used to determine the IC₅₀ of HC-030031 against TRPA1 channels expressed in a heterologous system.

Objective: To measure the inhibitory effect of HC-030031 on agonist-induced calcium influx in HEK-293 cells stably expressing human TRPA1.[3]

Methodology:

  • Cell Culture: Culture HEK-293 cells stably expressing human TRPA1 in appropriate media and conditions until they reach 80-90% confluency.

  • Plating: Seed the cells into 96-well black-walled, clear-bottom plates and allow them to adhere overnight.

  • Dye Loading: Wash cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of HC-030031 in the assay buffer. Also, prepare a stock solution of a TRPA1 agonist (e.g., AITC at a concentration that elicits ~80% of the maximal response, EC₈₀).

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add the different concentrations of HC-030031 (or vehicle control) to the wells and incubate for 15-20 minutes.

    • Place the plate in a fluorescence imaging plate reader (FLIPR).

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • Add the TRPA1 agonist (AITC) to all wells simultaneously using the FLIPR's integrated liquid handler.

    • Record the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Analysis:

    • Calculate the peak fluorescence response for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a maximal inhibition control (100% inhibition).

    • Plot the normalized response against the logarithm of the HC-030031 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: In Vivo Inflammatory Pain Model

This protocol describes a typical workflow for assessing the efficacy of orally administered HC-030031 in a rodent model of inflammatory pain.

cluster_workflow In Vivo Efficacy Workflow: CFA Model Start Phase 1: Induction Induce Induce Inflammation (Intraplantar CFA injection in rat hind paw) Start->Induce Develop Allow Pain State to Develop (e.g., 24 hours) Induce->Develop Baseline Measure Baseline Mechanical Hypersensitivity (von Frey filaments) Develop->Baseline Phase2 Phase 2: Treatment Baseline->Phase2 Group Group Allocation (Vehicle vs. HC-030031) Phase2->Group Admin Oral Administration (e.g., 100 mg/kg HC-030031 or vehicle) Group->Admin Phase3 Phase 3: Assessment Admin->Phase3 PostTreat Post-Treatment Assessment (e.g., 1, 2, 4 hours post-dose) Phase3->PostTreat Measure Measure Mechanical Paw Withdrawal Threshold PostTreat->Measure Analysis Data Analysis (Compare withdrawal thresholds between groups) Measure->Analysis

References

Exploratory

HC-030031: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of HC-030031, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of HC-030031, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This guide covers its chemical and physical properties, molecular structure, mechanism of action, and key experimental data.

Chemical and Physical Properties

HC-030031 is a synthetic small molecule belonging to the substituted theophylline class.[1] It is a white, solid compound at room temperature.[2]

Table 1: Chemical Identifiers and Properties of HC-030031

PropertyValueReference(s)
IUPAC Name 2-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(4-isopropylphenyl)acetamide[3][4]
CAS Number 349085-38-7[2][3][5]
Molecular Formula C₁₈H₂₁N₅O₃[4][5]
Molecular Weight 355.39 g/mol [2][3]
SMILES CC(C)c1ccc(cc1)NC(=O)CN2C=NC3=C2C(=O)N(C)C(=O)N3C[4]
InChI Key HEQDZPHDVAOBLN-UHFFFAOYSA-N[2][3][5]
Appearance White solid[2]
Purity ≥98% (by HPLC)[2][3]
Storage Temperature Room temperature or 2-8°C[2][5]
Stability Stable for ≥ 4 years when stored properly[5]

Table 2: Solubility Data for HC-030031

SolventConcentrationReference(s)
DMSO 10 mg/mL, 50 mg/mL, up to 100 mM (35.54 mg/mL)[2][3][5]
DMF 20 mg/mL[5]
DMF:PBS (pH 7.2) (1:1) 0.5 mg/mL[5]

Molecular Structure

HC-030031 features a central purine-2,6-dione core, substituted at the 1, 3, and 7 positions. The key pharmacophore consists of an acetamide linker at the 7-position connected to an N-(4-isopropylphenyl) group.

Figure 1: Chemical Structure of HC-030031 (Image of the 2D chemical structure of HC-030031 would be placed here in a full whitepaper)

Mechanism of Action and Signaling Pathway

HC-030031 functions as a selective blocker of the TRPA1 ion channel.[3][5] TRPA1 is a non-selective cation channel primarily expressed on the plasma membrane of sensory neurons and is a key sensor for pain, cold, and chemical irritants.[2][4]

Various noxious stimuli, including environmental irritants like allyl isothiocyanate (AITC) from mustard oil and formalin, as well as endogenous inflammatory mediators, activate TRPA1.[2][5] This activation leads to an influx of cations, primarily Ca²⁺, which depolarizes the neuron and initiates the transmission of pain signals.[3] This calcium influx also triggers the release of pro-inflammatory neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation.

HC-030031 reversibly antagonizes the TRPA1 channel, preventing the ion influx caused by various agonists.[1][6] It has been shown to be selective for TRPA1, exhibiting no significant blocking activity against related TRP channels (TRPV1, TRPV3, TRPV4) or other channels like hERG and NaV1.2 at concentrations where it effectively blocks TRPA1.[1][3][5]

TRPA1_Signaling_Pathway cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Cell Membrane cluster_cell Sensory Neuron AITC AITC, Formalin, Environmental Irritants TRPA1 TRPA1 Channel AITC->TRPA1 Activates Inflammatory Inflammatory Mediators (e.g., ROS) Inflammatory->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Neurogenic Neurogenic Inflammation (CGRP, Substance P release) Ca_Influx->Neurogenic Signal Action Potential (Pain Signal to CNS) Depolarization->Signal HC030031 HC-030031 HC030031->TRPA1 Blocks

Figure 2: TRPA1 activation pathway and inhibition by HC-030031.

Quantitative Biological Data

HC-030031's potency has been quantified using in vitro assays, primarily by measuring the inhibition of agonist-induced calcium influx in cell lines expressing the TRPA1 channel.

Table 3: In Vitro Potency (IC₅₀) of HC-030031

AgonistAssay SystemSpeciesIC₅₀ Value (µM)Reference(s)
AITC Calcium Influx (FLIPR)Human6.2 ± 0.2[1][7]
Formalin Calcium Influx (FLIPR)Human5.3 ± 0.2[1][7]
AITC Calcium Influx (FLIPR)Human7.5 ± 0.2[6]
Cinnamaldehyde Calcium Influx (FLIPR)Human4.9 ± 0.1[6]
AITC ElectrophysiologyRat7.6[8]

AITC: Allyl isothiocyanate

Experimental Protocols

The characterization of HC-030031 relies on key in vitro assays to determine its potency and selectivity. Below are representative methodologies for these experiments.

Calcium Influx Assay (FLIPR)

This high-throughput assay measures the ability of HC-030031 to block agonist-induced increases in intracellular calcium.

Objective: To determine the IC₅₀ value of HC-030031 against TRPA1 agonists.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPA1 channel are cultured in appropriate media and plated into 384-well microplates 24 hours prior to the assay.[9]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for approximately 1 hour at room temperature.[9]

  • Compound Incubation: Various concentrations of HC-030031 (e.g., 0.3 to 60 µM) are prepared and added to the wells. The plates are incubated for 10-15 minutes to allow the compound to interact with the channels.[1][9]

  • Agonist Stimulation & Reading: The plates are placed in a Fluorometric Imaging Plate Reader (FLIPR). An EC₆₀ concentration of a TRPA1 agonist (e.g., AITC or cinnamaldehyde) is added to stimulate calcium influx, which is recorded as an increase in fluorescence intensity over time.[1][9]

  • Data Analysis: The increase in fluorescence is used to calculate the percent inhibition at each concentration of HC-030031. An IC₅₀ value is then determined by fitting the data to a dose-response curve.

Calcium_Influx_Workflow start Start plate 1. Plate TRPA1-expressing HEK-293 cells in 384-well plates start->plate dye 2. Load cells with calcium-sensitive dye (e.g., Fluo-4 AM) plate->dye compound 3. Add serial dilutions of HC-030031 to wells (10 min incubation) dye->compound flipr 4. Place plate in FLIPR. Add TRPA1 agonist (e.g., AITC) compound->flipr measure 5. Measure fluorescence change (proportional to Ca²⁺ influx) flipr->measure analyze 6. Calculate % inhibition and determine IC₅₀ value measure->analyze end End analyze->end

Figure 3: General experimental workflow for a FLIPR-based calcium influx assay.
Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for studying ion channel function and provides direct measurement of ion currents across the cell membrane.

Objective: To directly measure the inhibitory effect of HC-030031 on TRPA1-mediated currents.

Methodology:

  • Cell Preparation: Individual TRPA1-expressing cells (e.g., HEK-293 or primary sensory neurons) are identified for recording.

  • Pipette & Seal Formation: A glass micropipette with a fine tip, filled with an intracellular solution, is precisely positioned against the cell membrane. A high-resistance "giga-ohm seal" is formed between the pipette tip and the membrane.[10][11]

  • Whole-Cell Configuration: The membrane patch within the pipette is ruptured by applying gentle suction, allowing direct electrical access to the cell's interior.[8][10]

  • Voltage Clamp & Baseline Recording: The cell's membrane potential is clamped at a constant holding potential (e.g., -60 mV). Baseline current is recorded.

  • Agonist Application: A TRPA1 agonist is applied to the cell via the extracellular solution, causing the channel to open and resulting in a measurable inward or outward current.

  • Antagonist Application: While continuously applying the agonist, HC-030031 is added to the extracellular solution. The reduction or blockade of the agonist-induced current is recorded, demonstrating the inhibitory effect of HC-030031.[1] Washout experiments can also be performed to confirm the reversibility of the block.

Summary and Conclusion

HC-030031 is a well-characterized, selective, and reversible antagonist of the TRPA1 ion channel. Its chemical structure and properties make it a valuable tool for preclinical research into the role of TRPA1 in pain and inflammation.[4] Standardized in vitro protocols, such as calcium influx assays and patch-clamp electrophysiology, have been crucial in defining its potency and mechanism of action. This technical guide provides core information for researchers utilizing HC-030031 to investigate TRPA1-mediated signaling pathways and their therapeutic potential.

References

Foundational

The HC-030031 Binding Site on TRPA1: A Technical Guide

An In-depth Analysis for Researchers and Drug Development Professionals Introduction The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, inflammation, and respiratory irritation,...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a critical sensor for pain, inflammation, and respiratory irritation, making it a prime target for the development of novel analgesic and anti-inflammatory therapies.[1][2][3] TRPA1 is activated by a wide array of noxious stimuli, including environmental irritants and endogenous mediators of inflammation.[2][3] HC-030031 is a well-characterized, selective, and reversible antagonist of the TRPA1 channel that has been instrumental in elucidating the physiological roles of this channel.[4] Understanding the precise binding site and mechanism of action of HC-030031 is crucial for the structure-based design of next-generation TRPA1 inhibitors with improved potency and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the HC-030031 binding site on TRPA1, summarizing key structural data, quantitative binding information, and the experimental protocols used for these discoveries.

The HC-030031 Binding Pocket

Molecular modeling, site-directed mutagenesis, and cryo-electron microscopy (cryo-EM) studies have converged to identify the binding site of HC-030031. Unlike electrophilic agonists that covalently modify cysteine residues in the N-terminal ankyrin repeat domain, the non-covalent antagonist HC-030031 binds within a distinct pocket on the transmembrane domain of a single TRPA1 subunit.[5][6][7][8]

This binding pocket is formed by the interface of the TRP-like domain, the pre-S1 linker, and transmembrane helices S4 and S5 .[5][6][7][8] This strategic location is distinct from the binding site of another well-known antagonist, A-967079, which binds in a pocket formed by helices S5 and S6.[5][7]

Key Amino Acid Interactions

Two amino acid residues have been identified as critical for the binding and inhibitory action of HC-030031:

  • Asparagine-855 (Asn855): Located in the S4-S5 linker, this residue is considered the most critical determinant for HC-030031's activity. Site-directed mutagenesis studies, particularly those comparing the sensitive human TRPA1 (hTRPA1) with the insensitive frog TRPA1, revealed that this single amino acid is a major contributor to the antagonist's inhibitory effect.[2][9] Molecular dynamics simulations further support this, predicting a stable hydrogen bond formation between the amide side chain of Asn855 and HC-030031.[2][7][9]

  • Tryptophan-711 (Trp711): Situated in the pre-S1 helix, this residue is thought to form a π-π stacking interaction with the xanthine core of the HC-030031 molecule.[5][6][7][8] This interaction helps to properly orient and stabilize the ligand within the binding pocket.

The synergistic effect of the hydrogen bond with Asn855 and the π-π stacking with Trp711 anchors HC-030031 in a position that likely interferes with the conformational changes required for channel opening, resulting in potent and reversible inhibition.

cluster_TRPA1 TRPA1 Subunit (Transmembrane Region) cluster_Interactions Key Interactions S1 pre-S1 Binding_Pocket HC-030031 Binding Pocket S1->Binding_Pocket S4 S4 S4->Binding_Pocket S5 S5 S5->Binding_Pocket TRP_domain TRP-like Domain TRP_domain->Binding_Pocket HC030031 HC-030031 Asn855 Asn855 HC030031->Asn855 H-Bond Trp711 Trp711 HC030031->Trp711 π-π Stacking

HC-030031 binding pocket within a TRPA1 subunit.

Data Presentation

The inhibitory potency of HC-030031 has been quantified against various TRPA1 activators using in vitro functional assays. The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values.

AgonistAssay TypeCell LineSpeciesIC₅₀ (µM)Reference
Allyl Isothiocyanate (AITC)Calcium InfluxHEK-293Human6.2[4][10]
FormalinCalcium InfluxHEK-293Human5.3[4]
CinnamaldehydeCalcium InfluxHEK-293Human4.9[10][11]
Allyl Isothiocyanate (AITC)Calcium InfluxHEK-293Human7.5[10][11]

Experimental Protocols

The identification and characterization of the HC-030031 binding site have been accomplished through a combination of molecular biology, biochemistry, and computational techniques.

Site-Directed Mutagenesis

This technique was pivotal in identifying the specific amino acid residues essential for HC-030031's inhibitory action. By creating specific point mutations in the TRPA1 gene and expressing the mutant channels in a heterologous system (e.g., HEK-293 cells or Xenopus oocytes), researchers can assess the impact of a single amino acid change on antagonist sensitivity. The key finding that Asn855 is crucial for HC-030031 activity was derived from this method.[2][9]

cluster_workflow Site-Directed Mutagenesis Workflow start Wild-Type (WT) TRPA1 Plasmid pcr PCR with Mutagenic Primers (e.g., N855A) start->pcr digestion Template Plasmid Digestion (e.g., DpnI) pcr->digestion transform Transformation into E. coli digestion->transform sequence Sequence Verification transform->sequence transfect Transfection into HEK-293 Cells sequence->transfect assay Functional Assay (e.g., FLIPR) transfect->assay end Compare IC₅₀ of Mutant vs. WT assay->end

Workflow for identifying key residues via site-directed mutagenesis.
FLIPR Calcium Influx Assay

The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method used to measure changes in intracellular calcium, a direct consequence of TRPA1 channel opening. This assay is commonly used to determine the potency (IC₅₀) of antagonists.

Methodology:

  • Cell Plating: HEK-293 cells stably expressing the human TRPA1 channel are plated into 384-well microplates.[11]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (HC-030031) for a defined period (e.g., 10 minutes).[11]

  • Agonist Addition: An agonist (e.g., AITC, cinnamaldehyde) is added at a concentration known to elicit a submaximal response (e.g., EC₆₀).[11]

  • Signal Detection: The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium through the TRPA1 channels.

  • Data Analysis: The inhibition of the agonist-induced calcium signal at each antagonist concentration is calculated, and the data are fitted to a dose-response curve to determine the IC₅₀ value.

cluster_workflow FLIPR Calcium Influx Assay Workflow plate Plate TRPA1-expressing HEK-293 cells dye Load cells with Ca²⁺ sensitive dye plate->dye compound Incubate with various [HC-030031] dye->compound agonist Add TRPA1 agonist (e.g., AITC) compound->agonist read Measure fluorescence (Ca²⁺ influx) via FLIPR agonist->read analyze Analyze data and calculate IC₅₀ read->analyze

Experimental workflow for a FLIPR-based functional assay.
Cryo-Electron Microscopy (Cryo-EM)

Recent advances in cryo-EM have enabled the determination of high-resolution 3D structures of ion channels like TRPA1, including in complex with ligands.[12] While a high-resolution structure of TRPA1 co-crystallized with HC-030031 has been challenging to obtain, cryo-EM has provided the foundational atomic models used for the molecular docking and dynamics simulations that have predicted the binding mode of HC-030031.[5][6][7][12] The general process involves large-scale expression and purification of the TRPA1 protein, which is then reconstituted into a lipid environment (such as a nanodisc) for vitrification and imaging.[13]

Conclusion

The binding site of the selective TRPA1 antagonist HC-030031 is located in a well-defined pocket formed by the pre-S1, S4, S5, and TRP-like domains of the channel. The interaction is stabilized primarily by a hydrogen bond with Asn855 and a π-π stacking interaction with Trp711. This detailed understanding, derived from a combination of mutagenesis, functional assays, and computational modeling, provides a robust framework for the rational design of new, more potent, and selective TRPA1 antagonists for the treatment of pain and inflammatory conditions. Future efforts to obtain a high-resolution co-structure of TRPA1 with HC-030031 or its analogs will further refine this model and accelerate the development of novel therapeutics.

References

Exploratory

Unraveling the Species-Specific Activity of HC-030031: A Technical Guide for Researchers

An In-depth Examination of the TRPA1 Antagonist HC-030031 and its Differential Efficacy Across Species For researchers and professionals in drug development, understanding the nuanced interactions between a compound and...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the TRPA1 Antagonist HC-030031 and its Differential Efficacy Across Species

For researchers and professionals in drug development, understanding the nuanced interactions between a compound and its target is paramount. This guide delves into the species-specific activity of HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a key player in pain and inflammation. The differential potency of HC-030031 across various species underscores the critical importance of considering interspecies variations in drug discovery and preclinical modeling.

Quantitative Analysis of HC-030031 Activity

The inhibitory potency of HC-030031 against the TRPA1 channel has been quantified in several species, primarily through in vitro assays measuring the inhibition of agonist-induced calcium influx in heterologous expression systems. The half-maximal inhibitory concentration (IC50) values serve as a key metric for comparing its activity.

SpeciesAgonistAssay SystemIC50 (µM)Reference
HumanAllyl isothiocyanate (AITC)HEK293 cells6.2 ± 0.2[1][2][3]
HumanFormalinHEK293 cells5.3 ± 0.2[1][2][3]
HumanCinnamaldehydeHEK293 cells4.9 ± 0.1[1][4][5]
RatAllyl isothiocyanate (AITC)-7.6[6]
RatCinnamaldehyde-4.9[4][5]
Frog (Xenopus laevis)CinnamaldehydeHeterologous expression systemInactive[7]
Zebrafish (Danio rerio)CinnamaldehydeHeterologous expression systemInactive[7]

Note: The variability in IC50 values can be attributed to different experimental conditions and the specific agonist used to activate the TRPA1 channel.

The Mechanism of Action and Species-Dependent Selectivity

HC-030031 acts as a selective blocker of the TRPA1 ion channel.[2][3] It has been demonstrated to be selective for TRPA1 over other related TRP channels, including TRPV1, TRPV3, and TRPV4, as well as hERG and NaV1.2 channels.[1][2][3] The compound reversibly inhibits TRPA1 activation by both reversible and irreversible agonists.[1]

The observed species-specific activity of HC-030031 is not a property of the compound alone but is deeply rooted in the structural differences of the TRPA1 channel across different species.[8][9] While mammalian TRPA1 orthologs from humans and rodents show a high degree of sequence identity (around 79%), significant variations exist that can alter ligand binding and channel gating.[8] For instance, a single amino acid residue, N855 in human TRPA1, has been identified as a crucial determinant for the inhibitory action of HC-030031.[7] This residue is not conserved in species where HC-030031 is inactive, such as the frog.[7] These molecular differences are critical considerations for the translation of preclinical data from animal models to human clinical trials.

Experimental Protocols

The determination of HC-030031's activity and selectivity relies on robust in vitro and in vivo experimental models.

In Vitro Calcium Influx Assay

This is a widely used method to assess the function of ion channels like TRPA1.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293) cells are cultured and stably transfected with the cDNA encoding the TRPA1 channel of the desired species (e.g., human, rat).

  • Fluorescent Calcium Indicator Loading: The transfected cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM.

  • Compound Incubation: The cells are pre-incubated with varying concentrations of HC-030031 or a vehicle control for a defined period.

  • Agonist Application: A known TRPA1 agonist, such as allyl isothiocyanate (AITC) or cinnamaldehyde, is added to the cells to induce channel opening and subsequent calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a fluorometric imaging plate reader (FLIPR) or a fluorescence microscope.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition of the agonist-induced calcium response against the concentration of HC-030031.

In Vivo Nocifensive Behavior Models

Animal models are employed to evaluate the analgesic efficacy of HC-030031.

  • Animal Subjects: Commonly used species include rats and mice.

  • Compound Administration: HC-030031 is administered to the animals, typically through oral gavage or intraperitoneal injection, at various doses.[4][5]

  • Nociceptive Challenge: A TRPA1 agonist, such as AITC or formalin, is injected into the paw of the animal to induce pain-related behaviors (e.g., flinching, licking, lifting of the paw).[2]

  • Behavioral Observation: The frequency and duration of the nocifensive behaviors are quantified over a specific time period.

  • Data Analysis: The effect of HC-030031 on reducing the pain behaviors is compared to that of a vehicle-treated control group.

Visualizing the Molecular and Experimental Landscape

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow.

TRPA1_Signaling_Pathway TRPA1 Signaling Pathway cluster_stimuli Stimuli cluster_antagonist Antagonist Agonists TRPA1 Agonists (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonists->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPA1 Sensitizes HC030031 HC-030031 HC030031->TRPA1 Inhibits Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Mediates Neuronal_Activation Neuronal Activation Ca_Influx->Neuronal_Activation Pain_Sensation Pain Sensation Neuronal_Activation->Pain_Sensation

Caption: TRPA1 signaling cascade and the inhibitory action of HC-030031.

Experimental_Workflow In Vitro Assay Workflow for HC-030031 Start Start Cell_Culture Culture & Transfect HEK293 cells with TRPA1 Start->Cell_Culture Dye_Loading Load cells with Fluo-4 AM Cell_Culture->Dye_Loading Compound_Incubation Incubate with HC-030031 Dye_Loading->Compound_Incubation Agonist_Addition Add TRPA1 Agonist (e.g., AITC) Compound_Incubation->Agonist_Addition Measure_Fluorescence Measure Ca²⁺ Influx (Fluorescence) Agonist_Addition->Measure_Fluorescence Data_Analysis Analyze Data & Calculate IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining HC-030031 potency using a calcium influx assay.

References

Foundational

HC-030031: A Technical Guide to its Discovery and Preclinical Development

A Selective TRPA1 Antagonist for Pain and Inflammation Research This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of HC-030031, a potent and selective antagonist...

Author: BenchChem Technical Support Team. Date: December 2025

A Selective TRPA1 Antagonist for Pain and Inflammation Research

This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of HC-030031, a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology of TRPA1 and the therapeutic potential of its antagonists.

Introduction to HC-030031

HC-030031 is a xanthine derivative identified as a selective blocker of the TRPA1 ion channel. Discovered by Hydra Biosciences, it has become a widely used pharmacological tool for investigating the physiological and pathophysiological roles of TRPA1. The TRPA1 channel is a non-selective cation channel primarily expressed on sensory neurons and is a key player in the detection of noxious environmental irritants, inflammatory mediators, and cold temperatures, leading to pain, itch, and neurogenic inflammation. Consequently, antagonists of TRPA1, such as HC-030031, have been explored as potential therapeutic agents for a variety of conditions, including inflammatory and neuropathic pain.

Mechanism of Action

HC-030031 functions as a direct antagonist of the TRPA1 channel. It reversibly blocks the influx of cations, including calcium, through the channel pore that is triggered by various TRPA1 agonists. Its antagonistic activity has been demonstrated against a range of structurally diverse activators, including allyl isothiocyanate (AITC) from mustard oil, formalin, and cinnamaldehyde. Notably, HC-030031 does not exhibit significant activity at other related TRP channels, such as TRPV1, TRPV3, and TRPV4, nor at hERG or NaV1.2 channels, highlighting its selectivity for TRPA1.

Discovery and Development Workflow

The development of HC-030031 followed a classical preclinical drug discovery path, beginning with in vitro screening to identify potent and selective TRPA1 antagonists, followed by in vivo evaluation in animal models of disease.

cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A High-Throughput Screening (FLIPR Calcium Influx Assay) B Selectivity Profiling (vs. TRPV1, TRPV3, TRPV4, hERG, NaV1.2) A->B C Target Engagement (AITC-Induced Nocifensive Behavior) A->C D Efficacy in Inflammatory Pain Model (CFA-Induced Mechanical Hypersensitivity) C->D F Pharmacokinetic Profiling (Rat) C->F E Efficacy in Neuropathic Pain Model (Spinal Nerve Ligation) D->E cluster_0 Stimuli cluster_1 TRPA1 Channel cluster_2 Cellular Response cluster_3 Physiological Response A Environmental Irritants (AITC, Formalin) TRPA1 TRPA1 Ion Channel A->TRPA1 B Inflammatory Mediators B->TRPA1 C Cold Temperature C->TRPA1 D Cation Influx (Ca²⁺, Na⁺) TRPA1->D E Membrane Depolarization D->E F Action Potential Firing E->F G Pain F->G H Neurogenic Inflammation F->H I Itch F->I HC030031 HC-030031 HC030031->TRPA1 A Potent & Selective TRPA1 Antagonism (In Vitro) B Target Engagement (In Vivo) A->B E Favorable Pharmacokinetics A->E C Efficacy in Inflammatory Pain Models B->C D Efficacy in Neuropathic Pain Models B->D F Candidate for Further Development C->F D->F E->F

Exploratory

HC-030031: A Technical Guide to its Application in Nociception Research

For Researchers, Scientists, and Drug Development Professionals Introduction HC-030031 is a substituted theophylline derivative that has been instrumental in the field of nociception research. It is recognized as the fir...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-030031 is a substituted theophylline derivative that has been instrumental in the field of nociception research. It is recognized as the first potent and selective antagonist for the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] As a cell-permeable small molecule, HC-030031 has been widely utilized as a pharmacological tool to investigate the role of TRPA1 in various pain modalities, including inflammatory, neuropathic, and visceral pain.[3][4][5] Its ability to block the activation of TRPA1 by a diverse range of noxious stimuli has provided critical evidence for the channel's role as a key sensor and integrator of pain signals. This guide provides an in-depth overview of HC-030031, its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its use in nociception studies.

Core Mechanism of Action: TRPA1 Antagonism

HC-030031 exerts its effects by selectively blocking the TRPA1 ion channel, a non-selective cation channel predominantly expressed in a subset of primary sensory neurons of the dorsal root, trigeminal, and nodose ganglia.[4] TRPA1 is a critical detector of environmental irritants and endogenous algogenic substances produced during tissue injury and inflammation. Activators include pungent compounds like allyl isothiocyanate (AITC) from mustard oil, cinnamaldehyde, and formalin, as well as endogenous mediators of pain and inflammation.[4][6]

By binding to the TRPA1 channel, HC-030031 prevents the influx of cations (primarily Ca²⁺ and Na⁺) that leads to neuronal depolarization and the transmission of pain signals. The blockade is reversible and effective against activation by both electrophilic agonists that covalently modify the channel and other non-electrophilic activators.[1][7]

TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_membrane Sensory Neuron Membrane cluster_cell Intracellular Signaling Agonists Exogenous Irritants (AITC, Formalin, Acrolein) TRPA1 TRPA1 Channel Agonists->TRPA1 Activate Endogenous Endogenous Mediators (Oxidative Stress, Inflammatory Soup) Endogenous->TRPA1 Activate Ca_Influx Ca²⁺ / Na⁺ Influx TRPA1->Ca_Influx Opens Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal HC030031 HC-030031 HC030031->TRPA1 Blocks

Caption: Mechanism of HC-030031 action on the TRPA1 signaling pathway.

Quantitative Data and Selectivity

The potency of HC-030031 has been characterized in various in vitro and in vivo models. It is selective for TRPA1, showing no significant activity against other related TRP channels like TRPV1, TRPV3, or TRPV4, nor against a wide panel of other pain-related receptors and enzymes at effective concentrations.[4][8]

Table 1: In Vitro Potency of HC-030031
AgonistAssay TypeCell LineSpeciesIC₅₀ (µM)Reference(s)
Allyl Isothiocyanate (AITC)Calcium InfluxhTRPA1-HEK293Human7.5 ± 0.2[4][7]
CinnamaldehydeCalcium InfluxhTRPA1-HEK293Human4.9 ± 0.1[4][7]
FormalinCalcium InfluxhTRPA1-HEK293Human5.3 ± 0.2[7][8]
Allyl Isothiocyanate (AITC)Calcium InfluxhTRPA1-HEK293Human6.2
CinnamaldehydeCalcium InfluxmTRPA1-WTMouse6.5[9]
Allyl Isothiocyanate (AITC)Patch ClamphTRPA1-HEK293Human6.2[10]
Allyl Isothiocyanate (AITC)Patch ClamprTRPA1-HEK293Rat7.6[10]
Table 2: In Vivo Efficacy of HC-030031 in Nociception Models
Pain ModelSpeciesRouteDose (mg/kg)OutcomeReference(s)
AITC-Induced Nocifensive BehaviorRatp.o.100 - 300Significantly reduced hindpaw lifting/flinching duration.[4][7]
CFA-Induced Inflammatory PainRatp.o.100 - 300Significantly reversed mechanical hypersensitivity.[4][11]
Spinal Nerve Ligation (SNL)Ratp.o.300Attenuated mechanical hypersensitivity by 41%.[4][8]
Acetic Acid-Induced WrithingMousep.o.18.75 - 75Dose-dependently reduced visceral writhing responses.[3][12]
Mustard Oil-Induced Colonic PainMousep.o.18.75 - 75Attenuated visceral mechanical hypersensitivity.[3][12]
Chemotherapy-Induced NeuropathyMouse/RatSystemic100 - 300Reduced cold and mechanical allodynia from paclitaxel/oxaliplatin.[2]

Detailed Experimental Protocols

In Vitro Assays

This high-throughput assay is used to measure the inhibition of agonist-induced TRPA1 activation.

  • Objective: To determine the IC₅₀ of HC-030031 against TRPA1 agonists.

  • Materials:

    • HEK-293 cells stably expressing human or rodent TRPA1.

    • Cell culture medium (e.g., DMEM).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution).

    • HC-030031 stock solution in DMSO.

    • TRPA1 agonist (e.g., cinnamaldehyde or AITC).

    • FLIPR instrument.

  • Methodology:

    • Cell Plating: Seed TRPA1-expressing HEK-293 cells into 96- or 384-well black-walled, clear-bottom plates and culture overnight.

    • Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive dye for approximately 60 minutes at 37°C.

    • Compound Pre-incubation: Add varying concentrations of HC-030031 (typically 0.3 to 60 µM) to the wells and incubate for 10-20 minutes at room temperature.[4][7]

    • Agonist Addition & Measurement: Place the plate in the FLIPR instrument. Record a baseline fluorescence reading. Add a pre-determined concentration of a TRPA1 agonist (e.g., an EC₆₀ concentration of cinnamaldehyde) to all wells simultaneously.

    • Data Acquisition: Continuously record the fluorescence intensity for several minutes to measure the intracellular calcium influx.

    • Analysis: Calculate the percentage of inhibition for each concentration of HC-030031 relative to vehicle controls. Plot the concentration-response curve and determine the IC₅₀ value.

FLIPR_Workflow Start Start Plate_Cells Plate TRPA1-HEK293 Cells (96-well plate) Start->Plate_Cells Dye_Loading Load Cells with Calcium Dye (Fluo-4 AM) Plate_Cells->Dye_Loading Pre_Incubate Pre-incubate with HC-030031 (10 min) Dye_Loading->Pre_Incubate FLIPR_Read Measure Fluorescence in FLIPR Pre_Incubate->FLIPR_Read Add_Agonist Add TRPA1 Agonist (e.g., AITC) FLIPR_Read->Add_Agonist Baseline Reading Record_Response Record Ca²⁺ Influx (Fluorescence Change) Add_Agonist->Record_Response Analyze Analyze Data & Calculate IC₅₀ Record_Response->Analyze End End Analyze->End

Caption: Experimental workflow for an in vitro calcium influx assay.
In Vivo Models of Nociception

This model is used to assess the efficacy of compounds against persistent inflammatory pain and mechanical hypersensitivity.

  • Objective: To evaluate the ability of HC-030031 to reverse mechanical allodynia in an inflammatory state.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Methodology:

    • Baseline Measurement: Acclimate animals to the testing environment. Measure the baseline paw withdrawal threshold (PWT) to mechanical stimulation using calibrated von Frey filaments applied to the plantar surface of the hind paw (using, for example, the Dixon up-down method).

    • Induction of Inflammation: Inject Complete Freund's Adjuvant (CFA; typically 100-150 µL) into the plantar surface of one hind paw.

    • Development of Hypersensitivity: Allow 24-48 hours for inflammation and a stable mechanical hypersensitivity to develop. A significant decrease in PWT in the ipsilateral paw confirms this.

    • Compound Administration: Administer HC-030031 (e.g., 100 or 300 mg/kg) or vehicle orally (p.o.).[4][11]

    • Post-Dose Assessment: Measure PWT at various time points after administration (e.g., 1, 2, 4, and 6 hours) to determine the magnitude and duration of the anti-hyperalgesic effect.

    • Data Analysis: Express results as the change in PWT (in grams) or as a percentage reversal of the established hypersensitivity.

This is a standard surgical model for creating persistent neuropathic pain.

  • Objective: To determine if HC-030031 can alleviate mechanical hypersensitivity caused by nerve injury.

  • Animals: Adult male Sprague-Dawley or Wistar rats.

  • Methodology:

    • Baseline Measurement: As in the CFA model, determine pre-surgery baseline PWTs.

    • Surgical Procedure: Under anesthesia, expose the L5 and L6 spinal nerves and tightly ligate them distal to the dorsal root ganglion.

    • Development of Neuropathy: Allow 7-14 days for the neuropathic pain state to fully develop, confirmed by stable, robust mechanical hypersensitivity in the ipsilateral paw.

    • Compound Administration: On the test day, administer HC-030031 (e.g., 300 mg/kg, p.o.) or vehicle.[4]

    • Post-Dose Assessment: Measure PWT at set time points post-dosing (e.g., 1-4 hours).

    • Data Analysis: Calculate the percent reversal of mechanical hypersensitivity compared to the pre-dose, post-injury threshold.

InVivo_Workflow cluster_setup Phase 1: Model Induction cluster_test Phase 2: Compound Testing Baseline Measure Baseline Mechanical Threshold Induction Induce Pathology (e.g., CFA Injection or SNL Surgery) Baseline->Induction Development Allow Hypersensitivity to Develop (1-14 Days) Induction->Development PreDose Measure Post-Injury (Pre-Dose) Threshold Development->PreDose Dosing Administer HC-030031 or Vehicle (p.o.) PreDose->Dosing PostDose Measure Thresholds at Multiple Time Points Post-Dose Dosing->PostDose Analysis Analyze Data (% Reversal of Hypersensitivity) PostDose->Analysis

Caption: General experimental workflow for in vivo pain models.

This model assesses visceral nociception by observing a chemically-induced pain behavior.

  • Objective: To evaluate the effect of HC-030031 on visceral chemical pain.

  • Animals: Adult male Swiss mice.[3][12]

  • Methodology:

    • Acclimation: Place mice in individual observation chambers for at least 30 minutes to acclimate.

    • Compound Administration: Administer HC-030031 (e.g., 18.75, 37.5, or 75 mg/kg, p.o.) or vehicle 60 minutes prior to the chemical challenge.[12]

    • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally (i.p.) at a volume of 10 mL/kg.

    • Observation: Immediately after injection, begin observing and count the number of "writhes" (a characteristic behavior involving constriction of the abdomen and stretching of the hind limbs) for a continuous period of 20-30 minutes.

    • Data Analysis: Compare the total number of writhes in the HC-030031-treated groups to the vehicle-treated group and calculate the percentage of inhibition.

Conclusion

HC-030031 has been a cornerstone pharmacological tool, providing foundational evidence for the integral role of the TRPA1 channel in nociception. Through its selective antagonism, researchers have demonstrated that TRPA1 is not only a sensor for acute chemical pain but is also a critical contributor to the mechanical hypersensitivity that characterizes chronic inflammatory and neuropathic pain states.[5] The quantitative data and detailed protocols presented here serve as a guide for its effective use in preclinical pain research. While newer antagonists with improved potency and pharmacokinetic profiles have since been developed, the pioneering studies with HC-030031 were essential in validating TRPA1 as a promising therapeutic target for a wide range of pain conditions.[10][13]

References

Foundational

HC-030031: A Technical Guide for its Application as a TRPA1 Probe

For Researchers, Scientists, and Drug Development Professionals Introduction Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a critical sensor of noxious chemical and me...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a critical sensor of noxious chemical and mechanical stimuli.[1] Its role in pain, inflammation, and respiratory disorders has positioned it as a significant target for therapeutic intervention.[2][3] HC-030031 was one of the first identified selective antagonists of the TRPA1 channel and remains a widely used pharmacological tool to investigate TRPA1 function in both in vitro and in vivo models. This technical guide provides an in-depth overview of HC-030031, including its mechanism of action, pharmacological data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action and Pharmacology

HC-030031 is a substituted theophylline derivative that acts as a potent and selective blocker of the TRPA1 ion channel.[4][5] It reversibly inhibits both inward and outward currents through the channel, effectively antagonizing the effects of a wide range of TRPA1 agonists.[4][5] Structural studies and molecular modeling suggest that HC-030031 binds to a pocket formed by the TRP-like domain and the pre-S1, S4, and S5 helices of a single TRPA1 subunit.[6] A key interaction for its inhibitory activity has been identified with the asparagine residue at position 855 (N855) in human TRPA1.[7]

Quantitative Pharmacological Data

The inhibitory potency of HC-030031 has been characterized against various TRPA1 agonists in different assay systems. The following tables summarize the key quantitative data.

Agonist Assay Type Cell Line Species IC50 (µM) Reference
Allyl isothiocyanate (AITC)Calcium Influx (FLIPR)HEK-293Human6.2 ± 0.2[6]
FormalinCalcium Influx (FLIPR)HEK-293Human5.3 ± 0.2[6]
CinnamaldehydeCalcium Influx (FLIPR)HEK-293Human4.9 ± 0.1[8][9]
Allyl isothiocyanate (AITC)Calcium Influx (FLIPR)HEK-293Human7.5 ± 0.2[8][9]
AcroleinCalcium InfluxIMR-90Human1.8[6]
Selectivity Profile

HC-030031 exhibits high selectivity for TRPA1 over other related TRP channels and a broad panel of other receptors and enzymes, making it a reliable probe for isolating TRPA1-mediated effects.

Target Assay Type Result Concentration Tested Reference
TRPV1Functional AssayNo significant inhibitionUp to 10 µM[8]
TRPV3Functional AssayNo significant inhibitionUp to 10 µM[8]
TRPV4Functional AssayNo significant inhibitionUp to 10 µM[8]
TRPM8Functional AssayNo significant inhibitionUp to 30 µM[8]
hERGElectrophysiologyNo blockNot specified[4][10]
NaV1.2ElectrophysiologyNo blockNot specified[4][10]
48 Various Enzymes, Receptors, and TransportersRadioligand Binding/Enzymatic AssaysNo significant activityUp to 10 µM[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of HC-030031 in research. Below are protocols for key in vitro and in vivo experiments.

In Vitro: Calcium Imaging using a FLIPR Assay

This protocol describes the use of HC-030031 to inhibit agonist-induced calcium influx in a cell line stably expressing TRPA1, measured by a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • HEK-293 cells stably expressing human TRPA1

  • 384-well black-walled, clear-bottom plates

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES)

  • HC-030031 stock solution (in DMSO)

  • TRPA1 agonist stock solution (e.g., AITC, cinnamaldehyde in DMSO)

Procedure:

  • Cell Plating: Seed the TRPA1-expressing HEK-293 cells into 384-well plates at a suitable density (e.g., 20,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.08%) in the assay buffer. Remove the cell culture medium and add the loading buffer to each well. Incubate for 1 hour at room temperature, protected from light.

  • Compound Preparation: Prepare serial dilutions of HC-030031 in the assay buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., ≤ 0.5%).

  • Antagonist Incubation: After the dye loading incubation, add the prepared HC-030031 dilutions to the respective wells. Incubate for 10-15 minutes at room temperature.

  • Agonist Preparation: Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80) in the assay buffer.

  • FLIPR Measurement: Place the cell plate into the FLIPR instrument. Initiate the recording of fluorescence intensity. After establishing a stable baseline, add the TRPA1 agonist to all wells and continue recording the fluorescence for several minutes to capture the peak calcium response.

  • Data Analysis: The change in fluorescence intensity (ΔF) is proportional to the intracellular calcium concentration. Calculate the percentage inhibition of the agonist-induced response by HC-030031 at each concentration and fit the data to a concentration-response curve to determine the IC50 value.

In Vivo: CFA-Induced Inflammatory Pain Model

This protocol outlines the use of HC-030031 to assess the role of TRPA1 in mechanical hypersensitivity in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

Materials:

  • Male Sprague-Dawley rats (150-200 g)

  • Complete Freund's Adjuvant (CFA)

  • HC-030031

  • Vehicle for HC-030031 (e.g., 0.5% methylcellulose in water)

  • Electronic von Frey apparatus for measuring mechanical withdrawal thresholds

  • Oral gavage needles

Procedure:

  • Baseline Measurement: Acclimatize the rats to the testing environment and the von Frey apparatus. Measure the baseline mechanical withdrawal threshold for both hind paws of each animal.

  • Induction of Inflammation: Induce inflammation by injecting a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of each rat.

  • Development of Hypersensitivity: Allow 24-48 hours for the inflammatory response and mechanical hypersensitivity to develop.

  • Drug Administration: Administer HC-030031 (e.g., 100-300 mg/kg) or vehicle orally via gavage.

  • Post-Dosing Measurements: Measure the mechanical withdrawal thresholds of both hind paws at various time points after drug administration (e.g., 1, 2, 4, and 6 hours).

  • Data Analysis: Compare the withdrawal thresholds in the HC-030031-treated group to the vehicle-treated group. A significant increase in the withdrawal threshold of the inflamed paw in the drug-treated group indicates an analgesic effect mediated by TRPA1 antagonism.[9]

Visualizations

The following diagrams illustrate key concepts related to TRPA1 function and its investigation using HC-030031.

TRPA1_Signaling_Pathway cluster_stimuli TRPA1 Agonists cluster_channel TRPA1 Channel cluster_inhibition Inhibition cluster_downstream Downstream Effects AITC AITC TRPA1 TRPA1 AITC->TRPA1 Formalin Formalin Formalin->TRPA1 Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->TRPA1 Cold Cold Cold->TRPA1 Mechanical Mechanical Stress Mechanical->TRPA1 Ca_influx Ca²⁺ Influx TRPA1->Ca_influx HC030031 HC-030031 HC030031->TRPA1 Depolarization Depolarization Ca_influx->Depolarization AP Action Potential Depolarization->AP Neurotransmitter_release Neurotransmitter Release (e.g., CGRP) AP->Neurotransmitter_release Pain Pain Sensation Neurotransmitter_release->Pain Inflammation Neurogenic Inflammation Neurotransmitter_release->Inflammation

Caption: TRPA1 Signaling Pathway and Inhibition by HC-030031.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement & Analysis plate_cells Plate TRPA1-expressing cells load_dye Load cells with Fluo-4 AM plate_cells->load_dye add_hc030031 Add HC-030031 load_dye->add_hc030031 add_agonist Add TRPA1 Agonist add_hc030031->add_agonist measure_fluorescence Measure Ca²⁺ influx (FLIPR) add_agonist->measure_fluorescence analyze_data Calculate IC50 measure_fluorescence->analyze_data

Caption: In Vitro Experimental Workflow for HC-030031 using Calcium Imaging.

In_Vivo_Workflow cluster_model Model Induction cluster_treatment Treatment cluster_assessment Assessment baseline Measure baseline mechanical threshold induce_inflammation Induce inflammation (CFA) baseline->induce_inflammation administer_hc030031 Administer HC-030031/Vehicle induce_inflammation->administer_hc030031 measure_threshold Measure mechanical threshold (post-treatment) administer_hc030031->measure_threshold analyze_data Analyze analgesic effect measure_threshold->analyze_data

Caption: In Vivo Experimental Workflow for Assessing HC-030031 Efficacy.

Conclusion

HC-030031 remains an indispensable tool for the study of TRPA1 physiology and pharmacology. Its well-characterized potency and selectivity, coupled with its demonstrated efficacy in a variety of experimental models, allow researchers to confidently probe the function of TRPA1 in diverse biological contexts. The data and protocols provided in this guide are intended to facilitate the effective use of HC-030031 in advancing our understanding of TRPA1 and its potential as a therapeutic target. However, it is important to note that despite its utility, HC-030031 has poor pharmacokinetic properties, including high clearance and a short half-life, which should be taken into consideration when designing and interpreting in vivo experiments.[11]

References

Exploratory

The TRPA1 Antagonist HC-030031: A Comprehensive Review of Preclinical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction Transient Receptor Potential Ankyrin 1 (TRPA1), a non-selective cation channel, has emerged as a significant target...

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1), a non-selective cation channel, has emerged as a significant target in pain and inflammation research. It is activated by a wide array of exogenous and endogenous stimuli, including environmental irritants, inflammatory mediators, and oxidative stress byproducts. Its role in nociception has made it an attractive target for the development of novel analgesics. HC-030031 is a well-characterized selective antagonist of the TRPA1 channel and has been instrumental as a pharmacological tool to probe the physiological and pathophysiological functions of TRPA1. This technical guide provides a comprehensive review of the preclinical studies on HC-030031, with a focus on its pharmacological data, experimental methodologies, and its impact on our understanding of TRPA1-mediated signaling.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for HC-030031 from various preclinical studies.

Table 1: In Vitro Potency of HC-030031
Cell LineAgonistAssay TypeIC50 (μM)Reference
HEK-293 (human TRPA1)Allyl isothiocyanate (AITC)Calcium Influx6.2 ± 0.2[1]
HEK-293 (human TRPA1)FormalinCalcium Influx5.3 ± 0.2[1][2]
HEK-293 (human TRPA1)CinnamaldehydeCalcium Influx4.9 ± 0.1[3][4][5]
HEK-293 (human TRPA1)Allyl isothiocyanate (AITC)Calcium Influx7.5 ± 0.2[1][3][4][5]
Rat DRG neuronsFormalinCalcium InfluxNot specified
Human TRPA1CinnamaldehydeNot specified4.9[6]
Human TRPA1Allyl isothiocyanate (AITC)Not specified7.5[6]
Rat TRPA1Allyl isothiocyanate (AITC)Not specified7.6[7]
Table 2: In Vivo Efficacy of HC-030031 in Pain Models
Animal ModelPain TypeRoute of AdministrationDose (mg/kg)OutcomeReference
RatAITC-induced nocifensive behaviorOral100Significant reduction in flinching[1][3][4]
RatCFA-induced inflammatory painOral100, 300Significant reversal of mechanical hypersensitivity[1][3][4]
RatSpinal nerve ligation (neuropathic pain)Oral100, 300Significant attenuation of mechanical hypersensitivity[3][5]
RatAITC-induced hindpaw liftingOral100, 300Significant inhibition of lifting behavior[6]
RatFormalin-induced flinchingIntraperitonealNot specifiedSignificant reduction in both phases of flinching[6]
MouseAcetic acid-induced visceral painNot specified18.75 - 300Marked antinociceptive effect[8]
MouseMustard oil-induced visceral painNot specified18.75 - 300Marked antinociceptive effect[8]
MouseZymosan-induced visceral painNot specified18.75 - 300Marked antinociceptive effect[8]
MouseMisoprostol-induced visceral painNot specified18.75 - 300Marked antinociceptive effect[8]
RatCarrageenan-induced mechanical hypersensitivityIntraplantarNot specifiedPrevention and reversal of hypersensitivity[9]
MousePaclitaxel-induced cold allodyniaNot specifiedNot specifiedEffective minimization of cold allodynia[10]
RatOxaliplatin-induced mechanical and cold hyperalgesiaNot specifiedNot specifiedReduction in pain[10]

Experimental Protocols

In Vitro Calcium Influx Assay

A common method to assess the potency of HC-030031 is through a fluorometric imaging plate reader (FLIPR) based calcium influx assay using Human Embryonic Kidney (HEK-293) cells stably expressing human TRPA1.

  • Cell Culture: HEK-293 cells stably expressing human TRPA1 are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent like geneticin).

  • Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C).

  • Compound Incubation: After dye loading, the cells are washed, and varying concentrations of HC-030031 (typically from 0.3 to 60 μM) are added to the wells and incubated for a short period (e.g., 10 minutes) prior to agonist addition.[1][6]

  • Agonist Stimulation and Data Acquisition: An EC60 concentration of a TRPA1 agonist such as allyl isothiocyanate (AITC) or cinnamaldehyde is added to the wells.[6] Changes in intracellular calcium are monitored in real-time using a FLIPR instrument.

  • Data Analysis: The fluorescence intensity is measured, and the IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Models of Pain

This acute pain model assesses the ability of a compound to block the direct activation of TRPA1 in vivo.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Compound Administration: HC-030031 (e.g., 100 or 300 mg/kg) or vehicle is administered orally (p.o.).[6]

  • Nociceptive Induction: A short time after compound administration (e.g., 1 hour), a solution of AITC (e.g., 50 μL of 10%) is injected into the plantar surface of the hind paw.[1]

  • Behavioral Assessment: The duration of nocifensive behaviors, such as flinching and lifting of the injected paw, is recorded for a defined period (e.g., 5 minutes) immediately following the AITC injection.[1][6]

This model induces a persistent inflammatory state, allowing for the evaluation of compounds on established hypersensitivity.

  • Induction of Inflammation: A subcutaneous injection of CFA into the plantar surface of the rat hind paw induces a localized inflammation that develops over several days.

  • Assessment of Hypersensitivity: Mechanical hypersensitivity is assessed using von Frey filaments or a Randall-Selitto device to measure the paw withdrawal threshold.

  • Compound Administration: Once mechanical hypersensitivity is established (e.g., 3 days post-CFA), HC-030031 (e.g., 100 or 300 mg/kg) or vehicle is administered orally.

  • Efficacy Measurement: Paw withdrawal thresholds are measured at various time points (e.g., 1 hour) after compound administration to determine the reversal of mechanical hypersensitivity.[3]

This model mimics neuropathic pain resulting from nerve injury.

  • Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves of rats are tightly ligated.

  • Development of Hypersensitivity: Animals develop mechanical allodynia in the ipsilateral hind paw over several days to weeks.

  • Compound Administration and Assessment: Similar to the CFA model, once mechanical hypersensitivity is established, HC-030031 (e.g., 100 or 300 mg/kg) is administered orally, and its effect on the paw withdrawal threshold is measured to assess the attenuation of neuropathic pain.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving TRPA1 and the experimental workflow for evaluating TRPA1 antagonists.

TRPA1_Signaling_Pathway TRPA1 Signaling Pathway in Nociception cluster_stimuli Exogenous & Endogenous Stimuli cluster_neuron Nociceptive Neuron cluster_response Physiological Response AITC AITC, Cinnamaldehyde, Formalin TRPA1 TRPA1 Channel AITC->TRPA1 Inflammatory_Mediators Bradykinin, Prostaglandins Inflammatory_Mediators->TRPA1 Oxidative_Stress ROS, RNS Oxidative_Stress->TRPA1 Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Depolarization Membrane Depolarization TRPA1->Depolarization Neurotransmitter_Release Neurotransmitter Release (Substance P, CGRP) Ca_Influx->Neurotransmitter_Release Action_Potential Action Potential Generation Depolarization->Action_Potential Action_Potential->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation HC030031 HC-030031 HC030031->TRPA1

TRPA1 signaling cascade in nociceptive neurons.

Experimental_Workflow Workflow for Preclinical Evaluation of HC-030031 cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Testing cluster_pkpd Pharmacokinetics & Safety Cell_Based_Assay HEK-293 cells expressing human TRPA1 Calcium_Assay Calcium Influx Assay (FLIPR) Cell_Based_Assay->Calcium_Assay IC50_Determination Determine IC50 value Calcium_Assay->IC50_Determination Selectivity_Screen Selectivity profiling against other TRP channels IC50_Determination->Selectivity_Screen Acute_Pain_Model Acute Pain Model (e.g., AITC injection) Selectivity_Screen->Acute_Pain_Model Behavioral_Assessment Assess nocifensive behaviors and mechanical hypersensitivity Acute_Pain_Model->Behavioral_Assessment Inflammatory_Pain_Model Inflammatory Pain Model (e.g., CFA injection) Inflammatory_Pain_Model->Behavioral_Assessment Neuropathic_Pain_Model Neuropathic Pain Model (e.g., Spinal Nerve Ligation) Neuropathic_Pain_Model->Behavioral_Assessment PK_Studies Pharmacokinetic analysis (e.g., plasma exposure) Behavioral_Assessment->PK_Studies Safety_Assessment Assess motor coordination (e.g., Rotarod test) PK_Studies->Safety_Assessment

Preclinical evaluation workflow for HC-030031.

Selectivity Profile

HC-030031 exhibits a high degree of selectivity for TRPA1. It does not block currents mediated by other related TRP channels such as TRPV1, TRPV3, and TRPV4, nor does it affect hERG or NaV1.2 channels.[1][2] In broader screening panels, HC-030031 showed no significant binding to 41 other receptors, ion channels, and transporters, and no functional modulation of 7 enzymes known to be involved in pain signaling at a concentration of 10 μM.[6]

Conclusion

HC-030031 has been a pivotal tool in dissecting the role of the TRPA1 channel in a multitude of physiological and pathological processes, most notably in the context of pain and inflammation. The extensive body of preclinical data demonstrates its selective antagonism of TRPA1 and its efficacy in various animal models of acute, inflammatory, and neuropathic pain. The detailed experimental protocols and our understanding of the TRPA1 signaling pathway, largely facilitated by the use of HC-030031, continue to guide the development of novel analgesics targeting this channel. While HC-030031 itself has not progressed to clinical trials, the knowledge garnered from its use provides a solid foundation for the ongoing efforts to translate TRPA1 antagonism into effective therapies for human pain conditions.[11]

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vivo Administration of HC-030031

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the in vivo administration of HC-030031, a selective antagonist of the Transient Receptor Potential A...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo administration of HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The information herein is intended to guide researchers in the effective use of this compound in preclinical models of inflammatory and neuropathic pain.

Introduction

HC-030031 is a potent and selective inhibitor of the TRPA1 channel, a non-selective cation channel primarily expressed in sensory neurons.[1] TRPA1 is a key player in sensing a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature, leading to pain, neurogenic inflammation, and hypersensitivity.[1][2] As a TRPA1 antagonist, HC-030031 has been demonstrated to effectively attenuate pain-related behaviors in various animal models, making it a valuable tool for pain research and the development of novel analgesic therapies.[3][4]

Mechanism of Action

HC-030031 functions by blocking the TRPA1 ion channel, thereby preventing the influx of cations, primarily Ca2+, into the neuron.[5] This action inhibits the depolarization of nociceptive neurons and the subsequent release of neurotransmitters and pro-inflammatory neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which are involved in the transmission of pain signals and the generation of neurogenic inflammation.[5] The inhibitory action of HC-030031 has been shown to be dependent on a specific amino acid residue (N855) within the human TRPA1 channel.[6]

cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular TRPA1 TRPA1 Channel Ca_Influx Ca2+ Influx TRPA1->Ca_Influx Allows Noxious_Stimuli Noxious Stimuli (e.g., AITC, Formalin, Inflammatory Mediators) Noxious_Stimuli->TRPA1 Activates HC030031 HC-030031 HC030031->TRPA1 Blocks Depolarization Neuronal Depolarization Ca_Influx->Depolarization Neurotransmitter_Release Neurotransmitter & Neuropeptide Release (e.g., CGRP, Substance P) Depolarization->Neurotransmitter_Release Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Neurogenic_Inflammation Neurogenic Inflammation Neurotransmitter_Release->Neurogenic_Inflammation

Figure 1: Simplified signaling pathway of TRPA1 activation and its inhibition by HC-030031.

Data Presentation

In Vivo Efficacy of HC-030031 in Rat Pain Models
Animal ModelAdministration RouteDose (mg/kg)VehicleKey OutcomesPlasma Concentration (µM)Reference
CFA-Induced Inflammatory Pain (Rat) Oral (p.o.)1000.5% Methylcellulose28% reversal of mechanical hypersensitivity8.23 ± 0.55[3]
Oral (p.o.)3000.5% Methylcellulose35% reversal of mechanical hypersensitivity16.33 ± 1.86[3]
Spinal Nerve Ligation (SNL) Neuropathic Pain (Rat) Oral (p.o.)1000.5% MethylcelluloseNo significant effect on mechanical hypersensitivityNot reported[3]
Oral (p.o.)3000.5% Methylcellulose41% reversal of mechanical hypersensitivityNot reported[7]
AITC-Induced Nocifensive Behaviors (Rat) Oral (p.o.)1000.5% MethylcelluloseSignificant reduction in lifting duration5.10 ± 0.67[3]
Oral (p.o.)3000.5% MethylcelluloseSignificant reduction in lifting duration9.74 ± 0.37[3]

Experimental Protocols

Preparation of HC-030031 for Oral Gavage

This protocol describes the preparation of a suspension of HC-030031 in 0.5% methylcellulose, a commonly used vehicle for oral administration of poorly soluble compounds in rodents.

Materials:

  • HC-030031 powder

  • Methylcellulose

  • Sterile water

  • Weighing balance

  • Spatula

  • Mortar and pestle

  • Glass beaker or conical tube

  • Magnetic stirrer and stir bar

  • Vortex mixer

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the required volume of sterile water to 60-80°C.

    • Slowly add the methylcellulose powder while stirring vigorously to ensure it is thoroughly wetted.

    • Once dispersed, add the remaining two-thirds of the volume as cold sterile water.

    • Continue stirring until the methylcellulose is fully dissolved and the solution is clear and viscous. Allow the solution to cool to room temperature.

  • Prepare the HC-030031 Suspension:

    • Calculate the required amount of HC-030031 and vehicle based on the desired final concentration and the number and weight of the animals to be dosed.

    • Weigh the appropriate amount of HC-030031 powder.

    • Triturate the HC-030031 powder in a mortar and pestle to reduce particle size and improve suspension.

    • Add a small volume of the 0.5% methylcellulose vehicle to the powder to create a smooth paste.

    • Gradually add the remaining vehicle while continuously stirring with a magnetic stirrer.

    • Vortex the suspension thoroughly before each administration to ensure a uniform mixture.

Note: It is recommended to prepare the suspension fresh on the day of the experiment.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats

This model induces a persistent inflammatory state characterized by thermal hyperalgesia and mechanical allodynia.

cluster_pre_cfa Pre-CFA Induction cluster_cfa_induction CFA Induction cluster_post_cfa Post-CFA Induction Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (e.g., von Frey, Hot Plate) Acclimatization->Baseline CFA_Injection Intraplantar Injection of CFA (100 µL into left hind paw) Baseline->CFA_Injection Pain_Development Development of Inflammatory Pain (Mechanical & Thermal Hypersensitivity) CFA_Injection->Pain_Development Drug_Administration HC-030031 or Vehicle Administration (Oral Gavage) Pain_Development->Drug_Administration Post_Drug_Testing Post-treatment Behavioral Testing (1 hour after administration) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis Post_Drug_Testing->Data_Analysis

Figure 2: Experimental workflow for the CFA-induced inflammatory pain model.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Complete Freund's Adjuvant (CFA)

  • Isoflurane for anesthesia

  • Tuberculin syringes with 27-gauge needles

  • Behavioral testing equipment (e.g., von Frey filaments, hot plate)

Procedure:

  • Animal Acclimatization: House the rats in a temperature- and light-controlled environment for at least 7 days before the experiment with free access to food and water.

  • Baseline Testing: Before CFA injection, perform baseline behavioral tests to determine the naïve mechanical withdrawal thresholds and thermal withdrawal latencies.

  • CFA Induction:

    • Briefly anesthetize the rats with isoflurane.

    • Inject 100 µL of CFA into the plantar surface of the left hind paw.

  • Post-CFA Pain Development: Mechanical hypersensitivity and thermal hyperalgesia typically develop within 24 hours and can persist for several weeks.[8][9]

  • Drug Administration:

    • At the desired time point after CFA injection (e.g., 24 hours), administer HC-030031 (100 or 300 mg/kg) or vehicle (0.5% methylcellulose) via oral gavage.

  • Behavioral Assessment:

    • Assess mechanical hypersensitivity using von Frey filaments and/or thermal hyperalgesia using a hot plate or radiant heat source at 1 hour post-drug administration.[3]

    • A positive control, such as naproxen (e.g., 30 mg/kg, p.o.), can be included for comparison.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain Model in Rats

This surgical model mimics peripheral nerve injury and results in long-lasting mechanical allodynia and thermal hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Surgical instruments

  • Isoflurane for anesthesia

  • 4-0 silk suture

  • Behavioral testing equipment

Procedure:

  • Animal Acclimatization and Baseline Testing: As described for the CFA model.

  • Surgical Procedure:

    • Anesthetize the rat with isoflurane.

    • Make a small incision to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion with a 4-0 silk suture.

    • Close the incision in layers.

    • A sham surgery group should be included where the nerves are exposed but not ligated.

  • Post-SNL Pain Development: Mechanical allodynia typically develops within 3-7 days post-surgery and can persist for several weeks.[10]

  • Drug Administration:

    • Once stable mechanical allodynia is established (e.g., 7-14 days post-surgery), administer HC-030031 (100 or 300 mg/kg) or vehicle via oral gavage.

  • Behavioral Assessment:

    • Assess mechanical allodynia using von Frey filaments at 1 hour post-drug administration.[3]

    • A positive control, such as pregabalin (e.g., 30 mg/kg, p.o.), can be included for comparison.

Mandatory Visualizations

cluster_pre_surgery Pre-Surgery cluster_surgery Surgery cluster_post_surgery Post-Surgery Acclimatization Animal Acclimatization (7 days) Baseline Baseline Behavioral Testing (e.g., von Frey) Acclimatization->Baseline SNL_Surgery Spinal Nerve Ligation (SNL) Surgery Baseline->SNL_Surgery Pain_Development Development of Neuropathic Pain (Mechanical Allodynia) (3-7 days) SNL_Surgery->Pain_Development Drug_Administration HC-030031 or Vehicle Administration (Oral Gavage) Pain_Development->Drug_Administration Post_Drug_Testing Post-treatment Behavioral Testing (1 hour after administration) Drug_Administration->Post_Drug_Testing Data_Analysis Data Analysis Post_Drug_Testing->Data_Analysis

Figure 3: Experimental workflow for the SNL-induced neuropathic pain model.

References

Application

Application Notes and Protocols: Preparation of HC-030031 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals. Introduction HC-030031 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3][4][5] It is a...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

HC-030031 is a potent and selective antagonist of the Transient Receptor Potential Ankryin 1 (TRPA1) ion channel.[1][2][3][4][5] It is a valuable tool for studying the role of TRPA1 in pain perception, inflammation, and respiratory disorders.[4][5] This document provides detailed protocols for the preparation of HC-030031 stock solutions in dimethyl sulfoxide (DMSO), ensuring optimal solubility and stability for use in various experimental settings.

Physicochemical Properties and Solubility

Proper preparation of HC-030031 solutions is critical for accurate and reproducible experimental results. The following table summarizes the key physical and chemical properties of HC-030031.

PropertyValueSource
Molecular Weight 355.39 g/mol [1][2][3][4][6]
Molecular Formula C₁₈H₂₁N₅O₃[1][3][4][5]
Appearance White to off-white solid[1][3]
Solubility in DMSO Varies by supplier, typically ≥ 10 mg/mL. Can be up to 71 mg/mL.[2][3][5][7][8]
Solubility in Water Insoluble[2]
Solubility in Ethanol Insoluble[2]

Recommended Storage Conditions

To ensure the integrity and stability of HC-030031, proper storage is essential.

FormStorage TemperatureDurationSource
Solid Powder -20°C≥ 4 years[7]
DMSO Stock Solution -20°C1 month[1][2][6]
DMSO Stock Solution -80°C6 months to 1 year[1][2][8]

Note: It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Preparation of a 10 mM HC-030031 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of HC-030031 in DMSO.

Materials:

  • HC-030031 powder (Molecular Weight: 355.39 g/mol )

  • Anhydrous or fresh, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate: Allow the HC-030031 vial to reach room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh out the desired amount of HC-030031 powder using a calibrated analytical balance. For 1 mL of a 10 mM stock solution, you will need 3.55 mg of HC-030031.

    • Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)

    • 0.001 L x 0.01 mol/L x 355.39 g/mol = 0.00355 g = 3.55 mg

  • Dissolve: Add the appropriate volume of fresh DMSO to the HC-030031 powder. For a 10 mM solution, if you weighed 3.55 mg, add 1 mL of DMSO.

  • Mix: Vortex the solution thoroughly until the HC-030031 is completely dissolved. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[9]

  • Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This will minimize contamination and degradation from repeated freeze-thaw cycles.

  • Store: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[1][2][8]

Signaling Pathway and Experimental Workflow

TRPA1 Signaling Pathway Inhibition by HC-030031

HC-030031 acts as a selective blocker of the TRPA1 ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types. It is activated by a variety of noxious stimuli, including environmental irritants, inflammatory mediators, and changes in temperature. Activation of TRPA1 leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the cell membrane, and the generation of action potentials, which are transmitted to the central nervous system, resulting in the sensation of pain and neurogenic inflammation. HC-030031 specifically binds to the TRPA1 channel, preventing its opening and subsequent downstream signaling.

TRPA1_Pathway cluster_0 Cell Membrane TRPA1_Channel TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Allows Noxious_Stimuli Noxious Stimuli (e.g., AITC, Formalin) Noxious_Stimuli->TRPA1_Channel Activates HC030031 HC-030031 HC030031->TRPA1_Channel Blocks Neuronal_Activation Neuronal Activation (Pain & Inflammation) Ca_Influx->Neuronal_Activation Experimental_Workflow Prepare_Stock Prepare HC-030031 Stock Solution in DMSO Pre_incubation Pre-incubate cells with varying concentrations of HC-030031 Prepare_Stock->Pre_incubation Cell_Culture Culture TRPA1-expressing cells (e.g., HEK293) Load_Dye Load cells with a calcium indicator dye (e.g., Fluo-4) Cell_Culture->Load_Dye Load_Dye->Pre_incubation Stimulation Stimulate cells with a TRPA1 agonist (e.g., AITC) Pre_incubation->Stimulation Measurement Measure intracellular calcium levels using a plate reader Stimulation->Measurement Analysis Analyze data to determine IC₅₀ value Measurement->Analysis

References

Method

Application Notes and Protocols for In Vitro Calcium Imaging with HC-030031

For Researchers, Scientists, and Drug Development Professionals Introduction HC-030031 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HC-030031 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a non-selective cation channel involved in pain, inflammation, and respiratory conditions.[1][2][3] It functions by blocking the influx of calcium ions (Ca2+) through the TRPA1 channel, which is often activated by irritants such as allyl isothiocyanate (AITC), formalin, and cinnamaldehyde.[1][4] These application notes provide detailed protocols for utilizing HC-030031 in in vitro calcium imaging experiments to study TRPA1 channel activity.

Mechanism of Action

HC-030031 is a substituted theophylline derivative that acts as a reversible, selective blocker of the TRPA1 ion channel. It effectively antagonizes both inward and outward currents elicited by TRPA1 agonists. Notably, HC-030031 does not exhibit significant activity against other TRP channels, including TRPV1, TRPV3, and TRPV4, nor does it affect hERG or NaV1.2 channels, highlighting its selectivity for TRPA1.[1] This specificity makes it an invaluable tool for isolating and studying the physiological and pathological roles of TRPA1 channels.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and experimental conditions for HC-030031 in calcium imaging assays.

Table 1: In Vitro Potency of HC-030031 against TRPA1 Agonists

AgonistCell LineAssay TypeIC50 (µM)Reference
Allyl Isothiocyanate (AITC)HEK-293 (human TRPA1)Calcium Influx (FLIPR)6.2 ± 0.2[1]
Allyl Isothiocyanate (AITC)HEK-293 (human TRPA1)Calcium Influx (FLIPR)7.5 ± 0.2[4][5]
FormalinNot SpecifiedCalcium Influx5.3 ± 0.2[1]
CinnamaldehydeHEK-293 (human TRPA1)Calcium Influx (FLIPR)4.9 ± 0.1[1][4]
AcroleinIMR-90Calcium Influx1.8

Table 2: Experimental Parameters for In Vitro Calcium Imaging with HC-030031

ParameterDetailsReference
Cell Lines HEK-293 (stably expressing human TRPA1), IMR-90, Dorsal Root Ganglion (DRG) neurons[1][2][6]
TRPA1 Agonists & Concentrations AITC (EC60 concentration, e.g., 6 µM), Cinnamaldehyde (EC60 concentration, e.g., 18 µM), Formalin[4]
HC-030031 Concentration Range 0.3 - 60 µM for dose-response curves[1][4]
HC-030031 Incubation Time 10 minutes prior to agonist addition[1][4]
Calcium Imaging Technique Fluorometric Imaging Plate Reader (FLIPR)[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the TRPA1 signaling pathway and a typical experimental workflow for in vitro calcium imaging using HC-030031.

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Ca_release Ca²⁺ Release from Intracellular Stores TRPA1->Ca_release Can trigger Cellular_Response Downstream Cellular Response (e.g., Neurotransmitter Release, Inflammation) Ca_influx->Cellular_Response Ca_release->Cellular_Response HC030031 HC-030031 HC030031->TRPA1 Blocks

Figure 1. TRPA1 signaling pathway and the inhibitory action of HC-030031.

Calcium_Imaging_Workflow A 1. Cell Culture (e.g., HEK-293 expressing hTRPA1) B 2. Calcium Dye Loading (e.g., Fura-2 AM, Fluo-4 AM) A->B C 3. Pre-incubation with HC-030031 (10 minutes) B->C D 4. Baseline Fluorescence Measurement C->D E 5. Addition of TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) D->E F 6. Post-agonist Fluorescence Measurement E->F G 7. Data Analysis (Calculate change in intracellular Ca²⁺) F->G

Figure 2. Experimental workflow for in vitro calcium imaging with HC-030031.

Experimental Protocols

Materials
  • Cell Line: HEK-293 cells stably expressing human TRPA1 are recommended.[1][4] Other suitable cell lines include IMR-90 or primary dorsal root ganglion (DRG) neurons.[2][6]

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) if required for stable cell lines.

  • HC-030031: Prepare a stock solution in DMSO.[2][7] The final DMSO concentration in the assay should be kept low (e.g., <0.4%) to avoid off-target effects.[4]

  • TRPA1 Agonists: Allyl isothiocyanate (AITC), cinnamaldehyde, or formalin. Prepare stock solutions in a suitable solvent (e.g., DMSO for AITC and cinnamaldehyde).[7]

  • Calcium-sensitive fluorescent dye: Fluo-4 AM, Fura-2 AM, or equivalent.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.

  • Instrumentation: A fluorometric imaging plate reader (FLIPR) or a fluorescence microscope equipped for live-cell imaging.

Protocol for In Vitro Calcium Imaging using FLIPR

This protocol is adapted from methodologies described for HEK-293 cells expressing human TRPA1.[1][4]

  • Cell Seeding:

    • One day prior to the experiment, seed the HEK-293-hTRPA1 cells into 96-well or 384-well black-walled, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the cells at 37°C in a 5% CO2 incubator.

  • Calcium Dye Loading:

    • On the day of the experiment, prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer.

    • Aspirate the cell culture medium from the wells.

    • Add the dye-loading buffer to each well and incubate for the time and temperature recommended by the dye manufacturer (typically 30-60 minutes at 37°C).

  • Compound Preparation:

    • Prepare serial dilutions of HC-030031 in the assay buffer from the DMSO stock solution. A typical concentration range for an IC50 determination would be 0.3 to 60 µM.[1][4]

    • Prepare the TRPA1 agonist (e.g., AITC or cinnamaldehyde) at a concentration that elicits a submaximal response (e.g., EC60).[4]

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the different concentrations of HC-030031 to the respective wells and incubate for 10 minutes at room temperature.[1][4] Include vehicle control wells (containing the same final concentration of DMSO as the compound wells).

    • Place the microplate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for a short period.

    • Add the TRPA1 agonist to all wells simultaneously using the automated injection system of the FLIPR.

    • Continue to monitor the fluorescence signal for an additional period (e.g., 10 minutes) to capture the peak calcium response.[4]

  • Data Analysis:

    • The change in intracellular calcium is typically measured as the peak fluorescence intensity minus the baseline fluorescence.

    • Normalize the response in the presence of HC-030031 to the response of the vehicle control.

    • Plot the normalized response against the concentration of HC-030031 and fit the data to a four-parameter logistic equation to determine the IC50 value.

Selectivity and Considerations

HC-030031 is a highly selective TRPA1 antagonist.[1][2] Studies have shown that it does not significantly inhibit other TRP channels like TRPV1, TRPV3, and TRPV4, making it a reliable tool for studying TRPA1-specific functions.[1][3] When designing experiments, it is crucial to include appropriate controls, such as vehicle-only controls and agonist-only controls, to ensure the observed effects are due to the specific inhibition of TRPA1 by HC-030031. The final concentration of the solvent (e.g., DMSO) should be kept constant across all experimental conditions and at a level that does not affect cell viability or channel activity.[4]

References

Application

Application Notes and Protocols for the Use of HC-030031 in Electrophysiology Patch Clamp Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in pain, inflammation, and respirato...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that plays a crucial role in pain, inflammation, and respiratory conditions. It functions as a sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature. The development of selective TRPA1 antagonists is therefore of significant interest for therapeutic interventions. HC-030031 is a potent and selective antagonist of the TRPA1 ion channel.[1][2][3] These application notes provide detailed protocols for the use of HC-030031 in electrophysiological studies, specifically using the patch clamp technique to investigate TRPA1 channel function.

Mechanism of Action

HC-030031 is a substituted theophylline derivative that acts as a selective blocker of the TRPA1 channel. It effectively antagonizes both inward and outward currents mediated by TRPA1 activation.[1] The inhibitory action of HC-030031 is rapid and reversible.[1] Notably, it demonstrates selectivity for TRPA1 over other related TRP channels, such as TRPV1, TRPV3, and TRPV4, as well as other ion channels like hERG and NaV1.2.[1] The blocking mechanism of HC-030031 is effective against a variety of TRPA1 agonists, including both reversible agonists like allyl isothiocyanate (AITC) and irreversible agonists that act through covalent modification of the channel.[2]

A key amino acid residue, asparagine 855 (N855) in human TRPA1, has been identified as a significant contributor to the inhibitory action of HC-030031.[4] Molecular dynamics simulations suggest that HC-030031 stably binds to this residue, leading to the blockade of channel function.[4]

Data Presentation

The following table summarizes the quantitative data for HC-030031's potency against various TRPA1 agonists, as determined by different experimental assays.

AgonistAssay TypeCell LineIC50 (μM)Reference
Allyl isothiocyanate (AITC)Calcium InfluxHEK2936.2[2]
FormalinCalcium InfluxNot Specified5.3[2]
CinnamaldehydeCalcium InfluxHEK2934.9[5]
AcroleinCalcium InfluxIMR901.8[1]
AITCCalcium InfluxHEK2937.5[5]

Signaling Pathway

The following diagram illustrates the signaling pathway of TRPA1 activation by an agonist and its inhibition by HC-030031.

TRPA1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist TRPA1 Agonist (e.g., AITC, Formalin) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization TRPA1->Depolarization Cellular_Response Cellular Response (e.g., Nociception) Ca_influx->Cellular_Response Depolarization->Cellular_Response HC030031 HC-030031 HC030031->TRPA1 Inhibits Patch_Clamp_Workflow A Prepare Cells and Solutions B Pull Patch Pipette (Resistance: 3-5 MΩ) A->B C Establish Whole-Cell Configuration B->C D Record Baseline Current (Holding Potential: -60 mV) C->D E Apply TRPA1 Agonist (e.g., AITC) D->E F Record Agonist-Evoked Current E->F G Apply HC-030031 + Agonist F->G H Record Inhibited Current G->H I Washout and Recovery (Optional) H->I J Data Analysis I->J

References

Method

Application Notes and Protocols for HC-030031 in Neuropathic Pain Studies

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive guide for the utilization of HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, in preclinical studies of neuropathic pain.

Introduction

Neuropathic pain, a debilitating condition arising from damage or dysfunction of the somatosensory nervous system, presents a significant therapeutic challenge.[1] The TRPA1 ion channel, a non-selective cation channel expressed in sensory neurons, has emerged as a key player in the pathogenesis of both inflammatory and neuropathic pain.[2][3] HC-030031 is a well-characterized, selective TRPA1 antagonist that has demonstrated efficacy in various rodent models of neuropathic pain, making it a valuable tool for investigating the role of TRPA1 in pain signaling and for the preclinical assessment of novel analgesics.[2][4][5]

Mechanism of Action

HC-030031 functions as a selective blocker of the TRPA1 ion channel.[6] TRPA1 is activated by a wide range of noxious stimuli, including environmental irritants, inflammatory mediators, and reactive oxygen species (ROS).[7] In neuropathic pain states, endogenous TRPA1 activators are often upregulated, leading to neuronal hyperexcitability and the manifestation of pain hypersensitivity. By antagonizing TRPA1, HC-030031 mitigates this hyperexcitability, thereby reducing pain behaviors.[3][5]

Signaling Pathway of TRPA1 in Neuropathic Pain

TRPA1_Signaling cluster_neuron Nociceptive Neuron Nerve_Injury Nerve Injury (e.g., SNL, CCI) ROS Reactive Oxygen Species (ROS) Nerve_Injury->ROS Inflammatory Inflammatory Mediators Nerve_Injury->Inflammatory Chemotherapy Chemotherapy (e.g., Paclitaxel, Oxaliplatin) Chemotherapy->ROS Metabolic Metabolic Dysfunction (e.g., Diabetes) Metabolic->ROS TRPA1 TRPA1 Channel ROS->TRPA1 Activates Inflammatory->TRPA1 Sensitizes/Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Opens Action_Potential Action Potential Generation & Propagation Ca_Influx->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., CGRP, Substance P) Action_Potential->Neurotransmitter_Release Pain_Perception Pain Perception (Allodynia, Hyperalgesia) Neurotransmitter_Release->Pain_Perception HC030031 HC-030031 HC030031->TRPA1 Blocks

Caption: TRPA1 signaling in neuropathic pain and the inhibitory action of HC-030031.

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of HC-030031 in various pain models.

Table 1: In Vitro Potency of HC-030031
AgonistAssay SystemIC₅₀ (µM)Reference
CinnamaldehydeFLIPR calcium-influx assay (human TRPA1)4.9 ± 0.1[2][3]
Allyl Isothiocyanate (AITC)FLIPR calcium-influx assay (human TRPA1)7.5 ± 0.2[2][3]
AITCCalcium influx (rat TRPA1)6.2[4]
FormalinCalcium influx (rat TRPA1)5.3 ± 0.2[8]
Table 2: In Vivo Efficacy of HC-030031 in Neuropathic Pain Models
Pain ModelSpeciesRoute of AdministrationDose (mg/kg)OutcomeReference
Spinal Nerve Ligation (SNL)RatOral (p.o.)100Significant reversal of mechanical hypersensitivity.[2][3][9][2][3][9]
Spinal Nerve Ligation (SNL)RatOral (p.o.)300Significant reversal of mechanical hypersensitivity (41% reversal).[3][3]
Chemotherapy-Induced (Paclitaxel)MouseNot SpecifiedNot SpecifiedAttenuated cold and heat hyperalgesia.[4][4]
Chemotherapy-Induced (Bortezomib, Oxaliplatin)MouseNot SpecifiedNot SpecifiedAttenuated mechanical allodynia.[4][4]
Chemotherapy-Induced (Dacarbazine)Not SpecifiedNot SpecifiedNot SpecifiedAmeliorated neuropathic pain.[7][7]
Aromatase Inhibitor-InducedMouseNot SpecifiedNot SpecifiedMarkedly attenuated mechanical allodynia.[7][7]

Experimental Protocols

Formulation and Administration of HC-030031

Materials:

  • HC-030031 powder

  • Vehicle: 0.5% Methylcellulose in sterile water[10]

  • Vortex mixer

  • Oral gavage needles (for p.o. administration)

  • Syringes

Procedure:

  • Calculate the required amount of HC-030031 based on the desired dose and the number and weight of the animals.

  • Prepare a 0.5% methylcellulose solution by dissolving methylcellulose in sterile water.

  • Suspend the HC-030031 powder in the 0.5% methylcellulose vehicle.

  • Vortex the suspension thoroughly to ensure uniform distribution. Prepare fresh on the day of the experiment.[8]

  • Administer the suspension to the animals via the desired route. For oral administration in rats, a typical volume is 10 mL/kg.[10]

Spinal Nerve Ligation (SNL) Model and Behavioral Testing

The SNL model is a widely used and validated surgical procedure to induce neuropathic pain in rodents.[1]

Surgical Protocol (Rat):

  • Anesthetize the rat following approved institutional protocols.

  • Make a skin incision at the L5-L6 level.

  • Carefully expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion.

  • Close the incision in layers.

  • Allow the animals to recover for a minimum of 7 days before behavioral testing to allow for the development of stable neuropathic pain behaviors.

Behavioral Testing for Mechanical Allodynia (von Frey Test):

  • Place the animals in individual transparent plastic chambers on an elevated mesh floor and allow them to acclimate for at least 15-30 minutes.

  • Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.

  • A positive response is defined as a brisk withdrawal, licking, or flinching of the paw.

  • Determine the 50% paw withdrawal threshold using the up-down method.

  • Administer HC-030031 or vehicle and assess the paw withdrawal threshold at specified time points post-dosing (e.g., 1 hour).[9]

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_induction Neuropathic Pain Induction cluster_development Pain Model Development cluster_treatment Treatment and Assessment Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimation->Baseline_Testing Surgery Surgical Model (e.g., Spinal Nerve Ligation) Baseline_Testing->Surgery Chemotherapy_Admin Chemotherapy Administration (e.g., Paclitaxel) Baseline_Testing->Chemotherapy_Admin Development_Period Allow for Pain Development (e.g., 7-14 days) Surgery->Development_Period Chemotherapy_Admin->Development_Period Pain_Confirmation Confirm Pain Hypersensitivity Development_Period->Pain_Confirmation Randomization Randomize Animals into Treatment Groups Pain_Confirmation->Randomization Dosing Administer HC-030031 or Vehicle Randomization->Dosing Post_Dose_Testing Post-Dose Behavioral Testing (e.g., 1, 2, 4 hours) Dosing->Post_Dose_Testing Data_Analysis Data Analysis and Interpretation Post_Dose_Testing->Data_Analysis

Caption: General experimental workflow for evaluating HC-030031 in rodent models of neuropathic pain.

Safety and Selectivity

HC-030031 is a selective TRPA1 antagonist with minimal off-target activity against a panel of other receptors and ion channels known to be involved in pain signaling.[3] Studies have shown that at effective doses, HC-030031 does not impair motor coordination or alter acute thermal sensitivity, indicating a favorable safety profile for a pain therapeutic.[3][9]

Conclusion

HC-030031 is a valuable pharmacological tool for investigating the role of TRPA1 in neuropathic pain. Its demonstrated efficacy in multiple preclinical models, coupled with its selectivity and favorable safety profile, underscores the potential of TRPA1 antagonism as a therapeutic strategy for the management of neuropathic pain. These application notes provide a framework for the design and execution of robust preclinical studies utilizing HC-030031. Researchers should always adhere to institutionally approved animal care and use protocols.

References

Application

Application Notes and Protocols for HC-030031 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals These application notes provide comprehensive protocols for utilizing HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive protocols for utilizing HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, in various cell culture applications.

Introduction to HC-030031

HC-030031 is a potent and selective inhibitor of the TRPA1 ion channel.[1][2] It functions by blocking the influx of cations, including calcium, through the channel, which is often activated by irritants, inflammatory agents, and oxidative stress.[3] This antagonistic action makes HC-030031 a valuable tool for investigating the physiological and pathological roles of TRPA1 in cellular processes such as pain signaling, inflammation, and cytotoxicity.[3][4][5]

Mechanism of Action: HC-030031 is a non-covalent, reversible antagonist of the TRPA1 channel. It effectively blocks channel activation by a wide range of agonists, including allyl isothiocyanate (AITC), formalin, and cinnamaldehyde.[1][2] Its selectivity has been demonstrated against other TRP channels, such as TRPV1, TRPV3, and TRPV4, making it a specific tool for studying TRPA1-mediated events.[2]

Quantitative Data Summary

The optimal concentration of HC-030031 is highly dependent on the cell type, the specific TRPA1 agonist used, and the experimental endpoint. The following table summarizes reported IC50 values and effective concentrations in various cell culture models.

Cell LineAgonistAssay TypeIC50 / Effective ConcentrationReference
HEK293 (expressing human TRPA1)CinnamaldehydeCalcium Influx4.9 µM (IC50)[4]
HEK293 (expressing human TRPA1)Allyl Isothiocyanate (AITC)Calcium Influx7.5 µM (IC50)[2][4]
HEK293 (expressing human TRPA1)FormalinCalcium Influx5.3 µM (IC50)
HEK293 (expressing human TRPA1)Allyl Isothiocyanate (AITC)Calcium Influx6.2 µM (IC50)
IMR-90 (human lung fibroblast)AcroleinCalcium Influx1.8 µM (IC50)[6]
A549 (human lung carcinoma)AcroleinCell Viability100 µM (Effective Concentration)[3]
A549 (human lung carcinoma)Propanil, Metolachlor, Alachlor, Acetochlor, Pretilachlor, ButachlorCell Viability50 µM (Effective Concentration)
RAW 264.7 (mouse macrophage)-Cytotoxicity>10 µM (No significant cytotoxicity)[1]
THP-1 (human monocytic)-Cytotoxicity>10 µM (No significant cytotoxicity)[1]
MRC-5 (human lung fibroblast)TGF-β1 + AITCCell Migration10 µM (Effective Concentration)[7]

Experimental Protocols

Preparation of HC-030031 Stock Solution

HC-030031 is sparingly soluble in aqueous solutions but readily soluble in dimethyl sulfoxide (DMSO).

  • Recommended Solvent: DMSO

  • Stock Concentration: Prepare a 10 mM stock solution in DMSO. For example, dissolve 3.55 mg of HC-030031 (Molecular Weight: 355.39 g/mol ) in 1 mL of DMSO.

  • Storage: Store the stock solution at -20°C for up to six months or at -80°C for longer periods. Avoid repeated freeze-thaw cycles.

Protocol for Determining Optimal Concentration using a Calcium Influx Assay

This protocol outlines the steps to determine the effective concentration of HC-030031 for inhibiting agonist-induced calcium influx.

Materials:

  • Cells expressing TRPA1 (e.g., HEK293-hTRPA1)

  • Cell culture medium

  • HC-030031

  • TRPA1 agonist (e.g., AITC)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Seeding: Seed cells into a 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye. For example, for Fluo-4 AM, a final concentration of 2-5 µM with 0.02% Pluronic F-127 in HBSS is commonly used.

    • Remove the culture medium from the wells and add the loading buffer.

    • Incubate at 37°C for 30-60 minutes in the dark.

  • Wash: Gently wash the cells twice with HBSS to remove excess dye.

  • HC-030031 Incubation:

    • Prepare serial dilutions of HC-030031 in HBSS. It is recommended to test a range of concentrations from 0.1 µM to 100 µM.

    • Add the HC-030031 dilutions to the respective wells and incubate for 10-30 minutes at room temperature. Include a vehicle control (DMSO) group.

  • Agonist Stimulation and Measurement:

    • Prepare the TRPA1 agonist at a concentration that elicits a submaximal response (e.g., EC80) to allow for the detection of inhibition.

    • Measure baseline fluorescence for a few seconds using the plate reader.

    • Add the agonist to all wells simultaneously using an automated dispenser if available.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-5 minutes).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data to the vehicle control group.

    • Plot the normalized response against the log of the HC-030031 concentration to generate a dose-response curve and determine the IC50 value.

Protocol for Assessing Cytotoxicity using MTT or MTS Assay

It is crucial to determine the concentration range at which HC-030031 is not cytotoxic to the cells being studied.

Materials:

  • Cells of interest

  • Cell culture medium

  • HC-030031

  • MTT or MTS reagent

  • Solubilization solution (for MTT assay)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of HC-030031 in culture medium. A suggested range is from 1 µM to 200 µM.

    • Remove the old medium and add the medium containing the different concentrations of HC-030031. Include a vehicle control.

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are dissolved.

    • For MTS assay: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Express the results as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the HC-030031 concentration to identify the cytotoxic concentration range.

Visualizations

Signaling Pathway of TRPA1 Activation and Inhibition by HC-030031

TRPA1_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Formalin) TRPA1 TRPA1 Channel Pore Agonist->TRPA1 Activates Ca2+ Ca²⁺ TRPA1:p1->Ca2+ Influx Cellular_Response Cellular Response (e.g., Neurotransmitter Release, Inflammation) Ca2+->Cellular_Response Triggers HC030031 HC-030031 HC030031->TRPA1 Inhibits

Caption: TRPA1 signaling pathway and its inhibition by HC-030031.

Experimental Workflow for Determining Optimal HC-030031 Concentration

Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare HC-030031 Stock Solution (10 mM in DMSO) C Perform Cytotoxicity Assay (e.g., MTT/MTS) A->C D Perform Functional Assay (e.g., Calcium Influx) A->D B Seed Cells in 96-well Plates B->C B->D E Determine Non-Toxic Concentration Range C->E F Generate Dose-Response Curve and Calculate IC50 D->F G Determine Optimal Working Concentration E->G F->G

Caption: Workflow for determining the optimal concentration of HC-030031.

Logical Relationship of HC-030031 Effects

Logical_Relationship HC030031 HC-030031 TRPA1_Blockade TRPA1 Channel Blockade HC030031->TRPA1_Blockade Calcium_Influx_Inhibition Inhibition of Calcium Influx TRPA1_Blockade->Calcium_Influx_Inhibition Downstream_Effects Modulation of Downstream Cellular Effects Calcium_Influx_Inhibition->Downstream_Effects Reduced_Cytotoxicity Reduced Agonist-Induced Cytotoxicity Downstream_Effects->Reduced_Cytotoxicity Altered_Migration Altered Cell Migration Downstream_Effects->Altered_Migration Reduced_Inflammation Reduced Inflammatory Response Downstream_Effects->Reduced_Inflammation

Caption: Logical flow of the cellular effects of HC-030031.

References

Method

Application Notes and Protocols for the In Vivo Dissolution of HC-030031

For Researchers, Scientists, and Drug Development Professionals These application notes provide detailed protocols for the dissolution and preparation of HC-030031, a selective Transient Receptor Potential Ankyrin 1 (TRP...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of HC-030031, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) channel blocker, for use in animal studies. Adherence to these guidelines is crucial for ensuring consistent and reliable experimental outcomes.

Introduction

HC-030031 is a potent and selective antagonist of the TRPA1 ion channel, a key player in mediating pain and inflammation.[1][2] Its chemical name is 2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(4-propan-2-ylphenyl)acetamide.[3] Due to its hydrophobic nature, careful consideration must be given to the selection of appropriate solvents and preparation methods to achieve a homogenous solution or suspension suitable for in vivo administration. In animal models, HC-030031 has been shown to attenuate inflammatory and neuropathic pain.[4][5]

Physicochemical Properties

PropertyValueReference
Molecular Weight 355.39 g/mol [3]
CAS Number 349085-38-7[3]
Appearance A solid[3]
In Vitro IC50 (AITC-evoked Ca2+ influx) 6.2 µM[1][2][6]
In Vitro IC50 (formalin-evoked Ca2+ influx) 5.3 µM[1][2][6]

Solubility Data

HC-030031 is practically insoluble in water and ethanol.[3] The following table summarizes its solubility in common laboratory solvents.

SolventSolubilityNotes
DMSO ≥16.4 mg/mL[3]Fresh, moisture-free DMSO is recommended as absorbed moisture can reduce solubility.[6] Warming to 37°C and sonication can aid dissolution.[3]
Ethanol Insoluble[3]
Water Insoluble[3]

Recommended Dissolution Protocols for Animal Studies

The choice of vehicle for in vivo administration of HC-030031 depends on the desired route of administration (e.g., oral, intraperitoneal). Below are established protocols for preparing formulations suitable for animal studies.

Protocol 1: Suspension for Oral Administration (p.o.)

This protocol is suitable for preparing a suspension of HC-030031 for oral gavage.

Materials:

  • HC-030031 powder

  • 0.5% Methylcellulose (MC) solution in sterile water

Procedure:

  • Weigh the required amount of HC-030031 powder.

  • Levigate the powder with a small volume of the 0.5% MC solution to form a smooth paste.

  • Gradually add the remaining 0.5% MC solution while continuously stirring or vortexing to achieve the desired final concentration.

  • Ensure the final mixture is a uniform suspension before administration.

  • This preparation should be used immediately for optimal results.[6]

Protocol 2: Solubilized Formulation for Injection

This protocol describes the preparation of a clear solution of HC-030031 suitable for injection, utilizing a co-solvent system.

Materials:

  • HC-030031 powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween 80

  • Sterile ddH₂O or saline

Procedure:

  • Prepare a stock solution of HC-030031 in DMSO (e.g., 32 mg/mL).[6] Ensure the compound is fully dissolved. Gentle warming and sonication may be applied if necessary.[3]

  • To prepare a 1 mL working solution, combine the following in a sterile tube, ensuring complete mixing after each addition:

    • 50 µL of the 32 mg/mL HC-030031 in DMSO stock solution

    • 400 µL of PEG300

    • 50 µL of Tween 80

    • 500 µL of ddH₂O or saline[6]

  • Vortex the final mixture thoroughly to ensure a clear, homogenous solution.

  • This solution should be prepared fresh and used immediately.[6]

Protocol 3: Alternative Solubilized Formulation for Injection

This protocol provides an alternative vehicle for solubilizing HC-030031 for injection.

Materials:

  • HC-030031 powder

  • DMSO

  • 20% SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline

Procedure:

  • Dissolve the required amount of HC-030031 in DMSO to create a stock solution.

  • For the final formulation, combine the reagents in the following volumetric ratio:

    • 10% DMSO (containing the dissolved HC-030031)

    • 90% (20% SBE-β-CD in Saline)[1]

  • Mix thoroughly until a clear solution is obtained. Heat and/or sonication can be used to aid dissolution if precipitation occurs.[1]

Experimental Workflow for HC-030031 Formulation

G cluster_prep Preparation of HC-030031 cluster_oral Oral Administration cluster_injection Injectable Administration cluster_admin Administration to Animal Model weigh Weigh HC-030031 Powder dissolve Dissolve in Vehicle weigh->dissolve suspend Create Uniform Suspension dissolve->suspend for suspension solubilize Prepare Clear Solution dissolve->solubilize for solution mc 0.5% Methylcellulose mc->suspend administer Administer via Desired Route suspend->administer dmso DMSO Stock Solution dmso->solubilize cosolvent Co-solvent Vehicle (e.g., PEG300, Tween 80, Saline) cosolvent->solubilize solubilize->administer

Caption: Workflow for preparing HC-030031 formulations.

Signaling Pathway of TRPA1 Activation and Inhibition by HC-030031

G cluster_stimuli TRPA1 Activators cluster_channel TRPA1 Channel cluster_inhibitor TRPA1 Inhibitor cluster_response Cellular Response AITC AITC TRPA1 TRPA1 Channel AITC->TRPA1 Formalin Formalin Formalin->TRPA1 Irritants Environmental Irritants Irritants->TRPA1 Calcium Ca²⁺ Influx TRPA1->Calcium Activation HC030031 HC-030031 HC030031->TRPA1 Inhibition Pain Pain Sensation Calcium->Pain

Caption: Simplified signaling pathway of TRPA1 activation and its inhibition by HC-030031.

Concluding Remarks

The successful use of HC-030031 in animal studies is highly dependent on the appropriate preparation of the dosing formulation. The protocols outlined in these application notes provide researchers with reliable methods for dissolving and administering HC-030031. It is recommended to perform small-scale pilot preparations to ensure the chosen protocol yields a suitable formulation for the specific experimental needs. Always prepare fresh solutions or suspensions for each experiment to ensure consistency and efficacy.

References

Application

Application Notes and Protocols for HC-030031 in Inflammatory Pain Models

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the use of HC-030031, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of HC-030031, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist, in preclinical models of inflammatory pain. The following sections detail the mechanism of action, experimental protocols, and key efficacy data for utilizing HC-030031 in your research.

Introduction

Inflammatory pain is a major clinical challenge, and the TRPA1 ion channel has emerged as a key therapeutic target.[1][2] TRPA1 is a non-selective cation channel primarily expressed in a subset of nociceptive primary sensory neurons.[2][3] It is activated by a variety of exogenous irritants and endogenous inflammatory mediators, leading to the release of neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P, which contribute to neurogenic inflammation and pain hypersensitivity.[2][3][4] HC-030031 is a well-characterized, selective antagonist of TRPA1 and serves as a valuable tool for investigating the role of this channel in pain and inflammation.[5][6]

Mechanism of Action

HC-030031 exerts its analgesic and anti-inflammatory effects by selectively blocking the TRPA1 ion channel. In inflammatory states, various pro-inflammatory molecules and oxidative stress byproducts activate TRPA1 on sensory neurons. This activation leads to an influx of cations (primarily Ca2+ and Na+), depolarization of the neuronal membrane, and the initiation of action potentials that are transmitted to the central nervous system, resulting in the sensation of pain. The activation of TRPA1 also triggers the local release of pro-inflammatory neuropeptides from the peripheral nerve endings, contributing to vasodilation, plasma extravasation, and the recruitment of immune cells, thus perpetuating the inflammatory response. By blocking TRPA1, HC-030031 inhibits these initial and downstream events, thereby reducing pain and inflammation.

TRPA1_Signaling_Pathway cluster_0 Nociceptive Neuron cluster_1 Physiological Response Inflammatory Mediators Inflammatory Mediators TRPA1 TRPA1 Inflammatory Mediators->TRPA1 Activates HC-030031 HC-030031 HC-030031->TRPA1 Blocks Ca2+/Na+ Influx Ca2+/Na+ Influx TRPA1->Ca2+/Na+ Influx Allows Action Potential Action Potential Ca2+/Na+ Influx->Action Potential Initiates Neuropeptide Release (CGRP, Substance P) Neuropeptide Release (CGRP, Substance P) Action Potential->Neuropeptide Release (CGRP, Substance P) Triggers Pain Pain Action Potential->Pain Neurogenic_Inflammation Neurogenic Inflammation Neuropeptide Release (CGRP, Substance P)->Neurogenic_Inflammation CFA_Workflow cluster_workflow CFA-Induced Inflammatory Pain Workflow start Start baseline Baseline Mechanical Threshold Measurement start->baseline cfa_injection Intraplantar Injection of CFA (100 µL) baseline->cfa_injection inflammation_dev 24h for Inflammation Development cfa_injection->inflammation_dev drug_admin Oral Administration of HC-030031 or Vehicle inflammation_dev->drug_admin pain_assessment Mechanical Threshold Measurement (Post-dosing) drug_admin->pain_assessment end End pain_assessment->end Formalin_Test_Phases cluster_phases Phases of Formalin-Induced Pain Formalin_Injection Formalin Injection Phase_I Phase I (0-5 min) Direct Nociceptor Activation Formalin_Injection->Phase_I Interphase Interphase (5-15 min) Quiescent Period Phase_I->Interphase Phase_II Phase II (15-60 min) Inflammatory Pain Interphase->Phase_II

References

Technical Notes & Optimization

Troubleshooting

HC-030031 solubility issues and solutions

Welcome to the technical support center for HC-030031. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of HC-...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC-030031. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the solubility of HC-030031 during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is HC-030031 and what is its primary mechanism of action?

A1: HC-030031 is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] It functions by blocking the influx of calcium ions through the TRPA1 channel, which is often activated by irritants and inflammatory agents.[1][4][5] This makes it a valuable tool for studying the role of TRPA1 in pain and inflammation.[6][7] HC-030031 shows high selectivity for TRPA1 and does not significantly affect other TRP channels such as TRPV1, TRPV3, or TRPV4.[3][5][8]

Q2: I am having trouble dissolving HC-030031. What are the recommended solvents?

A2: HC-030031 is a crystalline solid that is sparingly soluble in aqueous buffers but is soluble in organic solvents.[4] The most commonly recommended solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[4] For in vitro experiments, preparing a concentrated stock solution in DMSO is a standard practice.

Q3: What is the maximum solubility of HC-030031 in common organic solvents?

A3: There are varying reports on the maximum solubility of HC-030031 in DMSO, which may be due to differences in the purity of the compound or the DMSO itself. It is advisable to use fresh, high-quality DMSO to minimize moisture absorption, which can reduce solubility.[3] Please refer to the table below for a summary of reported solubility values.

Q4: How can I prepare an aqueous working solution of HC-030031 for my experiments?

A4: To prepare an aqueous solution, it is recommended to first dissolve HC-030031 in an organic solvent like DMF or DMSO to create a concentrated stock solution.[4] This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS) to the final desired concentration. For example, a 1:1 solution of DMF:PBS (pH 7.2) has been used to achieve a solubility of approximately 0.5 mg/mL.[4]

Q5: My HC-030031 solution appears to have precipitated after dilution in an aqueous buffer. What should I do?

A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like HC-030031. To address this, you can try the following:

  • Increase the percentage of organic solvent: A higher concentration of the initial organic solvent in the final working solution can help maintain solubility.

  • Use a surfactant: For in vivo studies, formulations with surfactants like Tween-80 or suspending agents like methylcellulose have been used.[9][10]

  • Warm the solution: Gently warming the solution to 37°C may help redissolve the compound.[1]

  • Sonication: Using an ultrasonic bath can also aid in dissolving the compound.[1][11]

Q6: How should I store my HC-030031 solutions?

A6: Stock solutions of HC-030031 in organic solvents should be stored at -20°C or -80°C.[1][5] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] Aqueous solutions are less stable and it is often advised to prepare them fresh on the day of use.[4][8] Some sources suggest that solutions stored at -20°C may be viable for up to a month.[5][8]

Solubility Data

The following table summarizes the reported solubility of HC-030031 in various solvents.

SolventReported SolubilitySource(s)
DMSO ≥16.4 mg/mL[1]
10 mg/mL
25 mg/mL (with sonication)[11]
32 mg/mL[3]
35.5 mg/mL (with sonication)[12]
50 mg/mL[13]
71 mg/mL[3]
100 mM[2][8]
125 mg/mL (with sonication, warming, and heat to 60°C)[9]
DMF ~20 mg/mL[4]
DMF:PBS (1:1, pH 7.2) ~0.5 mg/mL[4]
Ethanol Insoluble[1][3]
Water Insoluble[1][3]

Note: Solubility can be affected by factors such as compound purity, solvent quality, temperature, and agitation.

Experimental Protocols

Protocol 1: Preparation of HC-030031 Stock Solution for In Vitro Assays
  • Weighing: Accurately weigh the desired amount of HC-030031 crystalline solid in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or higher, based on the solubility data).

  • Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, you may use an ultrasonic bath for a few minutes or gently warm the solution to 37°C.[1] Ensure the solution is clear before use.

  • Storage: Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.[5]

Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays
  • Thaw Stock Solution: Thaw a single aliquot of the HC-030031 DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with your cell culture medium or desired aqueous buffer to the final working concentration. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is low (typically ≤0.5%) to avoid solvent-induced cellular toxicity.[5][12]

  • Immediate Use: Use the freshly prepared aqueous working solution immediately for optimal results.[3]

Visual Guides

HC030031_Mechanism cluster_membrane Cell Membrane TRPA1_Channel TRPA1 Channel Ca_Influx Ca²⁺ Influx TRPA1_Channel->Ca_Influx Allows Irritant Irritant / Inflammatory Agent Irritant->TRPA1_Channel Activates HC030031 HC-030031 HC030031->TRPA1_Channel Blocks Cellular_Response Cellular Response (e.g., Pain Signal) Ca_Influx->Cellular_Response Triggers

Caption: Mechanism of action of HC-030031 as a TRPA1 channel antagonist.

Solubility_Troubleshooting Start Start: Dissolving HC-030031 Choose_Solvent Choose Primary Solvent (e.g., DMSO, DMF) Start->Choose_Solvent Precipitation_Check Precipitation upon Aqueous Dilution? Choose_Solvent->Precipitation_Check Increase_Organic Increase % of Organic Solvent Precipitation_Check->Increase_Organic Yes Use_Surfactant Use Surfactant/ Suspending Agent Precipitation_Check->Use_Surfactant Yes (for in vivo) Warm_Sonciate Warm (37°C) or Sonicate Precipitation_Check->Warm_Sonciate Yes Success Solution is Clear Proceed with Experiment Precipitation_Check->Success No Increase_Organic->Precipitation_Check Re-evaluate Use_Surfactant->Success Warm_Sonciate->Precipitation_Check Re-evaluate

Caption: Troubleshooting workflow for HC-030031 solubility issues.

Experimental_Workflow Weigh 1. Weigh HC-030031 Add_DMSO 2. Add Anhydrous DMSO Weigh->Add_DMSO Dissolve 3. Vortex / Sonicate / Warm Add_DMSO->Dissolve Stock_Solution 4. Prepare Concentrated Stock Solution Dissolve->Stock_Solution Store 5. Aliquot and Store at -20°C / -80°C Stock_Solution->Store Dilute 6. Dilute in Aqueous Buffer for Working Solution Stock_Solution->Dilute Experiment 7. Use Immediately in Experiment Dilute->Experiment

Caption: Experimental workflow for preparing HC-030031 solutions.

References

Optimization

improving HC-030031 stability in aqueous solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HC-030031, a selective TRPA1 channel blocker. This resource offers troubleshoot...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HC-030031, a selective TRPA1 channel blocker. This resource offers troubleshooting advice and answers to frequently asked questions to ensure the stability and effectiveness of HC-030031 in aqueous solutions for experimental success.

Frequently Asked Questions (FAQs)

Q1: What is HC-030031 and what is its primary mechanism of action?

A1: HC-030031 is a potent and selective inhibitor of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1] It functions by blocking the influx of calcium ions through the TRPA1 channel, which is activated by a variety of noxious stimuli, including chemical irritants and inflammatory mediators.[2][3][4] This inhibitory action makes HC-030031 a valuable tool for studying the role of TRPA1 in pain, inflammation, and respiratory conditions. HC-030031 does not typically block other related channels such as TRPV1, TRPV3, or TRPV4 at concentrations where it is effective against TRPA1.[1]

Q2: What are the recommended solvents for preparing a stock solution of HC-030031?

A2: HC-030031 is sparingly soluble in aqueous buffers.[5] Therefore, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used solvents for this purpose.[5]

Q3: How should I prepare aqueous working solutions from my stock solution?

A3: To minimize precipitation, it is crucial to perform a serial dilution. First, create an intermediate dilution of your concentrated stock solution in the same organic solvent. Then, slowly add the intermediate dilution to your pre-warmed aqueous buffer or cell culture medium while gently mixing. This gradual change in solvent polarity helps to maintain the solubility of HC-030031. The final concentration of the organic solvent in your aqueous solution should be kept to a minimum, ideally 0.5% or less, to avoid solvent-induced artifacts in your experiments.

Q4: How stable is HC-030031 in aqueous solutions?

A4: Aqueous solutions of HC-030031 are not recommended for long-term storage. It is strongly advised to prepare fresh aqueous working solutions on the day of use.[6] If storage is absolutely necessary, it should be for no longer than one day at 2-8°C, and the solution should be checked for any signs of precipitation before use.[5]

Q5: What are the optimal storage conditions for the solid compound and stock solutions?

A5: Solid HC-030031 should be stored at -20°C.[5] Stock solutions prepared in anhydrous DMSO or DMF can be stored at -20°C for up to one month or at -80°C for up to six months.[7][8] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use vials.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation upon dilution in aqueous buffer The significant difference in polarity between the organic stock solvent and the aqueous buffer can cause the compound to crash out of solution.Perform an intermediate dilution of the stock solution in the same organic solvent before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is as low as possible (e.g., ≤ 0.5%). Warming the aqueous buffer to 37°C before adding the compound and gentle vortexing can also aid in dissolution.[6][9]
Cloudy or precipitated working solution after a short time The limited stability of HC-030031 in aqueous solutions can lead to precipitation over time.Always prepare fresh working solutions immediately before your experiment. Avoid storing aqueous solutions of HC-030031.[5][6]
Inconsistent or weaker than expected experimental results This could be due to the precipitation of HC-030031 in the working solution, leading to a lower effective concentration. It could also result from degradation of the compound.Visually inspect your working solution for any signs of precipitation before and during the experiment. If precipitation is observed, prepare a fresh solution using the recommended dilution method. Ensure proper storage of the solid compound and stock solutions to prevent degradation.
Cell toxicity or off-target effects observed The organic solvent (e.g., DMSO) used to dissolve HC-030031 can be toxic to cells at higher concentrations.Keep the final concentration of the organic solvent in your cell culture medium as low as possible, typically below 0.5%. Always include a vehicle control (medium with the same final concentration of the solvent) in your experiments to account for any solvent-related effects.

Data Presentation

Table 1: Solubility of HC-030031 in Various Solvents

SolventSolubilityReference
DMSO≥16.4 mg/mL[9]
DMF~20 mg/mL[5]
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL[5]
WaterInsoluble
EthanolInsoluble

Experimental Protocols

Protocol 1: Preparation of HC-030031 for In Vitro Cell-Based Assays
  • Prepare a Stock Solution: Dissolve solid HC-030031 in 100% anhydrous DMSO to a final concentration of 10 mM. For example, add 2.814 mL of DMSO to 1 mg of HC-030031 (MW: 355.39). Gently vortex to ensure complete dissolution.

  • Storage of Stock Solution: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Prepare a Working Solution: On the day of the experiment, thaw a vial of the stock solution.

  • Intermediate Dilution: Prepare an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 10 µM in your assay with a final DMSO concentration of 0.1%, you can make a 10 mM intermediate stock.

  • Final Dilution: Slowly add the required volume of the intermediate stock to your pre-warmed (37°C) cell culture medium or assay buffer while gently mixing. For example, add 1 µL of the 10 mM intermediate stock to 1 mL of medium for a final concentration of 10 µM.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium.

  • Incubation: Add the final working solution or vehicle control to your cells and incubate for the desired period as determined by your experimental design. A pre-incubation time of 10-30 minutes is common before adding a TRPA1 agonist.[10][11]

Mandatory Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimuli Stimuli TRPA1 TRPA1 Stimuli->TRPA1 Activates Ca2+ Ca2+ TRPA1->Ca2+ Influx Downstream_Effectors Downstream Effectors (e.g., CGRP, Substance P release, MAPK activation, Neurogenic Inflammation) Ca2+->Downstream_Effectors Activates HC030031 HC-030031 HC030031->TRPA1 Inhibits

Caption: TRPA1 Signaling Pathway and Inhibition by HC-030031.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in 100% DMSO Intermediate_Dilution Intermediate Dilution in DMSO Stock_Solution->Intermediate_Dilution Working_Solution Prepare Final Working Solution in Aqueous Buffer (≤0.5% DMSO) Intermediate_Dilution->Working_Solution Pre_incubation Pre-incubate cells with HC-030031 or Vehicle Working_Solution->Pre_incubation Cell_Culture Plate and Culture Cells Cell_Culture->Pre_incubation Stimulation Stimulate with TRPA1 Agonist Pre_incubation->Stimulation Data_Acquisition Measure Cellular Response (e.g., Calcium Imaging) Stimulation->Data_Acquisition Data_Analysis Analyze and Interpret Data Data_Acquisition->Data_Analysis

References

Troubleshooting

potential off-target effects of HC-030031

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of HC-030031, a widely used TRPA1 channel antagonis...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of HC-030031, a widely used TRPA1 channel antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of HC-030031?

A1: The primary molecular target of HC-030031 is the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. It acts as a selective antagonist, blocking the channel's activation by various agonists.[1][2][3]

Q2: How selective is HC-030031 for TRPA1?

A2: HC-030031 is generally considered a selective TRPA1 antagonist. Several studies have shown that it does not significantly block other related TRP channels, such as TRPV1, TRPV3, and TRPV4, at concentrations effective for TRPA1 inhibition.[1][2][4][5] It also shows no activity on hERG or NaV1.2 channels.[1][4]

Q3: Are there any known off-target effects of HC-030031?

A3: While generally selective, some studies have reported potential off-target activity of HC-030031 at higher concentrations. Notably, at a concentration of 10 µM, it has been observed to cause partial inhibition of sodium channels and sigma receptors.[6]

Q4: What are the typical working concentrations for HC-030031 in vitro?

A4: The effective concentration of HC-030031 can vary depending on the specific agonist and experimental conditions. The reported IC50 values for TRPA1 inhibition are typically in the low micromolar range, between 4.9 µM and 7.5 µM.[1][3][7] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This guide addresses potential issues that may arise during experiments with HC-030031, particularly those related to its potential off-target effects.

Observed Problem Potential Cause Recommended Action
Unexpected changes in neuronal firing patterns not consistent with TRPA1 antagonism. At higher concentrations (e.g., ≥10 µM), HC-030031 may be partially inhibiting voltage-gated sodium channels, which could alter action potential firing.[6]1. Lower the concentration of HC-030031 to the lowest effective dose for TRPA1 antagonism in your system. 2. Use a more selective TRPA1 antagonist as a control, if available. 3. Directly test the effect of HC-030031 on sodium channel currents in your experimental setup using electrophysiology.
Observed effects are not reproducible in TRPA1 knockout/knockdown models. This strongly suggests the observed effect is on-target and mediated by TRPA1.This is a good negative control to confirm the specificity of HC-030031's action in your experiment.
Unexplained changes in intracellular calcium signaling or cell viability at high concentrations. Potential off-target effects on sigma receptors or other unknown targets could influence cellular signaling pathways.[6]1. Perform a thorough literature search for known sigma receptor signaling pathways in your cell type. 2. Use a specific sigma receptor antagonist as a control to see if it reverses the unexpected effect. 3. Conduct a cell viability assay (e.g., MTT or LDH assay) to rule out cytotoxicity at the concentrations used.
Variability in the potency (IC50) of HC-030031 between experiments. The potency of HC-030031 can be influenced by the specific TRPA1 agonist used (e.g., AITC, formalin, cinnamaldehyde).[1][3][7]1. Ensure consistent use of the same agonist and agonist concentration across experiments. 2. If changing agonists, re-evaluate the dose-response curve for HC-030031. 3. Check the stability and purity of your HC-030031 stock solution.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of HC-030031 against its primary target and potential off-targets.

TargetAgonist/Assay ConditionIC50 / % InhibitionReference
Human TRPA1 Allyl isothiocyanate (AITC)6.2 ± 0.2 µM[1]
Human TRPA1 Formalin5.3 ± 0.2 µM[1]
Human TRPA1 Cinnamaldehyde4.9 ± 0.1 µM[7]
Human TRPA1 Allyl isothiocyanate (AITC)7.5 ± 0.2 µM[7]
Sodium Channels Radioligand binding assay at 10 µM~40% inhibition[6]
Sigma Receptors Radioligand binding assay at 10 µM~37% inhibition[6]
TRPV1, TRPV3, TRPV4 N/ANo significant block[1][4]
hERG, NaV1.2 N/ANo significant block[1][4]

Experimental Protocols

In Vitro TRPA1 Antagonism Assay (Calcium Influx)

This protocol describes a common method to assess the inhibitory activity of HC-030031 on TRPA1 channels using a fluorescence-based calcium influx assay.

Workflow Diagram:

experimental_workflow Calcium Influx Assay Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing human TRPA1 plating Plate cells in 384-well plates cell_culture->plating dye_loading Load cells with a calcium indicator dye (e.g., Fluo-4 AM) plating->dye_loading antagonist_incubation Incubate with various concentrations of HC-030031 dye_loading->antagonist_incubation agonist_addition Add a TRPA1 agonist (e.g., AITC, cinnamaldehyde) antagonist_incubation->agonist_addition read_fluorescence Measure intracellular calcium levels using a plate reader agonist_addition->read_fluorescence data_processing Calculate the change in fluorescence intensity read_fluorescence->data_processing dose_response Plot dose-response curves data_processing->dose_response ic50_calc Calculate IC50 values dose_response->ic50_calc

Caption: Workflow for determining HC-030031 potency using a calcium influx assay.

Methodology:

  • Cell Culture: Maintain HEK293 cells stably expressing human TRPA1 in appropriate culture medium.

  • Plating: Seed the cells into 384-well black-walled, clear-bottom plates and culture overnight.

  • Dye Loading: Wash the cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) and then load with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at room temperature.

  • Compound Addition: Add serial dilutions of HC-030031 to the wells and incubate for a defined period (e.g., 10-20 minutes).

  • Agonist Stimulation: Add a known TRPA1 agonist (e.g., AITC, cinnamaldehyde, or formalin) at a concentration that elicits a submaximal response (e.g., EC80).

  • Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR, FlexStation) over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of HC-030031 relative to the agonist-only control. Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Off-Target Binding Assessment (Radioligand Binding Assay)

This protocol provides a general outline for assessing the binding of HC-030031 to off-target receptors, such as sodium channels or sigma receptors, using a competitive radioligand binding assay.

Logical Relationship Diagram:

logical_relationship Principle of Competitive Radioligand Binding Receptor Target Receptor (e.g., Sigma Receptor) Binding Binding to Receptor Receptor->Binding Radioligand Radiolabeled Ligand (Known to bind the target) Radioligand->Binding HC030031 HC-030031 (Test Compound) Displacement Displacement of Radioligand HC030031->Displacement Signal Measured Radioactivity (Bound Radioligand) Binding->Signal Displacement->Signal decreases trpa1_pathway Simplified TRPA1 Signaling Pathway cluster_stimuli Stimuli cluster_membrane Plasma Membrane cluster_cellular_response Cellular Response Agonists TRPA1 Agonists (AITC, Formalin, etc.) TRPA1 TRPA1 Channel Agonists->TRPA1 activates Ca_influx Ca²⁺/Na⁺ Influx TRPA1->Ca_influx HC030031 HC-030031 HC030031->TRPA1 inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Neuronal_activation Neuronal Activation / Nociception Depolarization->Neuronal_activation sigma1_pathway Potential Sigma-1 Receptor Off-Target Pathway cluster_membrane ER Membrane cluster_downstream Downstream Effects Sigma1R Sigma-1 Receptor Ion_channels Modulation of Ion Channels (e.g., K⁺, Na⁺ channels) Sigma1R->Ion_channels modulates Ca_signaling Regulation of Intracellular Ca²⁺ Signaling Sigma1R->Ca_signaling regulates Cell_survival Influence on Cell Survival Pathways Sigma1R->Cell_survival influences HC030031 HC-030031 (≥10 µM) HC030031->Sigma1R partially inhibits? Ion_channels->Ca_signaling Ca_signaling->Cell_survival

References

Optimization

troubleshooting unexpected results with HC-030031

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise durin...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing specific issues that may arise during experiments with HC-030031.

Frequently Asked Questions (FAQs)

Q1: What is HC-030031 and what is its primary mechanism of action?

HC-030031 is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2][3] It functions by blocking the TRPA1 channel, thereby inhibiting the influx of calcium that is evoked by various TRPA1 agonists like allyl isothiocyanate (AITC) and formalin.[1][2] This makes it a valuable tool for studying the role of TRPA1 in various physiological and pathological processes, particularly in pain and inflammation.[3][4][5]

Q2: In what solvents should I dissolve and dilute HC-030031?

For in vitro experiments, HC-030031 can be dissolved in dimethyl sulfoxide (DMSO).[1][6] For in vivo studies, it is often suspended in a vehicle such as 0.5% methylcellulose.[6][7] It is important to use fresh, high-quality DMSO as moisture absorption can reduce the solubility of the compound.[1]

Q3: What are the recommended working concentrations for HC-030031?

The optimal concentration will vary depending on the specific experimental setup. However, for in vitro calcium influx assays, concentrations ranging from 0.3 to 60 μM have been used to generate concentration-response curves.[6] For in vivo studies in rats, oral administration of 100-300 mg/kg has been shown to be effective.[2][3][6]

Q4: Is HC-030031 selective for TRPA1?

HC-030031 is considered a selective TRPA1 antagonist.[1][2] Studies have shown that it does not block currents mediated by other related TRP channels such as TRPV1, TRPV3, and TRPV4 at concentrations where it effectively inhibits TRPA1.[1][3] However, at higher concentrations (e.g., 10 μM), some activity against sodium channels and sigma receptors has been reported, which should be considered when interpreting results.[5]

Troubleshooting Guide

Issue 1: No observable effect of HC-030031 in my experiment.

If you are not observing the expected inhibitory effect of HC-030031, consider the following potential causes and solutions:

  • Poor Solubility: Ensure that HC-030031 is completely dissolved. For DMSO stock solutions, gentle warming at 37°C or sonication may aid dissolution.[3] Always use fresh, anhydrous DMSO.[1]

  • Incorrect Concentration: Verify the calculations for your working dilutions. It may be necessary to perform a concentration-response curve to determine the optimal inhibitory concentration for your specific cell type or model system.

  • Species-Specific Differences: The potency of HC-030031 can vary between species. For instance, it has been shown to be ineffective at inhibiting frog and zebrafish TRPA1.[8] Ensure that the compound is effective in the species you are using.

  • Agonist Concentration: If you are using a chemical agonist to activate TRPA1, ensure that the agonist concentration is appropriate. An excessively high agonist concentration may overcome the inhibitory effect of HC-030031. It is recommended to use an EC60 concentration of the agonist for antagonist testing.[6][7]

Issue 2: Unexpected or off-target effects are observed.

If you are observing effects that are not consistent with TRPA1 inhibition, consider these possibilities:

  • High Concentration: At high concentrations, HC-030031 may exhibit off-target effects.[5] Try reducing the concentration to the lowest effective dose that inhibits TRPA1 in your system.

  • Vehicle Effects: Always include a vehicle-only control in your experiments to rule out any effects of the solvent (e.g., DMSO, methylcellulose).

  • Confounding Biological Factors: The observed effect may be due to complex biological interactions in your experimental model that are independent of TRPA1. Consider using a TRPA1 knockout or knockdown model as a negative control to confirm that the observed effect of HC-030031 is indeed mediated by TRPA1.[9]

Quantitative Data Summary

ParameterAgonistSpeciesValueReference
IC50 AITC-evoked calcium influxHuman6.2 ± 0.2 µM[2]
IC50 Formalin-evoked calcium influxHuman5.3 ± 0.2 µM[2]
IC50 Cinnamaldehyde-induced TRPA1 activationHuman4.9 ± 0.1 µM[2]
IC50 AITC-induced TRPA1 activationHuman7.5 ± 0.2 µM[2]
IC50 AITC-evoked TRPA1 currentsHuman6.2 µM[5]
IC50 AITC-evoked TRPA1 currentsRat7.6 µM[5]

Experimental Protocols

In Vitro Calcium Influx Assay (FLIPR)

  • Cell Plating: Plate HEK-293 cells stably expressing human TRPA1 into 384-well plates at a density of 20,000 cells per well and incubate for 24 hours.[6][7]

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 4 µM Fluo-4) for 1 hour at room temperature.[6]

  • Compound Incubation: Add varying concentrations of HC-030031 (prepared from a DMSO stock) to the cells and incubate for 10 minutes.[6][7] The final DMSO concentration should be kept constant (e.g., 0.4%).[6]

  • Agonist Addition: Add a TRPA1 agonist (e.g., an EC60 concentration of cinnamaldehyde or AITC) to the wells.[6][7]

  • Data Acquisition: Monitor the change in fluorescence using a Fluorometric Imaging Plate Reader (FLIPR) for at least 10 minutes to measure calcium influx.[6][7]

  • Data Analysis: Generate concentration-response curves to determine the IC50 value of HC-030031.

Visualizations

HC030031_Mechanism_of_Action cluster_cell Cell Membrane TRPA1 TRPA1 Channel Ca_in Ca²⁺ (intracellular) TRPA1->Ca_in Ca²⁺ Influx Ca_out Ca²⁺ (extracellular) Ca_out->TRPA1 Response Cellular Response (e.g., Nociception) Ca_in->Response Triggers Agonist TRPA1 Agonist (e.g., AITC, Formalin) Agonist->TRPA1 Activates HC030031 HC-030031 HC030031->TRPA1 Inhibits Troubleshooting_HC030031 Start Start: Unexpected Results with HC-030031 NoEffect No Observable Effect? Start->NoEffect CheckSolubility Verify Solubility (Fresh DMSO, Sonication) NoEffect->CheckSolubility Yes UnexpectedEffect Unexpected/Off-Target Effect? NoEffect->UnexpectedEffect No CheckConcentration Confirm Concentration (Perform Dose-Response) CheckSolubility->CheckConcentration CheckSpecies Check Species Specificity CheckConcentration->CheckSpecies Resolved Issue Resolved CheckSpecies->Resolved LowerConcentration Lower HC-030031 Concentration UnexpectedEffect->LowerConcentration Yes Unresolved Consult Further UnexpectedEffect->Unresolved No VehicleControl Run Vehicle-Only Control LowerConcentration->VehicleControl NegativeControl Use TRPA1 KO/KD Control VehicleControl->NegativeControl NegativeControl->Resolved

References

Troubleshooting

optimizing HC-030031 incubation time for assays

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HC-030031 incubation time in various ass...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing HC-030031 incubation time in various assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for HC-030031 in a cell-based assay?

A common starting point for pre-incubation with HC-030031 in functional assays, such as calcium influx assays, is 10 minutes prior to the addition of a TRPA1 agonist.[1][2] However, for assays measuring downstream effects like changes in protein expression or cytotoxicity, longer incubation times of up to 24 hours have been reported.[3] The optimal time is highly dependent on the cell type, assay endpoint, and the specific experimental conditions.

Q2: Why is optimizing the pre-incubation time with HC-030031 crucial?

Optimizing the pre-incubation time is critical to ensure that the antagonist has sufficient time to bind to the TRPA1 receptor and reach equilibrium. An insufficient incubation period can lead to an underestimation of the antagonist's potency, resulting in an artificially high IC50 value. Conversely, an excessively long incubation might lead to off-target effects or cellular stress.

Q3: What are the signs of a suboptimal HC-030031 incubation time?

Signs that your pre-incubation time may not be optimized include:

  • High variability in IC50 values between experiments.

  • A rightward shift in the dose-response curve (higher IC50) compared to published data for similar assays.

  • Incomplete or weak inhibition of the agonist-induced response.

Q4: How does extending the pre-incubation time typically affect the measured potency (IC50) of HC-030031?

Generally, extending the pre-incubation time allows for more complete binding of the antagonist to the receptor, which can result in a lower and more accurate IC50 value, reflecting higher apparent potency.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High variability in IC50 values Suboptimal pre-incubation time.[4]Perform a time-course experiment to determine the optimal pre-incubation duration. (See Experimental Protocols section).
Inconsistent cell health or density.Ensure consistent cell seeding and handling. Monitor cell viability.
Higher than expected IC50 value Insufficient pre-incubation time.Increase the pre-incubation time. A time-course experiment is recommended.
Antagonist degradation.Prepare fresh dilutions of HC-030031 for each experiment. Ensure proper storage of stock solutions.
Incomplete inhibition at high concentrations Pre-incubation time is too short.Extend the pre-incubation period to allow for maximal binding.
Issues with agonist concentration.Titrate the agonist to determine the EC50 and use a concentration around the EC80 for antagonist screening.

Data Presentation

Table 1: Reported HC-030031 Incubation Times in Different Assays

Cell LineAssay TypeIncubation TimeOutcome MeasuredReference
HEK-293 (expressing human TRPA1)Calcium Influx (FLIPR)10 minutesInhibition of agonist-induced calcium influx[1][2]
IMR90Functional Assay40 minutesInhibition of acrolein-induced calcium influx
RAW 264.7 and THP-1 macrophagesCytotoxicity and Nitrite Production24 hoursCell viability and nitrite levels[3]

Experimental Protocols

Protocol 1: Optimizing HC-030031 Pre-incubation Time in a Calcium Influx Assay

This protocol describes a time-course experiment to determine the optimal pre-incubation time for HC-030031 in a calcium influx assay using a fluorescence plate reader.

  • Cell Seeding: Plate cells expressing TRPA1 in a 96-well black, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is typically for 30-60 minutes at 37°C.

  • Pre-incubation with HC-030031:

    • Wash the cells with assay buffer to remove excess dye.

    • Add HC-030031 at a concentration known to be effective (e.g., 3-5 times the expected IC50) to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a range of time points (e.g., 10 min, 30 min, 1 hr, 2 hr, 4 hr).

  • Agonist Stimulation and Signal Measurement:

    • Place the plate in a fluorescence plate reader.

    • Record the baseline fluorescence for a short period.

    • Add a TRPA1 agonist (e.g., AITC or cinnamaldehyde) at a pre-determined EC80 concentration to all wells simultaneously.

    • Continue to record the fluorescence signal to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the agonist-induced response for each pre-incubation time point.

    • Normalize the response in the HC-030031-treated wells to the vehicle control.

    • Plot the normalized response against the pre-incubation time. The optimal pre-incubation time is the shortest duration that results in a stable and maximal inhibition of the agonist response.

Visualizations

experimental_workflow Experimental Workflow for Optimizing Incubation Time cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Analysis seed_cells Seed cells in 96-well plate dye_loading Load cells with calcium dye seed_cells->dye_loading pre_incubation Pre-incubate with HC-030031 at various time points dye_loading->pre_incubation agonist_addition Add TRPA1 agonist pre_incubation->agonist_addition read_plate Measure fluorescence agonist_addition->read_plate data_analysis Analyze data and determine optimal time read_plate->data_analysis

Caption: Workflow for optimizing HC-030031 incubation time.

trpa1_pathway TRPA1 Signaling Pathway and HC-030031 Inhibition cluster_membrane Cell Membrane cluster_intracellular Intracellular TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Allows Agonist TRPA1 Agonist (e.g., AITC, Cinnamaldehyde) Agonist->TRPA1 Activates HC030031 HC-030031 HC030031->TRPA1 Inhibits Downstream Downstream Signaling (e.g., CGRP release, Neurogenic Inflammation) Ca_influx->Downstream Initiates

Caption: TRPA1 signaling and HC-030031's inhibitory action.

References

Optimization

HC-030031 precipitation in media and prevention

Welcome to the technical support center for HC-030031. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC-030031. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use HC-030031 in their experiments and prevent common issues such as precipitation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My HC-030031 precipitated out of solution after I diluted my DMSO stock in my aqueous cell culture media. What is the likely cause and how can I prevent this?

A1: Precipitation of HC-030031 upon dilution in aqueous media is a common issue due to its low aqueous solubility.[1] The primary cause is the final concentration of HC-030031 in the media exceeding its solubility limit in that specific buffer system.

Troubleshooting Steps:

  • Check Final Concentration: Ensure the final concentration of HC-030031 in your media does not exceed its aqueous solubility limit. While exact solubility in complex media varies, it is sparingly soluble in aqueous buffers.[1] For reference, its solubility in a 1:1 solution of DMF:PBS (pH 7.2) is approximately 0.5 mg/ml.[1]

  • Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO.[2] This allows for a smaller volume of the stock solution to be added to your media, minimizing the introduction of a large amount of solvent that can cause the compound to crash out.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in your cell culture media. This gradual decrease in solvent concentration can help maintain solubility.

  • Sonication and Warming: Gentle warming to 37°C and sonication can aid in dissolving the compound.[3][4] However, ensure the solution is clear before use.[5]

  • Final DMSO Concentration: Keep the final concentration of DMSO in your media as low as possible (ideally below 0.5%) to minimize solvent-induced artifacts and cytotoxicity.[6]

Q2: I am preparing HC-030031 for an in vivo study and am observing precipitation. What is the recommended formulation procedure?

A2: For in vivo experiments, a specific formulation protocol is often required to maintain the solubility and bioavailability of HC-030031. A common method involves using co-solvents.

Recommended In Vivo Formulation Protocol:

A suggested formulation involves a multi-step process to ensure the compound remains in solution:

  • Start by dissolving HC-030031 in DMSO to create a master stock solution.

  • To a specific volume of the DMSO stock, add PEG300 and mix until the solution is clear.

  • Next, add Tween 80 to the mixture and again, mix until clear.

  • Finally, add ddH2O to reach the desired final volume.

It is crucial that the solution is clear after the addition of each solvent before proceeding to the next step.[5] Physical methods like vortexing, ultrasound, or using a hot water bath can assist in dissolution.[5] For oral administration, suspending HC-030031 in 0.5% Methylcellulose is another reported method.[7]

Q3: What are the recommended storage conditions for HC-030031 powder and stock solutions to prevent degradation and precipitation?

A3: Proper storage is critical to maintain the stability and activity of HC-030031.

  • Powder: Store the solid compound at -20°C for up to 3 years.[3][5]

  • Stock Solutions: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[5][7]

    • Store in DMSO at -80°C for up to 1 year.[3][5]

    • For shorter-term storage, -20°C for up to one month is acceptable.[2][5][7]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1] Always prepare fresh working solutions for your experiments.[2][7] Before use, equilibrate the solution to room temperature and ensure no precipitate is visible.[2]

Quantitative Data Summary

The following table summarizes the solubility and potency of HC-030031 from various suppliers.

ParameterSolvent/ConditionValueReference
Solubility DMSO~10 mg/mL[1]
Dimethyl formamide (DMF)~20 mg/mL[1]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL[1]
DMSO32 mg/mL (90.04 mM)[5]
DMSO35.5 mg/mL (99.89 mM)[3]
DMSO71 mg/mL (199.78 mM)[5]
DMSO>10 mM[8]
IC₅₀ AITC-evoked calcium influx6.2 µM[5][7]
Formalin-evoked calcium influx5.3 µM[5][7]
Cinnamaldehyde-induced calcium influx4.9 µM[7][8]
AITC-induced calcium influx (HEK-293 cells)7.5 µM[7][8]

Note: Solubility can vary between batches. It is recommended to perform a solubility test for your specific batch.

Experimental Protocols & Visualizations

Signaling Pathway of HC-030031 Action

HC-030031 is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[2][5][7] TRPA1 is a non-selective cation channel that, when activated by agonists such as allyl isothiocyanate (AITC) or formalin, allows for the influx of cations, most notably Ca²⁺.[9] This influx of calcium leads to downstream cellular signaling. HC-030031 blocks this process by inhibiting the TRPA1 channel, thereby preventing the calcium influx and subsequent signaling.[5][7]

HC030031_Signaling_Pathway cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Allows Agonist Agonist (e.g., AITC, Formalin) Agonist->TRPA1 Activates HC030031 HC-030031 HC030031->TRPA1 Inhibits Downstream Downstream Signaling Ca_influx->Downstream Initiates

Caption: Mechanism of HC-030031 as a TRPA1 antagonist.

Experimental Workflow for In Vitro Studies

A typical in vitro experiment to test the efficacy of HC-030031 involves pre-incubating cells with the compound before challenging them with a TRPA1 agonist and measuring the subsequent calcium influx.

In_Vitro_Workflow start Start prepare_cells Prepare Cells Expressing TRPA1 (e.g., HEK293, IMR90) start->prepare_cells pre_incubate Pre-incubate cells with various concentrations of HC-030031 prepare_cells->pre_incubate add_agonist Add TRPA1 Agonist (e.g., AITC, cinnamaldehyde) pre_incubate->add_agonist measure_ca Measure Intracellular Ca²⁺ Influx (e.g., FLIPR assay) add_agonist->measure_ca analyze Analyze Data (Calculate IC₅₀) measure_ca->analyze end End analyze->end

Caption: General workflow for an in vitro HC-030031 experiment.

Logical Relationship for Troubleshooting Precipitation

This diagram outlines the logical steps to consider when troubleshooting HC-030031 precipitation.

Troubleshooting_Precipitation precipitation Precipitation Observed check_concentration Is final concentration too high? precipitation->check_concentration check_solvent Was the stock diluted too quickly? precipitation->check_solvent check_storage Was the stock solution stored properly? precipitation->check_storage reduce_concentration Lower final concentration check_concentration->reduce_concentration Yes serial_dilution Use serial dilution check_solvent->serial_dilution Yes prepare_fresh Prepare fresh stock solution check_storage->prepare_fresh No

Caption: Troubleshooting guide for HC-030031 precipitation.

References

Troubleshooting

Technical Support Center: Assessing HC-030031 Cytotoxicity in Cell Lines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HC-030031 in cell-based cytotoxicity assays. Frequently Asked Questions (FAQs) Q1: What is H...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HC-030031 in cell-based cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is HC-030031 and what is its primary mechanism of action?

A1: HC-030031 is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[1][2] Its primary mechanism is to block the influx of cations, including calcium, through the TRPA1 channel, which can be activated by various stimuli.[1]

Q2: Is HC-030031 expected to be cytotoxic on its own?

A2: Generally, HC-030031 is not considered to be directly cytotoxic at commonly used concentrations for TRPA1 antagonism. For instance, in RAW 264.7 macrophage cells, viability remained above 95% at concentrations of 5 µM and 10 µM.[3] Similarly, 10 µM of HC-030031 did not affect the viability of K7M2 osteosarcoma cells.[4] However, as with any compound, off-target effects or cytotoxicity can occur at higher concentrations, and it is crucial to determine the cytotoxic profile in your specific cell line of interest.

Q3: What is a typical concentration range for using HC-030031 in cell culture experiments?

A3: The effective concentration of HC-030031 for TRPA1 antagonism in vitro typically falls within the low micromolar range. The IC50 (half-maximal inhibitory concentration) for blocking TRPA1-mediated calcium influx is often cited between 4.9 µM and 7.5 µM, depending on the agonist used.[2][5][6][7] Therefore, a common starting concentration for experiments is around 10 µM. A dose-response experiment is always recommended to determine the optimal non-toxic concentration for your specific cell line and experimental conditions.

Q4: How should I prepare a stock solution of HC-030031?

A4: HC-030031 is soluble in DMSO.[2] It is recommended to prepare a concentrated stock solution (e.g., 10 mM) in sterile DMSO and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Unexpectedly high cytotoxicity observed with HC-030031 treatment. High concentration of HC-030031: The concentration used may be in a toxic range for your specific cell line.Perform a dose-response curve to determine the IC50 value of HC-030031 for your cells. Start with a wide range of concentrations (e.g., 1 µM to 100 µM).
Solvent (DMSO) toxicity: The final concentration of DMSO in your culture medium may be too high.Ensure the final DMSO concentration is below 0.5%, and ideally at or below 0.1%. Include a vehicle control (medium with the same final DMSO concentration as your highest HC-030031 concentration) in your experiments.
Cell line sensitivity: Your cell line may be particularly sensitive to TRPA1 inhibition or off-target effects of the compound.Test the cytotoxicity of HC-030031 in a different cell line known to be less sensitive, if possible.
Contamination: The HC-030031 stock solution or cell culture may be contaminated.Use sterile techniques for all solution preparations and cell handling. Filter-sterilize your HC-030031 stock solution if you suspect contamination.
Inconsistent results between cytotoxicity assay replicates. Uneven cell seeding: Inconsistent cell numbers across wells will lead to variability in assay readouts.Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly before and during plating. Consider using a multichannel pipette for better consistency.
Edge effects: Evaporation from the outer wells of a microplate can concentrate compounds and affect cell viability.Avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity.
Pipetting errors: Inaccurate pipetting of cells, compound, or assay reagents will introduce variability.Calibrate your pipettes regularly. Use fresh pipette tips for each replicate.
No effect of HC-030031 observed where one is expected (e.g., protection from a TRPA1-mediated toxin). Inactive compound: The HC-030031 may have degraded.Use a fresh aliquot of HC-030031. Confirm the activity of your HC-030031 stock by testing its ability to block a known TRPA1 agonist in a functional assay (e.g., calcium imaging).
Low or absent TRPA1 expression: The cell line you are using may not express functional TRPA1 channels.Confirm TRPA1 expression in your cell line at the mRNA (RT-qPCR) and/or protein (Western blot, immunocytochemistry) level.
Incorrect assay timing: The time point for measuring cytotoxicity may not be optimal to observe a protective effect.Perform a time-course experiment to determine the best time point to assess the effects of your treatment.

Data Presentation

Table 1: In Vitro Inhibitory Activity of HC-030031 on TRPA1

AgonistCell LineAssayIC50 (µM)Reference
Allyl isothiocyanate (AITC)HEK293Calcium Influx6.2[1]
FormalinHEK293Calcium Influx5.3[1]
CinnamaldehydeHEK293Calcium Influx4.9[5]
Allyl isothiocyanate (AITC)HEK293Calcium Influx7.5[5][6]
AcroleinIMR90Calcium Influx1.8[1]

Table 2: Direct Cytotoxicity of HC-030031 in Different Cell Lines

Cell LineAssayConcentration (µM)Incubation Time% Cell ViabilityReference
RAW 264.7Trypan Blue Exclusion & 7-AAD Staining524 hours> 95%[3]
RAW 264.7Trypan Blue Exclusion & 7-AAD Staining1024 hours> 95%[3]
K7M2ATP-based Luminescence Assay10Not SpecifiedNo significant effect[4]

Experimental Protocols

MTT Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of viable cells.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with various concentrations of HC-030031 and appropriate controls (vehicle control, positive control for cytotoxicity).

  • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and dissolve the formazan crystals by adding 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl).

  • Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Release Assay for Cytotoxicity

Principle: This assay quantifies the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture supernatant. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Procedure:

  • Seed cells in a 96-well plate and treat with HC-030031 and controls as described for the MTT assay.

  • Set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5-10 minutes) to pellet any detached cells.

  • Carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • Add the LDH reaction mixture (containing substrate and cofactor) to each well.

  • Incubate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Add a stop solution if required by the kit.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Procedure:

  • Seed and treat cells with HC-030031 and controls in a suitable culture vessel (e.g., 6-well plate).

  • Harvest the cells, including both adherent and floating populations.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add fluorescently labeled Annexin V and PI to the cell suspension.

  • Incubate for 15-20 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space HC-030031 HC-030031 TRPA1 TRPA1 Channel HC-030031->TRPA1 Inhibits Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Ca_increase ↑ [Ca²⁺]i Ca_influx->Ca_increase Mitochondria Mitochondria Ca_increase->Mitochondria Overload CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Inhibition of TRPA1 by HC-030031 blocks downstream apoptotic signaling.

cytotoxicity_workflow cluster_prep Experiment Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Cells in Microplate treat_cells Treat with HC-030031 & Controls seed_cells->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Release Assay (Membrane Integrity) incubate->ldh apoptosis Annexin V/PI Staining (Apoptosis) incubate->apoptosis readout Measure Absorbance/ Fluorescence mtt->readout ldh->readout apoptosis->readout via Flow Cytometry calculate Calculate % Viability/ Cytotoxicity readout->calculate interpret Interpret Results calculate->interpret

Caption: General workflow for assessing HC-030031 cytotoxicity.

troubleshooting_logic start Unexpected Cytotoxicity? check_conc Is Concentration Too High? start->check_conc Yes check_dmso Is DMSO % Too High? check_conc->check_dmso No dose_response Action: Perform Dose-Response check_conc->dose_response Yes check_controls Are Controls Behaving as Expected? check_dmso->check_controls No adjust_dmso Action: Lower DMSO % & Rerun Vehicle Control check_dmso->adjust_dmso Yes troubleshoot_assay Action: Troubleshoot Assay Protocol check_controls->troubleshoot_assay No valid_result Result is Likely Valid for this Cell Line check_controls->valid_result Yes

Caption: Troubleshooting logic for unexpected cytotoxicity results.

References

Optimization

long-term stability of frozen HC-030031 aliquots

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of frozen HC-030031 aliquots. Frequently Asked Questions (FAQs) Q1:...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability and handling of frozen HC-030031 aliquots.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for solid HC-030031?

A: Solid, crystalline HC-030031 is stable for at least four years when stored at -20°C.[1][2]

Q2: How should I prepare and store HC-030031 stock solutions?

A: It is recommended to prepare stock solutions by dissolving HC-030031 in an organic solvent such as DMSO or DMF.[1] For long-term storage, it is advisable to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.[3] Store these aliquots at -20°C for up to one month or at -80°C for up to six months.[3] Some suppliers suggest that stock solutions in DMSO can be stored at -20°C for several months.[4]

Q3: Can I store HC-030031 in an aqueous solution?

A: It is not recommended to store HC-030031 in aqueous solutions for more than one day.[1] HC-030031 is sparingly soluble in aqueous buffers.[1] For experiments requiring an aqueous solution, it is best to first dissolve the compound in DMF and then dilute it with the aqueous buffer of choice immediately before use.[1]

Q4: What is the mechanism of action of HC-030031?

A: HC-030031 is a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3][4][5] It blocks the influx of calcium elicited by TRPA1 activators like allyl isothiocyanate (AITC) and formalin.[3][5] It does not exhibit significant activity at other TRP channels such as TRPV1, TRPV3, and TRPV4.[5][6]

Troubleshooting Guide

Issue 1: My HC-030031 solution appears to have precipitated after thawing.

  • Cause: HC-030031 has limited solubility in aqueous solutions and can precipitate out of solution, especially after a freeze-thaw cycle.

  • Solution: Before use, equilibrate the vial to room temperature.[6] To aid in redissolving the compound, you can warm the tube at 37°C for 10 minutes and/or sonicate it for a short period.[4] Always ensure the solution is free of precipitate before use.[6]

Issue 2: I am observing reduced or no activity of HC-030031 in my experiments.

  • Cause 1: Degradation due to improper storage. Long-term storage of solutions, especially at temperatures warmer than -20°C, or repeated freeze-thaw cycles can lead to degradation of the compound.[3]

  • Solution 1: Always prepare fresh solutions for your experiments if possible.[6] If using a frozen stock, ensure it has been stored correctly and for not longer than the recommended duration. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.

  • Cause 2: Use of moist DMSO. The presence of moisture in DMSO can reduce the solubility of HC-030031.[5]

  • Solution 2: Use fresh, anhydrous DMSO to prepare your stock solutions.[5]

  • Cause 3: Species-specific differences in TRPA1. The inhibitory effect of HC-030031 can vary between species. For instance, it is effective against human TRPA1 but not against frog or zebrafish TRPA1.[7]

  • Solution 3: Confirm the suitability of HC-030031 for the species used in your experimental model.

Data Presentation

Table 1: Storage Stability of HC-030031

FormulationStorage TemperatureDurationStability Notes
Crystalline Solid-20°C≥ 4 yearsStable as a solid.[1][2]
In DMSO-20°CUp to 1 monthRecommended to aliquot to avoid freeze-thaw cycles.[3]
In DMSO-80°CUp to 6 monthsRecommended to aliquot to avoid freeze-thaw cycles.[3]
Aqueous SolutionNot Recommended≤ 1 daySparingly soluble and not stable for long-term storage.[1]

Table 2: In Vitro Potency of HC-030031

AssayActivatorIC₅₀Cell Line
Calcium InfluxAITC6.2 µMTRPA1-expressing HEK293 cells[3][5]
Calcium InfluxFormalin5.3 µMTRPA1-expressing HEK293 cells[3][5]
Calcium InfluxCinnamaldehyde4.9 µMTRPA1-expressing HEK293 cells[3][4]

Experimental Protocols

Protocol 1: In Vitro Calcium Influx Assay

This protocol is a generalized procedure for assessing the inhibitory effect of HC-030031 on TRPA1 channel activation in a cell-based assay.

  • Cell Culture: Plate HEK293 cells stably expressing human TRPA1 in a 384-well plate at a density of 20,000 cells per well and culture for 24 hours.[8]

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., 4 µM Fluo-4) for 1 hour at room temperature.[8]

  • Compound Incubation: Incubate the cells with varying concentrations of HC-030031 (prepared from a DMSO stock) for 10 minutes.[3][8] The final DMSO concentration should be kept constant (e.g., 0.4%).[8]

  • Agonist Addition: Add a TRPA1 agonist, such as AITC (e.g., 6 µM) or formalin (e.g., 0.001%), to the wells.[4][8]

  • Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the inhibition of the agonist-induced calcium influx against the concentration of HC-030031.

Mandatory Visualizations

TRPA1_Signaling_Pathway cluster_0 TRPA1 Channel Activation cluster_1 Inhibition by HC-030031 cluster_2 Downstream Cellular Response AITC AITC / Formalin (Agonist) TRPA1 TRPA1 Channel AITC->TRPA1 Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Mediates Cellular_Response Nociceptive Signaling (Pain Perception) Ca_influx->Cellular_Response Initiates HC030031 HC-030031 HC030031->TRPA1 Blocks

Caption: TRPA1 signaling pathway and inhibition by HC-030031.

Experimental_Workflow prep_stock 1. Prepare HC-030031 Stock (in DMSO) aliquot 2. Aliquot & Store (-20°C or -80°C) prep_stock->aliquot thaw 3. Thaw Aliquot (Room Temperature) aliquot->thaw prepare_working 4. Prepare Working Solution (Dilute in buffer) thaw->prepare_working cell_treatment 5. Treat Cells/Administer in vivo prepare_working->cell_treatment troubleshoot Troubleshooting (Precipitation/Activity Loss) prepare_working->troubleshoot data_acq 6. Data Acquisition cell_treatment->data_acq cell_treatment->troubleshoot analysis 7. Data Analysis data_acq->analysis

Caption: General experimental workflow for using HC-030031.

References

Troubleshooting

limitations of using HC-030031 in research

Welcome to the technical support center for HC-030031. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of HC-030031 in your experiments.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for HC-030031. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of HC-030031 in your experiments. Here you will find troubleshooting guides and frequently asked questions to address potential challenges and ensure the successful application of this selective TRPA1 antagonist.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with HC-030031, presented in a question-and-answer format.

Question/Issue Possible Cause Recommended Solution
Why am I observing no or low efficacy of HC-030031 in my in vitro assay? Species-specific differences in TRPA1: HC-030031 has demonstrated species-specific inhibitory effects. It is a potent antagonist of human and rat TRPA1 but is ineffective against frog and zebrafish TRPA1.[1][2] This is due to a single amino acid difference (N855 in human TRPA1) that is critical for its inhibitory action.[1][2]- Ensure your experimental model (cell line, primary cells) expresses a species of TRPA1 that is sensitive to HC-030031 (e.g., human, rat). - If using a non-sensitive species, consider alternative TRPA1 antagonists or genetic modification of the channel to introduce the HC-030031 binding site.
Incorrect concentration: The effective concentration of HC-030031 can vary depending on the TRPA1 activator used and the assay conditions.- Perform a dose-response curve to determine the optimal inhibitory concentration for your specific experimental setup. - Typical IC50 values for AITC- and formalin-evoked calcium influx are in the range of 5-8 µM.[3][4][5]
Compound precipitation: HC-030031 has poor aqueous solubility and can precipitate out of solution, especially in buffered solutions.[6]- Prepare stock solutions in DMSO or DMF.[6][7] - For aqueous buffers, first dissolve HC-030031 in a minimal amount of DMSO or DMF before diluting with the aqueous buffer.[6] - Do not store aqueous solutions for more than one day.[6] - Visually inspect for any precipitation before use.
My in vivo experiment with HC-030031 is not showing the expected analgesic or anti-inflammatory effect. Inadequate dosage or administration route: The bioavailability and efficacy of HC-030031 in vivo are dependent on the dose and how it is administered.- For oral administration in rats, doses of 100-300 mg/kg have been shown to be effective in models of inflammatory and neuropathic pain.[4][5] - For local administration, direct injection into the site of inflammation may be more effective.
Improper vehicle solution: The choice of vehicle can impact the solubility and delivery of HC-030031.- A common vehicle for oral administration is a suspension in 0.5% methylcellulose.[4][5] - For injections, a solution containing DMSO and Tween-80 in PBS has been used.[8] Ensure the final concentration of DMSO is well-tolerated by the animals.
I am concerned about potential off-target effects of HC-030031. High concentrations may lead to non-specific effects: While HC-030031 is highly selective for TRPA1, at concentrations of 10 µM, it has been reported to show some activity against sodium channels and sigma receptors.[9]- Use the lowest effective concentration of HC-030031 as determined by your dose-response studies. - Include appropriate controls, such as using a structurally different TRPA1 antagonist, to confirm that the observed effects are mediated by TRPA1 inhibition. - In electrophysiology experiments, be mindful of potential effects on ion channels other than TRPA1.
How can I be sure the effects I am seeing are due to TRPA1 inhibition? Lack of appropriate controls: Without proper controls, it is difficult to definitively attribute the observed effects to the action of HC-030031 on TRPA1.- The gold standard control is to test HC-030031 in TRPA1 knockout animals or cells. The antagonist should have no effect in the absence of the target.[10] - Use a positive control (a known TRPA1 agonist like AITC or formalin) to ensure the TRPA1 pathway is functional in your system. - A negative control (vehicle alone) is essential to rule out effects of the solvent.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action of HC-030031?

HC-030031 is a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel.[3][5] It blocks the channel, thereby preventing the influx of cations (like calcium) that is triggered by TRPA1 agonists. This action inhibits the activation of nociceptive neurons involved in pain and inflammation.

2. What are the recommended storage conditions for HC-030031?

HC-030031 is supplied as a crystalline solid and should be stored at -20°C for long-term stability (≥4 years).[6] Stock solutions in DMSO can be stored at -20°C for several months.[11] Aqueous solutions are not stable and should be prepared fresh for each experiment.[6]

3. How do I prepare a working solution of HC-030031?

Due to its low aqueous solubility, it is recommended to first prepare a stock solution in an organic solvent like DMSO or DMF.[6][7] For in vitro assays, this stock solution can then be diluted in the appropriate cell culture medium or buffer. For in vivo studies, the stock solution can be suspended in a vehicle such as 0.5% methylcellulose for oral gavage.[4][5]

4. Is HC-030031 selective for TRPA1?

HC-030031 is highly selective for TRPA1 and does not block other related TRP channels such as TRPV1, TRPV3, or TRPV4 at concentrations where it effectively inhibits TRPA1.[5] However, at higher concentrations (e.g., 10 µM), some off-target effects on sodium channels and sigma receptors have been noted.[9]

5. Can I use HC-030031 in any animal model?

The efficacy of HC-030031 is species-dependent.[1][2] It is effective in blocking human and rat TRPA1 but not frog or zebrafish TRPA1.[1][2] Therefore, it is crucial to confirm the sensitivity of the TRPA1 channel in your chosen animal model before starting extensive studies.

Quantitative Data Summary

The following tables summarize key quantitative data for HC-030031 to aid in experimental design.

Table 1: In Vitro Efficacy of HC-030031

ParameterAgonistSpeciesAssayIC50 Value
IC50 AITCHumanCalcium Influx6.2 ± 0.2 µM
IC50 FormalinHumanCalcium Influx5.3 ± 0.2 µM
IC50 CinnamaldehydeHumanCalcium Influx4.9 ± 0.1 µM
IC50 AITCRat-7.6 µM

Data compiled from multiple sources.[3][4][5][9]

Table 2: Recommended In Vivo Dosages

SpeciesAdministration RouteDosageVehicleTherapeutic Area
Rat Oral (p.o.)100 - 300 mg/kg0.5% MethylcelluloseInflammatory and Neuropathic Pain
Mouse Intraperitoneal (i.p.)100 mg/kgNot specifiedVisceral Hypersensitivity
Mouse Local Injection (hind paw)100 µg0.5% DMSO, 0.25% Tween-80 in PBSInflammatory Pain

Data compiled from multiple sources.[4][5][8][12]

Experimental Protocols

1. In Vitro Calcium Influx Assay

This protocol describes a common method to assess the inhibitory effect of HC-030031 on TRPA1 activation in a cell-based assay.

  • Cell Line: HEK-293 cells stably expressing human TRPA1.

  • Methodology:

    • Plate the cells in a 384-well plate and allow them to adhere overnight.

    • Load the cells with a calcium indicator dye (e.g., Fluo-4 AM) for 1 hour at room temperature.

    • Prepare serial dilutions of HC-030031 from a DMSO stock. The final DMSO concentration in the assay should be kept constant and low (e.g., <0.5%).

    • Incubate the cells with HC-030031 or vehicle for 10 minutes.

    • Add a TRPA1 agonist (e.g., AITC or formalin) at a pre-determined EC60 concentration.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

    • Calculate the IC50 value by fitting the data to a dose-response curve.[4]

2. In Vivo Model of Inflammatory Pain

This protocol outlines the use of HC-030031 in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).

  • Animal Model: Male Sprague-Dawley rats.

  • Methodology:

    • Induce inflammation by injecting CFA into the plantar surface of one hind paw.

    • After the development of mechanical hypersensitivity (typically 24-48 hours post-CFA), administer HC-030031 or vehicle.

    • For oral administration, prepare a suspension of HC-030031 in 0.5% methylcellulose and deliver via gavage (100-300 mg/kg).

    • Assess mechanical hypersensitivity at various time points after drug administration using von Frey filaments.

    • A positive control, such as a non-steroidal anti-inflammatory drug (NSAID), can be included for comparison.[4]

Visualizations

Signaling_Pathway cluster_stimuli TRPA1 Agonists cluster_cellular_response Cellular Response AITC AITC TRPA1 Channel TRPA1 Channel AITC->TRPA1 Channel Formalin Formalin Formalin->TRPA1 Channel Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 Channel Ca2+ Influx Ca2+ Influx TRPA1 Channel->Ca2+ Influx Nociceptor Activation Nociceptor Activation Ca2+ Influx->Nociceptor Activation Neurotransmitter Release Neurotransmitter Release Nociceptor Activation->Neurotransmitter Release Pain & Inflammation Pain & Inflammation Neurotransmitter Release->Pain & Inflammation HC-030031 HC-030031 HC-030031->TRPA1 Channel

Caption: TRPA1 signaling pathway and the inhibitory action of HC-030031.

Experimental_Workflow cluster_invitro In Vitro Assay cluster_invivo In Vivo Model Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Agonist Addition Agonist Addition Compound Treatment->Agonist Addition Calcium Imaging Calcium Imaging Agonist Addition->Calcium Imaging Data Analysis Data Analysis Calcium Imaging->Data Analysis Statistical Analysis Statistical Analysis Data Analysis->Statistical Analysis Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Behavioral Testing Behavioral Testing Drug Administration->Behavioral Testing Data Collection Data Collection Behavioral Testing->Data Collection Data Collection->Statistical Analysis

Caption: General experimental workflow for evaluating HC-030031.

Troubleshooting_Logic No Effect Observed No Effect Observed Check Species Check Species No Effect Observed->Check Species In Vitro/In Vivo Verify Concentration Verify Concentration No Effect Observed->Verify Concentration In Vitro Assess Solubility Assess Solubility No Effect Observed->Assess Solubility In Vitro/In Vivo Review Protocol Review Protocol No Effect Observed->Review Protocol In Vivo Use Sensitive Species Use Sensitive Species Check Species->Use Sensitive Species Dose-Response Curve Dose-Response Curve Verify Concentration->Dose-Response Curve Fresh Solution Prep Fresh Solution Prep Assess Solubility->Fresh Solution Prep Optimize Dosing/Vehicle Optimize Dosing/Vehicle Review Protocol->Optimize Dosing/Vehicle

Caption: A logical approach to troubleshooting experiments with HC-030031.

References

Reference Data & Comparative Studies

Validation

Unmasking the Selectivity of HC-030031: A Comparative Guide for TRPA1 Researchers

For researchers and drug development professionals investigating the transient receptor potential ankyrin 1 (TRPA1) channel, the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comp...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating the transient receptor potential ankyrin 1 (TRPA1) channel, the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of HC-030031, a widely used TRPA1 antagonist, with other alternatives, supported by experimental data and detailed protocols to aid in the critical evaluation of its suitability for specific research applications.

HC-030031 has been a valuable tool in elucidating the physiological and pathological roles of TRPA1. However, a thorough understanding of its selectivity profile is crucial for the accurate interpretation of experimental results. This guide presents a data-driven comparison of HC-030031's potency and selectivity against other known TRPA1 antagonists.

Comparative Selectivity and Potency of TRPA1 Antagonists

The following table summarizes the inhibitory potency (IC50) of HC-030031 and selected alternative antagonists against TRPA1 and other relevant ion channels. This quantitative data allows for a direct comparison of their selectivity profiles.

CompoundTargetAgonistIC50SpeciesAssay TypeOther Channels Tested (IC50 or % Inhibition)
HC-030031 TRPA1AITC6.2 µM[1]HumanCalcium InfluxTRPV1, TRPV3, TRPV4, hERG, NaV1.2 (>10 µM)[1]
TRPA1Formalin5.3 µM[1]HumanCalcium InfluxTRPM8 (>30 µM)
TRPA1Cinnamaldehyde4.9 µM[2][3][4][5]HumanCalcium InfluxNo significant activity against a panel of 48 enzymes, receptors, and transporters at 10 µM
α7 nAChRNicotine-MouseElectrophysiologyPotential off-target effect suggested
A-967079 TRPA1-67 nMHumanNot Specified>1000-fold selectivity over other TRP channels
TRPA1-289 nMRatNot Specified>150-fold selective over 75 other ion channels, enzymes, and GPCRs
GDC-0334 TRPA1-1.7 nMHumanCell-basedTRPV1, TRPM8, TRPC6 (>10 µM)
TRPA1-2.7 nMMouseCell-based-
TRPA1-3.6 nMCynomolgusCell-based-

TRPA1 Signaling Pathway and Inhibition

The following diagram illustrates the activation of the TRPA1 channel by various stimuli and its subsequent inhibition by antagonists like HC-030031.

TRPA1_Pathway TRPA1 Signaling Pathway and Inhibition cluster_stimuli Stimuli cluster_channel TRPA1 Channel cluster_response Cellular Response Electrophiles (AITC, Formalin) Electrophiles (AITC, Formalin) TRPA1 TRPA1 Electrophiles (AITC, Formalin)->TRPA1 Activates Non-Electrophiles (Menthol) Non-Electrophiles (Menthol) Non-Electrophiles (Menthol)->TRPA1 Activates Cellular Stress (ROS) Cellular Stress (ROS) Cellular Stress (ROS)->TRPA1 Activates Ca2+ Influx Ca2+ Influx TRPA1->Ca2+ Influx Depolarization Depolarization Ca2+ Influx->Depolarization Nociceptor Activation Nociceptor Activation Depolarization->Nociceptor Activation HC-030031 HC-030031 HC-030031->TRPA1 Inhibits

Caption: Activation of the TRPA1 channel by various stimuli leads to calcium influx and neuronal activation, a process blocked by antagonists such as HC-030031.

Experimental Workflow for Validating Antagonist Selectivity

This diagram outlines a typical experimental workflow for assessing the selectivity of a TRPA1 antagonist.

Experimental_Workflow Workflow for TRPA1 Antagonist Selectivity Profiling cluster_in_vitro In Vitro Assays cluster_selectivity Selectivity Profiling Cell Line Selection Cell Line Selection (e.g., HEK293, CHO) TRPA1 Expression Stable or Transient TRPA1 Expression Cell Line Selection->TRPA1 Expression Primary Assay Primary Screen: Calcium Imaging (FLIPR) TRPA1 Expression->Primary Assay Secondary Assay Secondary Screen: Electrophysiology (Patch-Clamp) Primary Assay->Secondary Assay Confirm Hits TRP Panel Counter-screen against other TRP channels (TRPV1, TRPM8, etc.) Secondary Assay->TRP Panel Off-Target Panel Broad off-target screening (receptors, enzymes, other ion channels) TRP Panel->Off-Target Panel Data Analysis Data Analysis Off-Target Panel->Data Analysis Conclusion Conclusion Data Analysis->Conclusion Determine Selectivity Profile

References

Comparative

A Comparative Analysis of TRPA1 Antagonists HC-030031 and A-967079 in Preclinical Models of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed, objective comparison of two prominent transient receptor potential ankyrin 1 (TRPA1) antagonists, HC-030031 and A-967079, ba...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two prominent transient receptor potential ankyrin 1 (TRPA1) antagonists, HC-030031 and A-967079, based on their performance in preclinical models of neuropathic pain. The information presented is collated from peer-reviewed scientific literature to aid in the evaluation and selection of these compounds for research and development purposes.

Introduction to TRPA1 and its Role in Neuropathic Pain

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel predominantly expressed in a subset of primary sensory neurons, including nociceptors.[1] It functions as a critical sensor of a wide array of exogenous irritants and endogenous inflammatory mediators. A key feature of TRPA1 is its sensitivity to byproducts of oxidative and nitrative stress, which are often elevated in pathological pain states.[1] Activation of TRPA1 on nociceptors leads to the release of neuropeptides such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation and pain signaling.[1] Consequently, TRPA1 has emerged as a promising therapeutic target for the management of inflammatory and neuropathic pain.

HC-030031 and A-967079 are two of the most widely studied selective TRPA1 antagonists. While both compounds target the same ion channel, their preclinical profiles exhibit notable differences in potency and efficacy across various neuropathic pain models.

Comparative Efficacy in Neuropathic Pain Models

The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of HC-030031 and A-967079 in attenuating neuropathic pain-like behaviors.

Table 1: In Vitro Potency of HC-030031 and A-967079

CompoundTargetAssay TypeAgonistSpeciesIC50Reference
HC-030031 TRPA1Calcium InfluxCinnamaldehydeHuman4.9 µM[2]
TRPA1Calcium InfluxAITCHuman7.5 µM[2]
A-967079 TRPA1Not SpecifiedNot SpecifiedHuman67 nM[3][4]
TRPA1Not SpecifiedNot SpecifiedRat289 nM[3][4]

AITC: Allyl isothiocyanate

Table 2: In Vivo Efficacy in Neuropathic Pain Models

CompoundPain ModelSpeciesRoute of AdministrationDoseOutcome MeasureEfficacyReference
HC-030031 Spinal Nerve Ligation (SNL)RatOral (p.o.)100-300 mg/kgMechanical Allodynia (von Frey)Significant reversal of mechanical hypersensitivity[2]
Chemotherapy-induced (Paclitaxel)MouseNot SpecifiedNot SpecifiedCold AllodyniaEffective minimization of cold allodynia[5]
Dacarbazine-inducedNot SpecifiedNot SpecifiedNot SpecifiedNeuropathic PainEffective amelioration[6]
A-967079 Chemotherapy-induced (Paclitaxel)MouseNot SpecifiedNot SpecifiedMechanical HypersensitivityAmeliorated mechanical hypersensitivity[6]
Bone Cancer PainRatIntravenous (i.v.)Not SpecifiedMechanical & Thermal HypersensitivityRelieved mechanical and thermal hypersensitivity[7]
Formalin-inducedRatSubcutaneous (s.c.) & Intrathecal (i.t.)1-100 µMSecondary Mechanical Allodynia & HyperalgesiaDose-dependent prevention and reversal[8]

It is noteworthy that while A-967079 demonstrates significantly higher in vitro potency, some studies have reported limited efficacy in certain neuropathic pain models where less potent compounds like HC-030031 were effective. This highlights the complexity of translating in vitro potency to in vivo efficacy, which can be influenced by factors such as pharmacokinetics and target engagement in the relevant tissues.

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of preclinical findings. Below are representative protocols for inducing neuropathic pain and assessing pain-related behaviors as described in studies evaluating HC-030031 and A-967079.

Spinal Nerve Ligation (SNL) Model and Von Frey Test (for HC-030031)

1. Animal Model:

  • Species: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure: Under isoflurane anesthesia, the left L5 and L6 spinal nerves are tightly ligated with silk sutures.[9] Successful nerve injury is confirmed by the development of mechanical hypersensitivity.

2. Assessment of Mechanical Allodynia (Von Frey Test):

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure: Rats are placed in individual Plexiglas chambers on a wire mesh floor. After acclimation, filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. A significant decrease in the withdrawal threshold in the ligated paw compared to baseline indicates mechanical allodynia.

3. Drug Administration:

  • HC-030031 is administered orally (p.o.) at doses of 100 or 300 mg/kg.[2]

  • Paw withdrawal thresholds are reassessed at specific time points post-administration (e.g., 1 hour).[2]

Chronic Constriction Injury (CCI) Model and Acetone Test (for A-967079)

1. Animal Model:

  • Species: Mice.

  • Surgical Procedure: The sciatic nerve is exposed, and loose ligatures are placed around it. This procedure leads to the development of pain-related behaviors, including cold allodynia.

2. Assessment of Cold Allodynia (Acetone Test):

  • Procedure: A drop of acetone is applied to the plantar surface of the hind paw, and the animal's response is observed for a defined period (e.g., 1 minute).[10][11] Nociceptive behaviors such as paw lifting, flinching, or licking are recorded and scored. An increased response duration or frequency in the injured paw indicates cold allodynia.[10][11]

3. Drug Administration:

  • A-967079 can be administered through various routes, including intravenous, subcutaneous, or intrathecal injections, at specified doses depending on the study design.

Signaling Pathways and Mechanism of Action

Both HC-030031 and A-967079 exert their analgesic effects by blocking the TRPA1 ion channel on nociceptive sensory neurons. The activation of TRPA1 is a key event in the transduction of noxious signals, particularly those arising from oxidative stress, which is a hallmark of neuropathic pain.

The following diagram illustrates the proposed signaling pathway involving TRPA1 in neuropathic pain.

TRPA1_Signaling_Pathway cluster_stimuli Neuropathic Injury & Inflammation cluster_neuron Nociceptive Sensory Neuron cluster_antagonists Pharmacological Intervention cluster_effects Downstream Effects Oxidative_Stress Oxidative Stress (e.g., ROS, RNS) TRPA1 TRPA1 Channel Oxidative_Stress->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx CGRP_Release CGRP & Substance P Release Ca_Influx->CGRP_Release Triggers Neurogenic_Inflammation Neurogenic Inflammation CGRP_Release->Neurogenic_Inflammation Pain_Transmission Pain Signal Transmission CGRP_Release->Pain_Transmission HC030031 HC-030031 HC030031->TRPA1 Inhibits A967079 A-967079 A967079->TRPA1

TRPA1 signaling cascade in neuropathic pain.

The following diagram illustrates a typical experimental workflow for evaluating these compounds.

Experimental_Workflow cluster_setup Model Development & Baseline cluster_treatment Treatment Phase cluster_assessment Outcome Assessment Animal_Model Induce Neuropathic Pain Model (e.g., SNL, CCI) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey, Acetone Test) Animal_Model->Baseline_Testing Drug_Admin Administer TRPA1 Antagonist (HC-030031 or A-967079) or Vehicle Baseline_Testing->Drug_Admin Post_Treatment_Testing Post-Treatment Behavioral Testing Drug_Admin->Post_Treatment_Testing Data_Analysis Data Analysis & Comparison Post_Treatment_Testing->Data_Analysis

General experimental workflow.

Conclusion

Both HC-030031 and A-967079 are valuable pharmacological tools for investigating the role of TRPA1 in neuropathic pain. A-967079 offers significantly higher in vitro potency, which may be advantageous in specific experimental contexts. However, the in vivo efficacy data suggests that HC-030031 is also a robust tool, and in some cases, may show efficacy where more potent compounds do not. The choice between these two antagonists should be guided by the specific research question, the neuropathic pain model employed, and careful consideration of their respective pharmacokinetic and pharmacodynamic profiles. This guide provides a foundation for making an informed decision in the selection of a TRPA1 antagonist for preclinical neuropathic pain research.

References

Validation

A Comparative Analysis of TRPA1 Antagonist Potency: HC-030031 vs. Chembridge-5861528

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the potency of two prominent transient receptor potential ankyrin 1 (TRPA1) channel antagonists: HC-030031 and...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the potency of two prominent transient receptor potential ankyrin 1 (TRPA1) channel antagonists: HC-030031 and Chembridge-5861528. The data presented is compiled from publicly available research to assist in the selection of appropriate chemical probes for in vitro and in vivo studies targeting the TRPA1 ion channel, a key player in pain, inflammation, and respiratory disorders.

Quantitative Potency Comparison

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for HC-030031 and Chembridge-5861528 against various TRPA1 channel activators. A direct comparison of potency is most accurately made using the IC50 values against the same agonist, allyl isothiocyanate (AITC).

CompoundAgonistIC50 (μM)Cell LineAssay Type
HC-030031 Allyl isothiocyanate (AITC)6.2 ± 0.2[1], 7.5 ± 0.2[1][2][3]HEK-293 (human TRPA1)Calcium Influx (FLIPR)
Formalin5.3 ± 0.2[1]HEK-293 (human TRPA1)Calcium Influx (FLIPR)
Cinnamaldehyde4.9 ± 0.1[1][2][3]HEK-293 (human TRPA1)Calcium Influx (FLIPR)
Chembridge-5861528 Allyl isothiocyanate (AITC)14.3[4][5][6][7]Not SpecifiedCalcium Influx
4-Hydroxynonenal (4-HNE)18.7[4][5][6][7]Not SpecifiedCalcium Influx

Mechanism of Action and Signaling Pathway

Both HC-030031 and Chembridge-5861528 function as antagonists of the TRPA1 ion channel.[1][4][8] TRPA1 is a non-selective cation channel expressed on sensory neurons and other cell types. Its activation by various noxious stimuli, including pungent natural compounds (like AITC and cinnamaldehyde), environmental irritants, and endogenous inflammatory mediators, leads to an influx of cations, primarily Ca2+ and Na+. This influx depolarizes the neuron, triggering the propagation of a pain signal to the central nervous system. By blocking the TRPA1 channel, these antagonists prevent this cation influx and subsequent neuronal activation, thereby exerting their analgesic and anti-inflammatory effects.

TRPA1_Signaling_Pathway TRPA1 Signaling Pathway and Antagonist Inhibition cluster_stimuli Exogenous & Endogenous Stimuli cluster_membrane Cell Membrane cluster_antagonists Antagonists AITC AITC TRPA1 TRPA1 Channel AITC->TRPA1 activate Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->TRPA1 activate Inflammatory Mediators Inflammatory Mediators Inflammatory Mediators->TRPA1 activate Cation Influx (Ca2+, Na+) Cation Influx (Ca2+, Na+) TRPA1->Cation Influx (Ca2+, Na+) allows HC-030031 HC-030031 HC-030031->TRPA1 inhibit Chembridge-5861528 Chembridge-5861528 Chembridge-5861528->TRPA1 inhibit Neuronal Depolarization Neuronal Depolarization Cation Influx (Ca2+, Na+)->Neuronal Depolarization Pain Signal Propagation Pain Signal Propagation Neuronal Depolarization->Pain Signal Propagation Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Plate HEK-293-hTRPA1 cells B Load cells with Fluo-4 AM A->B C Incubate with Antagonist (HC-030031 or Chembridge-5861528) B->C D Add TRPA1 Agonist (e.g., AITC) C->D E Measure Fluorescence (FLIPR) D->E F Calculate % Inhibition E->F G Determine IC50 F->G

References

Comparative

The Gold Standard Negative Control: Validating TRPA1 Knockout Studies with HC-030031

A Comprehensive Guide for Researchers in Sensory Biology and Drug Development In the investigation of the transient receptor potential ankyrin 1 (TRPA1) ion channel, a critical component of pain, inflammation, and respir...

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Sensory Biology and Drug Development

In the investigation of the transient receptor potential ankyrin 1 (TRPA1) ion channel, a critical component of pain, inflammation, and respiratory responses, the use of knockout (KO) animal models is indispensable. However, the interpretation of data from these models hinges on the use of appropriate controls to ensure that the observed phenotypes are a direct result of the genetic deletion and not off-target effects. This guide provides a detailed comparison of HC-030031, a potent and selective TRPA1 antagonist, and its application as a negative control in TRPA1 KO studies, supported by experimental data and protocols.

HC-030031: A Highly Selective TRPA1 Antagonist

HC-030031 is a well-characterized small molecule that selectively blocks the TRPA1 channel.[1][2] Its utility as a research tool is underscored by its high specificity for TRPA1 over other members of the TRP channel family and a wide range of other receptors and ion channels.[1][2] This selectivity is crucial for its role as a negative control, as it ensures that any observed effects are mediated through the TRPA1 channel.

Comparative Potency of HC-030031

The inhibitory concentration (IC50) of HC-030031 varies depending on the TRPA1 agonist used. The following table summarizes the reported IC50 values for HC-030031 against human and rat TRPA1 activated by various agonists.

AgonistSpeciesIC50 (μM)Reference
Allyl isothiocyanate (AITC)Human6.2
FormalinHuman5.3
CinnamaldehydeHuman4.9[1]
Allyl isothiocyanate (AITC)Human7.5[1]
Allyl isothiocyanate (AITC)Rat7.6[3]

Table 1: In Vitro Potency of HC-030031 against TRPA1 Activation.

The Rationale for HC-030031 as a Negative Control in TRPA1 KO Studies

The fundamental principle behind using HC-030031 as a negative control in TRPA1 KO studies is that the antagonist should have no effect in an animal lacking its molecular target. Any observed phenotype in a wild-type animal that is reversed by HC-030031 should be absent in a TRPA1 KO animal, and the administration of HC-030031 to the KO animal should produce no further change. This experimental design provides strong evidence for the on-target action of the compound and validates the phenotype observed in the KO model.

Studies have repeatedly demonstrated that the effects of HC-030031 are significantly attenuated or completely absent in TRPA1 KO mice, confirming its on-target mechanism of action.[3][4][5] For instance, HC-030031 was shown to have no effect on mechanically-evoked firing in C fibers from TRPA1-deficient mice, providing direct evidence of its specificity.[5]

Experimental Workflow for Validation

The following diagram illustrates a typical experimental workflow for validating a TRPA1-dependent phenotype using HC-030031 and TRPA1 KO mice.

G cluster_0 Experimental Groups cluster_1 Stimulus & Measurement cluster_2 Expected Outcome Wild-Type + Vehicle Wild-Type + Vehicle TRPA1 Agonist or\nNoxious Stimulus TRPA1 Agonist or Noxious Stimulus Wild-Type + Vehicle->TRPA1 Agonist or\nNoxious Stimulus Wild-Type + HC-030031 Wild-Type + HC-030031 Wild-Type + HC-030031->TRPA1 Agonist or\nNoxious Stimulus TRPA1 KO + Vehicle TRPA1 KO + Vehicle TRPA1 KO + Vehicle->TRPA1 Agonist or\nNoxious Stimulus TRPA1 KO + HC-030031 TRPA1 KO + HC-030031 TRPA1 KO + HC-030031->TRPA1 Agonist or\nNoxious Stimulus Behavioral or\nPhysiological Readout Behavioral or Physiological Readout TRPA1 Agonist or\nNoxious Stimulus->Behavioral or\nPhysiological Readout TRPA1 Agonist or\nNoxious Stimulus->Behavioral or\nPhysiological Readout TRPA1 Agonist or\nNoxious Stimulus->Behavioral or\nPhysiological Readout TRPA1 Agonist or\nNoxious Stimulus->Behavioral or\nPhysiological Readout Phenotype Present Phenotype Present Behavioral or\nPhysiological Readout->Phenotype Present Phenotype Absent/\nReduced Phenotype Absent/ Reduced Behavioral or\nPhysiological Readout->Phenotype Absent/\nReduced Behavioral or\nPhysiological Readout->Phenotype Absent/\nReduced Behavioral or\nPhysiological Readout->Phenotype Absent/\nReduced

Caption: Experimental workflow for validating TRPA1-dependent phenotypes.

TRPA1 Signaling Pathway and Point of Intervention for HC-030031

TRPA1 is a non-selective cation channel that, upon activation by various noxious stimuli, leads to the influx of Ca2+ and other cations. This influx depolarizes the cell membrane, triggering downstream signaling cascades that result in pain, neurogenic inflammation, and other physiological responses. HC-030031 acts as a direct blocker of the TRPA1 channel, preventing this initial cation influx.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Noxious Stimuli\n(e.g., AITC, Cold, Bradykinin) Noxious Stimuli (e.g., AITC, Cold, Bradykinin) TRPA1 TRPA1 Noxious Stimuli\n(e.g., AITC, Cold, Bradykinin)->TRPA1 Activates Ca2+ Influx Ca2+ Influx TRPA1->Ca2+ Influx Membrane Depolarization Membrane Depolarization Ca2+ Influx->Membrane Depolarization Action Potential Firing Action Potential Firing Membrane Depolarization->Action Potential Firing Neurotransmitter Release Neurotransmitter Release Action Potential Firing->Neurotransmitter Release Pain & Inflammation Pain & Inflammation Neurotransmitter Release->Pain & Inflammation HC-030031 HC-030031 HC-030031->TRPA1 Blocks

Caption: TRPA1 signaling pathway and HC-030031's point of intervention.

Experimental Protocols

In Vitro Calcium Imaging Assay

This protocol is adapted from studies assessing the in vitro potency of HC-030031.[6]

  • Cell Culture: HEK-293 cells stably expressing human TRPA1 are cultured in appropriate media.

  • Cell Plating: Cells are plated into 96-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Incubation: The dye solution is removed, and cells are incubated with varying concentrations of HC-030031 (e.g., 0.3 to 60 μM) or vehicle for 10-15 minutes.

  • Agonist Application: An EC60 concentration of a TRPA1 agonist (e.g., AITC or cinnamaldehyde) is added to the wells.

  • Data Acquisition: Changes in intracellular calcium are measured using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The IC50 value for HC-030031 is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

In Vivo Nocifensive Behavior Assay

This protocol is based on studies investigating the in vivo efficacy of HC-030031 in rodent models of pain.[6][7]

  • Animal Acclimation: Rats or mice are acclimated to the testing environment.

  • Compound Administration: HC-030031 is administered, typically via oral gavage (e.g., 100-300 mg/kg) or intraperitoneal injection.[6][7] The vehicle used for administration should also be tested as a control.

  • Post-Dosing Period: A specific time is allowed to elapse for the compound to reach effective concentrations (e.g., 1 hour).

  • Nociceptive Stimulus: A TRPA1 agonist (e.g., 1% AITC) is injected into the plantar surface of the hind paw.

  • Behavioral Observation: The time spent lifting or flinching the injected paw is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: The nocifensive behavior in the HC-030031-treated group is compared to the vehicle-treated group using appropriate statistical tests. The same experiment should be performed in TRPA1 KO and wild-type littermate controls.

Alternative Negative Controls

While HC-030031 is a widely used and well-validated tool, other selective TRPA1 antagonists can also serve as negative controls in KO studies.

CompoundKey Features
A-967079 A highly potent and selective TRPA1 antagonist with nanomolar affinity. It has been used to attenuate cold allodynia in neuropathic pain models.[3]
Chembridge-5861528 Reported to be approximately 10-fold more potent than HC-030031.[4][8]

Table 2: Alternative TRPA1 Antagonists for Negative Control Studies.

The choice of antagonist may depend on the specific experimental conditions, such as the desired route of administration and pharmacokinetic properties. However, regardless of the compound chosen, its specificity and lack of effect in TRPA1 KO animals must be rigorously confirmed.

Conclusion

The combined use of TRPA1 knockout models and the selective antagonist HC-030031 provides a powerful approach to dissecting the physiological and pathophysiological roles of this important ion channel. By demonstrating that a pharmacological intervention with HC-030031 phenocopies the genetic deletion of TRPA1, and that the antagonist has no effect in the absence of its target, researchers can be highly confident in attributing observed phenotypes to the function of the TRPA1 channel. This rigorous experimental design is essential for the validation of TRPA1 as a therapeutic target and the development of novel analgesic and anti-inflammatory drugs.

References

Validation

A Comparative Guide to the Efficacy of HC-030031 and Other TRPA1 Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of the Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist HC-030031 with other notable TR...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of the Transient Receptor Potential Ankyrin 1 (TRPA1) antagonist HC-030031 with other notable TRPA1 inhibitors. The information is compiled from preclinical and clinical data to assist researchers in selecting the appropriate tools for their studies and to offer insights for drug development professionals. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to TRPA1 and its Antagonists

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed on sensory neurons.[1] It functions as a sensor for a wide array of endogenous and exogenous irritants, including environmental toxins, inflammatory mediators, and compounds found in pungent foods.[1] Activation of TRPA1 is implicated in various pathological conditions such as neuropathic pain, inflammatory pain, asthma, and cough.[2] Consequently, TRPA1 has emerged as a significant therapeutic target for the development of novel analgesics and anti-inflammatory agents.

A number of small molecule TRPA1 antagonists have been developed to block the function of this channel. These antagonists are crucial tools for studying the physiological and pathological roles of TRPA1 and hold promise as therapeutic agents. This guide focuses on comparing the efficacy of HC-030031, a widely used research tool, with other key TRPA1 antagonists.

Comparative Efficacy of TRPA1 Antagonists: In Vitro Data

The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro efficacy of HC-030031 and other TRPA1 antagonists against various agonists in different cell-based assays.

AntagonistAgonistSpecies/Cell LineIC50Reference(s)
HC-030031 CinnamaldehydeHuman (HEK-293)4.9 µM[3][4]
Allyl Isothiocyanate (AITC)Human (HEK-293)7.5 µM[3][4]
FormalinHuman (HEK-293)5.3 µM[3][5]
AITCHuman (HEK-293)6.2 µM[3][5]
A-967079 Not specifiedHuman67 nM[6][7][8][9]
Not specifiedRat289 nM[6][7][9]
GRC-17536 Citric AcidHuman (hTRPA1/CHO)4.6 nM[2][10]
Citric AcidHuman (A549)5.0 nM[2][10]
Citric AcidHuman (CCD19-Lu)8.2 nM[2][10]
BI-01305834 Not specifiedHuman0.05 µM[11]
Chembridge-5861528 AITCNot specified14.3 µM[12][13]
4-Hydroxynonenal (4-HNE)Not specified18.7 µM[12][13]
Compound 50 (Dual TRPA1/TRPV1) CinnamaldehydeHuman (hTRPA1)1.42 µM[14]
CinnamaldehydeMouse (mTRPA1)2.84 µM[14]

In Vivo Efficacy

The in vivo efficacy of TRPA1 antagonists is typically assessed in animal models of pain and inflammation.

  • HC-030031 : Oral administration of HC-030031 at a dose of 100 mg/kg has been shown to reduce AITC-induced nocifensive behaviors in rats.[4][15] Furthermore, it significantly reversed mechanical hypersensitivity in models of inflammatory pain (Complete Freund's Adjuvant-induced) and neuropathic pain (spinal nerve ligation).[4]

  • A-967079 : Systemic injection of A-967079 (30 μmol/kg, i.v.) decreased the responses of wide dynamic range and nociceptive specific neurons following noxious pinch stimulation in both uninjured and CFA-inflamed rats.[6] It has also shown analgesic effects in a rat model of osteoarthritic pain.[8]

  • GRC-17536 : This antagonist has demonstrated effectiveness in various animal models of neuropathic and inflammatory pain, including diabetic peripheral neuropathic pain, osteoarthritis pain, postoperative pain, and chemotherapy-induced pain.[16]

  • LY3526318 : In vivo studies in rats showed that LY3526318 blocked formalin-evoked flinching behaviors and chronic Freund's adjuvant–induced cold hypersensitivity.[17][18]

  • BI-01305834 : This antagonist has been shown to protect against airway hyperresponsiveness and both early and late asthmatic responses in a guinea pig model of allergic asthma.[11]

A Note on APD371 (Olorinab)

It is important to clarify that APD371, also known as Olorinab, is not a direct TRPA1 antagonist. It is a potent and selective cannabinoid CB2 receptor agonist.[19][20] Its therapeutic effects in conditions like Crohn's disease and irritable bowel syndrome are mediated through the activation of CB2 receptors, which can modulate pain signaling pathways where TRPA1 may be involved downstream.[19][21]

Experimental Protocols

In Vitro Fluorescence-Based Calcium Influx Assay

This assay is a common method to determine the inhibitory activity of TRPA1 antagonists.

Principle: TRPA1 is a calcium-permeable channel. Activation of TRPA1 leads to an influx of calcium into the cell, which can be detected by a calcium-sensitive fluorescent dye. Antagonists will inhibit this calcium influx in a dose-dependent manner.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK-293) cells stably expressing the human TRPA1 channel are cultured in appropriate media.[3][22]

  • Cell Plating: Cells are seeded into 384-well poly-d-lysine-coated plates and incubated for 24–48 hours.[22]

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, for approximately one hour at room temperature in the dark.[23][24][25]

  • Compound Incubation: The TRPA1 antagonist (e.g., HC-030031) at various concentrations is added to the wells and incubated for a defined period (e.g., 10 minutes).[3]

  • Agonist Addition: A known TRPA1 agonist (e.g., cinnamaldehyde, AITC, or formalin) is added to the wells to stimulate calcium influx.

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured by monitoring the fluorescence intensity using a fluorescence plate reader.[24][25]

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the agonist-induced calcium influx against the antagonist concentration.

In Vivo Formalin-Induced Pain Model

This model is used to assess the analgesic efficacy of compounds in a model of persistent pain.

Principle: Intraplantar injection of formalin into the paw of a rodent elicits a biphasic pain response: an acute phase (neurogenic pain) followed by a tonic phase (inflammatory pain). Analgesic compounds can reduce the duration of pain-related behaviors such as licking and flinching.

Methodology:

  • Animal Acclimation: Rodents (rats or mice) are acclimated to the testing environment.

  • Compound Administration: The TRPA1 antagonist or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Behavioral Observation: The animal's behavior is observed, and the time spent licking or flinching the injected paw is recorded for both the early (0-5 minutes) and late (15-60 minutes) phases of the pain response.

  • Data Analysis: The total time spent in pain-related behaviors is compared between the antagonist-treated and vehicle-treated groups to determine the analgesic effect.

Signaling Pathways and Mechanisms of Action

TRPA1 activation by various stimuli leads to the influx of cations, primarily Ca2+ and Na+, resulting in depolarization of the sensory neuron.[26][27] This depolarization can trigger the release of neurotransmitters and neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP) and Substance P, contributing to neurogenic inflammation and the sensation of pain.[1]

TRPA1_Activation_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonists TRPA1 Agonists (AITC, Cinnamaldehyde, etc.) TRPA1 TRPA1 Channel Agonists->TRPA1 Binds to and activates channel Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Membrane Depolarization Ca_influx->Depolarization Vesicle_fusion Vesicle Fusion Depolarization->Vesicle_fusion Neurotransmitter_release Neurotransmitter/ Neuropeptide Release (CGRP, Substance P) Vesicle_fusion->Neurotransmitter_release Pain_signal Pain Signal Transmission Neurotransmitter_release->Pain_signal

Caption: Simplified TRPA1 activation and downstream signaling pathway.

TRPA1 antagonists can block this pathway at the initial step by preventing the activation of the TRPA1 channel. The binding sites for different antagonists can vary. For instance, A-967079 is thought to bind to a pocket formed by the S5 and S6 transmembrane segments and the first pore helix.[28] In contrast, the binding site for HC-030031 is suggested to be distinct from this region.[29]

Antagonist_Mechanism Agonist TRPA1 Agonist TRPA1 TRPA1 Channel Agonist->TRPA1 Binds and Activates Antagonist TRPA1 Antagonist (e.g., HC-030031) Antagonist->TRPA1 Binds and Blocks Channel_Opening Channel Opening (Ca²⁺ Influx) TRPA1->Channel_Opening No_Channel_Opening Channel Remains Closed TRPA1->No_Channel_Opening

Caption: General mechanism of action for TRPA1 antagonists.

Experimental Workflow for Antagonist Screening

The process of identifying and characterizing novel TRPA1 antagonists typically follows a structured workflow, from initial high-throughput screening to in vivo validation.

Antagonist_Screening_Workflow HTS High-Throughput Screening (e.g., Calcium Influx Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro_Char In Vitro Characterization (Potency, Selectivity) Lead_Opt->In_Vitro_Char In_Vivo_PK In Vivo Pharmacokinetics (ADME) In_Vitro_Char->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Models (e.g., Formalin, CFA) In_Vivo_PK->In_Vivo_Efficacy Preclinical_Dev Preclinical Development In_Vivo_Efficacy->Preclinical_Dev

Caption: A typical workflow for the discovery and development of TRPA1 antagonists.

Conclusion

HC-030031 remains a valuable and selective tool for in vitro and in vivo research on the TRPA1 channel, with a well-characterized potency in the micromolar range. However, a number of more potent antagonists, such as A-967079 and GRC-17536, have since been developed, exhibiting nanomolar efficacy. The choice of antagonist for a particular study will depend on the specific research question, the required potency, the species being studied, and the desired route of administration. This guide provides a comparative overview to aid in this selection process and highlights the ongoing efforts in the development of novel TRPA1-targeted therapeutics.

References

Comparative

A Comparative Guide to the TRPA1 Antagonists HC-030031 and GRC 17536

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of two prominent small molecule antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel: HC-...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule antagonists of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel: HC-030031 and GRC 17536. TRPA1 is a critical sensor of noxious stimuli, playing a significant role in pain, inflammation, and respiratory conditions. Understanding the differential effects and characteristics of its antagonists is paramount for advancing research and therapeutic development in these areas.

Overview and Mechanism of Action

Both HC-030031 and GRC 17536 are selective antagonists of the TRPA1 ion channel.[1][2] TRPA1 is a non-selective cation channel predominantly expressed on sensory neurons.[2] Its activation by a wide array of irritants and endogenous inflammatory mediators leads to an influx of calcium, resulting in the sensation of pain and the promotion of neurogenic inflammation.[3] By blocking this channel, HC-030031 and GRC 17536 inhibit the signaling cascade responsible for these pathological responses.

While both compounds target TRPA1, they exhibit notable differences in potency and their progression through the drug development pipeline. HC-030031 is a widely used preclinical tool for investigating the role of TRPA1 in various disease models.[4][5] GRC 17536, developed by Glenmark Pharmaceuticals, progressed to Phase II clinical trials for the treatment of painful diabetic neuropathy and chronic cough, demonstrating its potential as a therapeutic agent.[2][6]

In Vitro Potency and Selectivity

A key differentiator between the two compounds is their in vitro potency. GRC 17536 exhibits significantly higher potency, with IC50 values in the low nanomolar range, while HC-030031 has IC50 values in the low micromolar range.

Table 1: In Vitro Potency against TRPA1

CompoundAgonistAssay SystemIC50Reference
HC-030031 Allyl isothiocyanate (AITC)HEK293 cells (human TRPA1)6.2 µM[1]
CinnamaldehydeHEK293 cells (human TRPA1)4.9 µM[7]
FormalinHEK293 cells (human TRPA1)5.3 µM[1]
GRC 17536 Allyl isothiocyanate (AITC)A549 cells (human TRPA1)2.06 nM[4]
Allyl isothiocyanate (AITC)CCD19-Lu cells (human TRPA1)2.71 nM[4]
Citric AcidhTRPA1/CHO cellsNot specified, but potent[4]

Both compounds demonstrate good selectivity for TRPA1 over other related TRP channels.

Table 2: Selectivity Profile

CompoundOff-Target ChannelsActivityReference
HC-030031 TRPV1, TRPV3, TRPV4, hERG, NaV1.2No significant blockade[1]
Panel of 48 other receptors, ion channels, and transporters< 40% effect at 10 µM[7]
GRC 17536 TRPV1, TRPV3, TRPV4, TRPM8Low inhibition at 1 µM[8]

Preclinical Efficacy

Both HC-030031 and GRC 17536 have demonstrated efficacy in various preclinical models of pain and other conditions.

Table 3: Preclinical Efficacy in Pain Models

CompoundAnimal ModelEffectEffective DoseReference
HC-030031 Rat - Complete Freund's Adjuvant (CFA)-induced inflammatory painSignificantly reversed mechanical hypersensitivity100 mg/kg, p.o.[7]
Rat - Spinal nerve ligation model of neuropathic painSignificantly reversed mechanical hypersensitivity100 mg/kg, p.o.[7]
Rat - AITC-induced nocifensive behaviorsReduced flinching100 mg/kg, p.o.[7]
GRC 17536 Animal models of neuropathic and inflammatory painEffective in models of peripheral diabetic neuropathic pain, osteoarthritic pain, postoperative pain, and chemotherapy-induced painNot specified[2][6]

GRC 17536 has also been evaluated in preclinical models of respiratory conditions.

Table 4: Preclinical Efficacy in a Cough Model

CompoundAnimal ModelEffectEffective DoseReference
GRC 17536 Guinea pig - Citric acid-induced cough79% inhibition of cough60 mg/kg[8]
89% inhibition of cough100 mg/kg[8]

Clinical Development

A significant distinction between the two compounds lies in their clinical development trajectory. GRC 17536 advanced to Phase IIa clinical trials. In a study involving 138 patients with painful diabetic neuropathy, GRC 17536 showed a statistically significant and clinically relevant response in a subgroup of patients with moderate to severe pain.[2] The compound was also well-tolerated with no evidence of central nervous system side effects.[2] Inhaled doses of GRC 17536 were also being tested in a Phase IIa proof-of-concept study for chronic cough.[6] However, the development of GRC 17536 was later discontinued for undisclosed reasons.[9] HC-030031 has primarily been used as a research tool and has not been advanced into clinical trials.

Experimental Protocols

In Vitro Calcium Influx Assay (for HC-030031)

This protocol is based on the methodology described by McNamara et al. (2007) and Eid et al. (2008).

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human TRPA1 are cultured in standard media.

  • Assay Preparation: Cells are plated in 384-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at room temperature.

  • Compound Incubation: Various concentrations of HC-030031 are added to the wells and incubated for 10 minutes.

  • Agonist Stimulation: An agonist of TRPA1, such as allyl isothiocyanate (AITC), cinnamaldehyde, or formalin, is added to the wells at a concentration that elicits a submaximal response (e.g., EC60).

  • Data Acquisition: Changes in intracellular calcium are measured using a fluorescence plate reader.

  • Data Analysis: IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Citric Acid-Induced Cough Model in Guinea Pigs (for GRC 17536)

This protocol is based on the methodology described in studies evaluating GRC 17536's anti-tussive effects.

  • Animals: Male Dunkin-Hartley guinea pigs are used.

  • Acclimatization: Animals are acclimatized to the experimental setup, which involves placing them in a whole-body plethysmography chamber.

  • Drug Administration: GRC 17536 or vehicle is administered orally at the desired doses (e.g., 60 and 100 mg/kg).

  • Cough Induction: After a set pre-treatment time, the animals are exposed to an aerosol of citric acid (e.g., 0.4 M) for a defined period (e.g., 10 minutes) to induce coughing.

  • Data Recording: The number of coughs is recorded by a trained observer or using a specialized cough detection system.

  • Data Analysis: The percentage inhibition of the cough response is calculated by comparing the number of coughs in the drug-treated group to the vehicle-treated group.

Visualizations

TRPA1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Irritants Irritants (AITC, Formalin, etc.) TRPA1 TRPA1 Channel Irritants->TRPA1 Activates Inflammatory_Mediators Inflammatory Mediators Inflammatory_Mediators->TRPA1 Sensitizes/ Activates Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Depolarization Depolarization Ca_influx->Depolarization Action_Potential Action Potential Propagation Depolarization->Action_Potential Neurotransmitter_Release Neurotransmitter Release Action_Potential->Neurotransmitter_Release Pain_Sensation Pain Sensation Neurotransmitter_Release->Pain_Sensation HC030031 HC-030031 HC030031->TRPA1 Blocks GRC17536 GRC 17536 GRC17536->TRPA1 Blocks

Caption: TRPA1 signaling pathway and points of antagonism.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment (Pain Model) Start_InVitro Stable TRPA1 Cell Line Dye_Loading Calcium Dye Loading Start_InVitro->Dye_Loading Compound_Add Add HC-030031 or GRC 17536 Dye_Loading->Compound_Add Agonist_Add Add TRPA1 Agonist Compound_Add->Agonist_Add Measure_Fluorescence Measure Calcium Influx Agonist_Add->Measure_Fluorescence Calculate_IC50 Calculate IC50 Measure_Fluorescence->Calculate_IC50 Start_InVivo Induce Pain Model (e.g., CFA, SNL) Drug_Admin Administer Compound or Vehicle (p.o.) Start_InVivo->Drug_Admin Behavioral_Test Assess Mechanical Hypersensitivity Drug_Admin->Behavioral_Test Analyze_Data Analyze Paw Withdrawal Thresholds Behavioral_Test->Analyze_Data

Caption: Generalized experimental workflow for antagonist evaluation.

Conclusion

HC-030031 and GRC 17536 are both valuable molecules for the study of TRPA1 function. HC-030031 serves as a reliable and selective, albeit moderately potent, preclinical tool that has been instrumental in elucidating the role of TRPA1 in various pain states. GRC 17536 represents a significant step forward in terms of potency and has provided clinical proof-of-concept for the therapeutic potential of TRPA1 antagonism in painful diabetic neuropathy. While its development was halted, the data generated from its preclinical and clinical evaluation remain highly valuable for the field and underscore the promise of targeting TRPA1 for the treatment of chronic pain and other sensory disorders. The substantial difference in potency between the two compounds is a critical consideration for researchers when selecting an appropriate tool for their studies.

References

Validation

Validating HC-030031 Target Engagement In Vivo: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of HC-030031, a selective antagonist of the Transient Re...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in vivo methods to validate the target engagement of HC-030031, a selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. We present experimental data, detailed protocols for key assays, and a comparison with an alternative TRPA1 antagonist, A-967079, to assist researchers in designing and interpreting their in vivo studies.

Introduction to HC-030031 and TRPA1

HC-030031 is a potent and selective blocker of the TRPA1 ion channel, a key player in pain and inflammation pathways.[1] TRPA1 is a non-selective cation channel primarily expressed on nociceptive sensory neurons. It is activated by a wide range of noxious stimuli, including environmental irritants like allyl isothiocyanate (AITC) from mustard oil and formalin, as well as endogenous inflammatory mediators.[2][3][4] By blocking TRPA1, HC-030031 is expected to reduce pain and inflammation in various preclinical models. Validating that HC-030031 engages its target, TRPA1, in a living organism is a critical step in preclinical drug development.

In Vivo Models for Validating HC-030031 Target Engagement

Several well-established in vivo models are used to demonstrate the engagement of HC-030031 with the TRPA1 channel. These models typically involve inducing a TRPA1-dependent nociceptive or inflammatory response and then assessing the ability of HC-030031 to attenuate this response.

Formalin-Induced Nocifensive Behavior

The formalin test is a widely used model of tonic pain that involves two distinct phases of nocifensive behavior (flinching, licking, or biting of the injected paw). The early phase (0-5 minutes post-injection) is attributed to the direct activation of nociceptors, primarily through TRPA1, while the late phase (15-45 minutes post-injection) involves an inflammatory component.[5][6][7]

Expected Outcome: Administration of HC-030031 should significantly reduce the nocifensive behaviors in both phases of the formalin test, demonstrating its ability to block TRPA1-mediated pain signaling.

Complete Freund's Adjuvant (CFA)-Induced Mechanical Hypersensitivity

Injection of CFA into the paw of a rodent induces a localized and persistent inflammation, leading to mechanical allodynia (pain in response to a normally non-painful stimulus) and hyperalgesia (increased sensitivity to a painful stimulus). This heightened sensitivity is, in part, mediated by the sensitization of TRPA1 channels.[8][9][10] Mechanical sensitivity is typically assessed using von Frey filaments.

Expected Outcome: HC-030031 treatment should increase the paw withdrawal threshold in CFA-treated animals, indicating a reduction in mechanical hypersensitivity and confirming target engagement in an inflammatory pain state.

Allyl Isothiocyanate (AITC)-Induced Nocifensive Behavior

AITC is a potent and selective agonist of TRPA1. Intraplantar injection of AITC induces acute nocifensive behaviors, such as paw licking and flinching, which are almost entirely dependent on TRPA1 activation.[11]

Expected Outcome: Pre-treatment with HC-030031 should dose-dependently inhibit AITC-induced nocifensive behaviors, providing direct evidence of TRPA1 antagonism in vivo.

Comparative Performance Data

The following tables summarize the in vivo efficacy of HC-030031 in the aforementioned models. For comparison, data for the alternative TRPA1 antagonist, A-967079, is also included where available.

Compound Model Species Dose Route of Administration Efficacy Reference
HC-030031 Formalin Test (Early Phase)Mouse100 mg/kgi.p.Significant reduction in flinching[1]
HC-030031 Formalin Test (Late Phase)Mouse100 mg/kgi.p.Significant reduction in flinching[1]
A-967079 Formalin Test (Early Phase)Mouse30 mg/kgi.p.54% reduction in pain reaction[1]
A-967079 Formalin Test (Late Phase)Mouse30 mg/kgi.p.No significant effect[1]

Table 1: Comparison of HC-030031 and A-967079 in the Formalin Test

Compound Model Species Dose Route of Administration Efficacy Reference
HC-030031 CFA-Induced Mechanical HypersensitivityRat100 mg/kgp.o.Significant reversal of mechanical hypersensitivity[8]
HC-030031 CFA-Induced Mechanical HypersensitivityMouse30 mg/kgi.p.62% attenuation of tactile allodynia[1]
A-967079 CFA-Induced Mechanical HypersensitivityRat10-100 mg/kgp.o.No significant effect on mechanical hyperalgesia[8]

Table 2: Comparison of HC-030031 and A-967079 in the CFA-Induced Mechanical Hypersensitivity Model

Compound Model Species Dose Route of Administration Efficacy Reference
HC-030031 AITC-Induced NocifensionRat100 mg/kgp.o.Significant inhibition of paw lifting[11]
A-967079 AITC-Induced NocifensionMouse30 mg/kgi.p.48% reduction in pain reaction[1]

Table 3: Comparison of HC-030031 and A-967079 in the AITC-Induced Nocifension Model

Experimental Protocols

Formalin-Induced Paw Licking Test in Rats

Objective: To assess the analgesic effect of a test compound on tonic chemical pain.

Materials:

  • Male Wistar rats (180-220 g)

  • Formalin solution (2.5% in saline)

  • Test compound (HC-030031) and vehicle

  • Observation chambers with a mirror placed at a 45° angle to allow clear observation of the paws

  • Syringes and needles (27-gauge)

  • Timer

Procedure:

  • Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.

  • Administer the test compound (e.g., HC-030031) or vehicle via the desired route (e.g., intraperitoneally, p.o.) at a predetermined time before formalin injection (e.g., 30 minutes).

  • Inject 50 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately after injection, place the rat back into the observation chamber.

  • Record the cumulative time spent licking the injected paw during the early phase (0-5 minutes) and the late phase (15-45 minutes) post-injection.[6]

CFA-Induced Mechanical Allodynia (von Frey Test) in Mice

Objective: To measure mechanical sensitivity in a model of inflammatory pain.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Complete Freund's Adjuvant (CFA)

  • Von Frey filaments of varying forces (e.g., 0.008 g to 2.0 g)

  • Elevated mesh platform with individual testing chambers

  • Test compound (HC-030031) and vehicle

Procedure:

  • Induce inflammation by injecting 20 µL of CFA into the plantar surface of the left hind paw.

  • Allow 24-48 hours for the inflammation and mechanical hypersensitivity to develop.[12]

  • Place the mice in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 30 minutes.

  • Administer the test compound or vehicle.

  • Assess the paw withdrawal threshold (PWT) using the up-down method with von Frey filaments.[13][14]

    • Start with a mid-range filament (e.g., 0.4 g).

    • Apply the filament to the plantar surface of the inflamed paw with enough force to cause it to bend, and hold for 3-5 seconds.

    • A positive response is a sharp withdrawal, flinching, or licking of the paw.

    • If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.

    • Continue this pattern until the first change in response is observed, and then continue for four more measurements.

  • Calculate the 50% paw withdrawal threshold using the formula described by Dixon.

AITC-Induced Nocifensive Behavior in Rats

Objective: To evaluate the antagonist activity of a test compound against a specific TRPA1 agonist.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Allyl isothiocyanate (AITC) solution (e.g., 50 µg in 50 µL of vehicle)

  • Test compound (HC-030031) and vehicle

  • Observation chambers

  • Syringes and needles (27-gauge)

  • Timer

Procedure:

  • Acclimatize the rats to the observation chambers for at least 30 minutes.

  • Administer the test compound or vehicle.

  • Inject 50 µL of AITC solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately after injection, return the rat to the observation chamber.

  • Record the total time the animal spends licking or flinching the injected paw for a defined period (e.g., 5 minutes).[11]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams were generated using Graphviz.

TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli AITC AITC TRPA1 TRPA1 Channel AITC->TRPA1 activates Formalin Formalin Formalin->TRPA1 activates Inflammatory_Mediators Inflammatory Mediators (e.g., from CFA) Inflammatory_Mediators->TRPA1 sensitizes/ activates Calcium_Influx Ca²⁺ Influx TRPA1->Calcium_Influx mediates HC030031 HC-030031 HC030031->TRPA1 blocks Nociceptor_Activation Nociceptor Activation Calcium_Influx->Nociceptor_Activation leads to Pain_Perception Pain Perception Nociceptor_Activation->Pain_Perception signals

Caption: TRPA1 Signaling Pathway and Point of Intervention for HC-030031.

Experimental_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment cluster_induction Induction of Nociception/Inflammation cluster_assessment Behavioral Assessment Animal_Acclimation Animal Acclimation Baseline_Measurement Baseline Behavioral Measurement (optional) Animal_Acclimation->Baseline_Measurement Compound_Admin Administer HC-030031 or Vehicle Baseline_Measurement->Compound_Admin Formalin_Injection Formalin Injection Compound_Admin->Formalin_Injection CFA_Injection CFA Injection Compound_Admin->CFA_Injection AITC_Injection AITC Injection Compound_Admin->AITC_Injection Flinching_Licking Measure Flinching/ Licking Duration Formalin_Injection->Flinching_Licking Von_Frey_Test Perform Von Frey Test CFA_Injection->Von_Frey_Test AITC_Injection->Flinching_Licking Data_Analysis Data Analysis and Comparison Flinching_Licking->Data_Analysis Von_Frey_Test->Data_Analysis

Caption: General Experimental Workflow for In Vivo Validation.

Comparison_Logic Start Start: Validate TRPA1 Target Engagement Model_Selection Select In Vivo Model Start->Model_Selection Formalin Formalin Test Model_Selection->Formalin CFA CFA Model Model_Selection->CFA AITC AITC Model Model_Selection->AITC Compound_Selection Select Compound(s) Formalin->Compound_Selection CFA->Compound_Selection AITC->Compound_Selection HC030031 HC-030031 Compound_Selection->HC030031 A967079 A-967079 (Alternative) Compound_Selection->A967079 Run_Experiment Execute Experiment & Collect Data HC030031->Run_Experiment A967079->Run_Experiment Analyze_Results Analyze Results Run_Experiment->Analyze_Results Target_Engaged Target Engagement Validated Analyze_Results->Target_Engaged Significant Attenuation Target_Not_Engaged Target Engagement Not Validated Analyze_Results->Target_Not_Engaged No Significant Effect

Caption: Logical Flow for Comparing TRPA1 Antagonists In Vivo.

Conclusion

Validating the in vivo target engagement of HC-030031 is achievable through a series of well-characterized behavioral models. The formalin test, CFA-induced mechanical hypersensitivity model, and the AITC-induced nocifension assay each provide a robust platform to demonstrate the antagonist activity of HC-030031 at the TRPA1 channel. The data presented in this guide suggests that HC-030031 is effective in these models, although its performance relative to other antagonists like A-967079 can vary depending on the specific pain modality being investigated. Researchers should carefully consider the experimental design and choice of model to best address their specific research questions regarding TRPA1 biology and the therapeutic potential of its antagonists.

References

Comparative

HC-030031: A Comparative Analysis of its Cross-Reactivity with other TRP Channels

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-reactivity profile of HC-030031, a well-characterized antagonist of the Transient Receptor Poten...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of HC-030031, a well-characterized antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The following sections present quantitative data, detailed experimental protocols, and visual diagrams to objectively assess its performance and selectivity against other members of the TRP channel family.

Quantitative Data Summary

HC-030031 is a potent and selective inhibitor of the TRPA1 channel. Its inhibitory activity has been quantified against various TRPA1 activators. The following table summarizes the half-maximal inhibitory concentration (IC50) values of HC-030031 for TRPA1 and its observed effects on other TRP channels.

Target ChannelActivatorIC50 (µM)SpeciesNotes
TRPA1 Allyl isothiocyanate (AITC)6.2 ± 0.2Human-
TRPA1 Formalin5.3 ± 0.2Human-
TRPA1 Cinnamaldehyde4.9 ± 0.1Human-
TRPV1 CapsaicinNo significant inhibitionHumanDoes not block currents mediated by TRPV1.
TRPV3 2-APBNo significant inhibitionHumanDoes not block currents mediated by TRPV3.
TRPV4 4α-PDDNo significant inhibitionHumanDoes not block currents mediated by TRPV4.
TRPM8 Menthol/IcilinNo significant inhibitionHumanDid not block TRPM8 activation at concentrations up to 30 µM.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro studies utilizing cell-based assays with heterologous expression of specific TRP channels. The most common method employed is the Fluorometric Imaging Plate Reader (FLIPR) calcium influx assay.

FLIPR Calcium Influx Assay for TRP Channel Activity

This assay measures the influx of extracellular calcium into cells upon activation of a specific TRP channel. An increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.

1. Cell Culture and Plating:

  • Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human TRP channel of interest (e.g., TRPA1, TRPV1, etc.) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

2. Compound Preparation and Incubation:

  • HC-030031 and other test compounds are prepared as stock solutions in a suitable solvent, typically dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in an appropriate assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • The growth medium is removed from the cell plates, and the cells are washed with the assay buffer.

  • Cells are then incubated with the desired concentrations of HC-030031 or vehicle control for a specified period (e.g., 10-30 minutes) at room temperature or 37°C.

3. Calcium Indicator Loading:

  • A calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM) is prepared according to the manufacturer's instructions. A non-ionic detergent like Pluronic F-127 is often included to aid in dye loading.

  • The dye solution is added to the cells and incubated for a specific time (e.g., 30-60 minutes) at 37°C to allow for de-esterification and entrapment of the dye within the cells.

4. FLIPR Assay Execution:

  • The cell plate is placed into the FLIPR instrument.

  • Baseline fluorescence is measured before the addition of the agonist.

  • A specific agonist for the TRP channel being tested (e.g., AITC for TRPA1, capsaicin for TRPV1) is added to the wells using the instrument's integrated fluidics.

  • The fluorescence intensity is monitored in real-time immediately before and after the addition of the agonist.

5. Data Analysis:

  • The change in fluorescence intensity, indicative of the intracellular calcium concentration, is recorded.

  • The inhibitory effect of HC-030031 is calculated as the percentage reduction in the agonist-induced calcium response compared to the vehicle control.

  • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.

Visualizations

Signaling Pathway of TRPA1 Activation

TRPA1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist TRPA1 Agonist (e.g., AITC, Formalin) TRPA1 TRPA1 Channel Agonist->TRPA1 Activates Ca2_Influx Ca²⁺ Influx TRPA1->Ca2_Influx Allows Depolarization Membrane Depolarization TRPA1->Depolarization Causes Cellular_Response Cellular Response (e.g., Nociception) Ca2_Influx->Cellular_Response Depolarization->Cellular_Response HC030031 HC-030031 HC030031->TRPA1 Inhibits

Caption: TRPA1 channel activation by agonists leads to calcium influx and membrane depolarization, resulting in a cellular response. HC-030031 selectively blocks this channel.

Experimental Workflow for Cross-Reactivity Assessment

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture HEK-293 cells expressing specific TRP channels Dye_Loading Load cells with calcium-sensitive dye Cell_Culture->Dye_Loading Compound_Prep Prepare serial dilutions of HC-030031 Incubation Incubate cells with HC-030031 or vehicle Compound_Prep->Incubation Dye_Loading->Incubation FLIPR Measure baseline fluorescence and add TRP channel agonist Incubation->FLIPR Measurement Record fluorescence change FLIPR->Measurement Calculation Calculate % inhibition of agonist response Measurement->Calculation IC50 Determine IC50 values Calculation->IC50 Comparison Compare activity across different TRP channels IC50->Comparison

Caption: A generalized workflow for assessing the cross-reactivity of a compound against a panel of TRP channels using a cell-based calcium influx assay.

Validation

HC-030031: A Comparative Analysis Against First-Generation TRPA1 Blockers

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel blocker, HC-030031, with other first-generation an...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel blocker, HC-030031, with other first-generation antagonists. The information presented herein is supported by experimental data to assist researchers in selecting appropriate tools for their investigations into TRPA1-mediated signaling and its role in various physiological and pathological processes.

Introduction to TRPA1 and its Antagonists

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel that functions as a critical sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory agents, and changes in temperature.[1][2] Its activation on sensory neurons leads to the sensation of pain, itch, and neurogenic inflammation, making it a significant target for the development of analgesic and anti-inflammatory therapeutics.[3][4] First-generation TRPA1 antagonists, such as HC-030031, were among the initial small molecules developed to probe the function of this channel. While instrumental as research tools, they possess certain limitations compared to later-generation compounds.

HC-030031: An Early TRPA1 Antagonist

HC-030031 is a xanthine derivative that was one of the first selective antagonists identified for the TRPA1 channel.[5] It has been widely used in preclinical studies to investigate the role of TRPA1 in various conditions, including inflammatory pain, neuropathic pain, and respiratory disorders.[3] However, its utility is tempered by its pharmacological and pharmacokinetic properties.

Comparative Analysis of First-Generation TRPA1 Blockers

This section compares HC-030031 with other notable first-generation TRPA1 antagonists, namely Chembridge-5861528 and A-967079. These compounds are often considered early tools in the exploration of TRPA1 pharmacology.

Table 1: In Vitro Potency of First-Generation TRPA1 Antagonists
CompoundTarget SpeciesAgonistIC50Reference
HC-030031 HumanCinnamaldehyde4.9 µM[6]
HumanAITC7.5 µM[6]
RatAITC7.6 µM[7]
Chembridge-5861528 Not SpecifiedNot Specified~10-fold more potent than HC-030031[5]
A-967079 HumanNot Specified67 nM[8][9]
RatNot Specified289 nM[8][9]

AITC: Allyl isothiocyanate

Table 2: Selectivity Profile
CompoundSelectivity NotesReference
HC-030031 Selective for TRPA1 over other TRP channels (TRPV1, TRPV3, TRPV4). However, at 10 µM, it showed activity against sodium channels and sigma receptors.[3][8]
A-967079 High selectivity for TRPA1, with over 1000-fold selectivity against other TRP channels and more than 150-fold selectivity against a panel of other ion channels, enzymes, and GPCRs.[8]
Table 3: Pharmacokinetic Properties
CompoundKey Pharmacokinetic Parameters (Rat)Reference
HC-030031 High clearance, short half-life, and poor oral bioavailability.[3]
A-967079 Orally bioavailable with good penetration into the central nervous system.[8][9][10]

Key Advantages of HC-030031

Despite its limitations, HC-030031 offers some advantages as a first-generation TRPA1 blocker:

  • Early Characterization: As one of the first selective TRPA1 antagonists, it has been extensively characterized in a wide range of preclinical models, providing a substantial body of literature for reference.[3][5]

  • Commercial Availability: It is widely available from commercial suppliers, making it an accessible tool for many researchers.

Disadvantages of HC-030031 Compared to Other First-Generation Blockers

The primary drawbacks of HC-030031 become apparent when compared to other early antagonists like A-967079:

  • Lower Potency: HC-030031 exhibits micromolar potency, whereas A-967079 is potent in the nanomolar range, requiring lower concentrations for effective channel blockade.[7][8][9]

  • Poorer Selectivity: While selective against other TRP channels, HC-030031 has shown off-target effects at higher concentrations, which can confound experimental results.[3][8] A-967079 demonstrates a much cleaner selectivity profile.[8]

  • Unfavorable Pharmacokinetics: The poor pharmacokinetic profile of HC-030031, including high clearance and a short half-life, limits its in vivo applications, particularly in studies requiring sustained target engagement.[3] In contrast, A-967079 has demonstrated better oral bioavailability and CNS penetration.[8][9][10]

Experimental Protocols

Fluorometric Imaging Plate Reader (FLIPR) Calcium Influx Assay for TRPA1 Antagonism

This protocol describes a common method for assessing the in vitro potency of TRPA1 antagonists.

1. Cell Culture and Plating:

  • HEK293 cells stably expressing human TRPA1 are cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

2. Dye Loading:

  • The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C.

3. Compound Addition:

  • The antagonist compound (e.g., HC-030031) is prepared in a series of dilutions.

  • The compound dilutions are added to the wells and pre-incubated with the cells for a defined period (e.g., 10-20 minutes).

4. Agonist Stimulation and Signal Detection:

  • A TRPA1 agonist (e.g., cinnamaldehyde or AITC) at a concentration that elicits a submaximal response (e.g., EC80) is added to the wells.

  • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells upon channel activation.

5. Data Analysis:

  • The antagonist's effect is measured as the inhibition of the agonist-induced calcium influx.

  • IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

TRPA1 Signaling Pathway

The following diagram illustrates the activation of the TRPA1 channel by various stimuli and the subsequent downstream signaling events leading to physiological responses.

TRPA1_Signaling_Pathway cluster_channel TRPA1 Channel cluster_cellular Cellular Response cluster_downstream Downstream Effects irritants Environmental Irritants (e.g., AITC, Acrolein) TRPA1 TRPA1 Channel (on Sensory Neuron) irritants->TRPA1 inflammatory Inflammatory Mediators (e.g., Bradykinin) inflammatory->TRPA1 oxidative Oxidative Stress (e.g., H2O2) oxidative->TRPA1 ca_influx Ca2+ Influx TRPA1->ca_influx depolarization Membrane Depolarization ca_influx->depolarization ap Action Potential Generation depolarization->ap neuropeptide Neuropeptide Release (CGRP, Substance P) ap->neuropeptide Signal to CNS pain Pain Sensation neuropeptide->pain inflammation Neurogenic Inflammation neuropeptide->inflammation

TRPA1 activation and downstream signaling cascade.
Experimental Workflow for Antagonist Screening

The following diagram outlines the typical workflow for screening and characterizing TRPA1 antagonists.

Antagonist_Screening_Workflow start Start: Compound Library primary_screen Primary Screen (e.g., FLIPR Assay) start->primary_screen hit_id Hit Identification primary_screen->hit_id dose_response Dose-Response & Potency (IC50 Determination) hit_id->dose_response selectivity Selectivity Profiling (vs. other TRP channels & targets) dose_response->selectivity in_vivo In Vivo Efficacy (Animal Models of Pain/Inflammation) selectivity->in_vivo pk_pd Pharmacokinetic/ Pharmacodynamic Studies in_vivo->pk_pd lead_opt Lead Optimization pk_pd->lead_opt

Workflow for the discovery and characterization of TRPA1 antagonists.

Conclusion

HC-030031 remains a valuable tool for in vitro and, with caution, in vivo studies of TRPA1, largely due to its historical significance and widespread use. However, for researchers requiring higher potency, greater selectivity, and more favorable pharmacokinetic properties for in vivo experiments, other first-generation antagonists such as A-967079 represent a more advantageous choice. The selection of an appropriate TRPA1 blocker should be guided by the specific requirements of the experimental design, with careful consideration of the compound's pharmacological and pharmacokinetic profile. Newer generations of TRPA1 antagonists with further improved properties continue to be developed, offering even more precise tools for dissecting the roles of this important sensory channel.

References

Comparative

Comparative Analysis of HC-030031 in Diverse Animal Models: A Guide for Researchers

This guide provides a comprehensive comparative analysis of HC-030031, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist, across various preclinical animal models. Designed for researchers, sc...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of HC-030031, a selective Transient Receptor Potential Ankyrin 1 (TRPA1) channel antagonist, across various preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document outlines the performance of HC-030031 in comparison to other relevant TRPA1 antagonists, supported by experimental data. The content is structured to facilitate easy comparison, with detailed methodologies for key experiments and visual representations of signaling pathways and workflows.

Introduction to HC-030031 and TRPA1 Antagonism

HC-030031 is a potent and selective inhibitor of the TRPA1 ion channel.[1] TRPA1 is a non-selective cation channel primarily expressed in sensory neurons and serves as a crucial sensor for a wide array of noxious stimuli, including environmental irritants, inflammatory mediators, and byproducts of oxidative stress.[2] Activation of TRPA1 is implicated in the pathophysiology of various conditions, most notably acute and chronic pain, as well as inflammatory disorders of the airways and bladder. Consequently, antagonism of TRPA1 presents a promising therapeutic strategy for these conditions. This guide focuses on the in vivo efficacy of HC-030031 and compares it with other notable TRPA1 antagonists, namely A-967079 and Chembridge-5861528.

In Vitro Profile of TRPA1 Antagonists

The following table summarizes the in vitro potency of HC-030031 and its comparators against human and rat TRPA1 channels. This data is essential for interpreting in vivo efficacy in different species.

CompoundTargetSpeciesAssayIC50Reference
HC-030031 TRPA1HumanAITC-evoked Ca2+ influx6.2 µM[1]
TRPA1HumanFormalin-evoked Ca2+ influx5.3 µM[1]
TRPA1HumanCinnamaldehyde-evoked Ca2+ influx4.9 µM[1]
TRPA1RatAITC-evoked Ca2+ influx7.6 µM[3]
A-967079 TRPA1HumanNot Specified67 nM[4]
TRPA1RatNot Specified289 nM[4]
Chembridge-5861528 TRPA1Not SpecifiedNot Specified~10-fold more potent than HC-030031[5][6]

Comparative Efficacy in Animal Models of Pain

HC-030031 has been extensively evaluated in rodent models of inflammatory and neuropathic pain. This section provides a comparative overview of its efficacy alongside other TRPA1 antagonists in these models.

Inflammatory Pain Models

The Complete Freund's Adjuvant (CFA)-induced inflammatory pain model is a widely used paradigm to study chronic inflammation and associated pain hypersensitivity.

Efficacy Data in CFA-Induced Inflammatory Pain

CompoundAnimal ModelSpeciesAdministration RouteDose RangeEfficacyReference
HC-030031 CFA-induced mechanical hyperalgesiaRatOral (p.o.)100 - 300 mg/kgSignificant reversal of mechanical hyperalgesia[7]
A-967079 CFA-induced mechanical hyperalgesiaRatIntravenous (i.v.)30 µmol/kgSignificantly reduces neuronal responses to noxious pinch[1]
Chembridge-5861528 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported
Neuropathic Pain Models

The spinal nerve ligation (SNL) model is a common surgical model of neuropathic pain that mimics chronic nerve injury in humans. Chemotherapy-induced neuropathic pain (CIPN) models, such as those using paclitaxel, are also crucial for preclinical assessment of analgesics.

Efficacy Data in Neuropathic Pain Models

CompoundAnimal ModelSpeciesAdministration RouteDose RangeEfficacyReference
HC-030031 Spinal Nerve Ligation (SNL)RatOral (p.o.)100 - 300 mg/kgSignificant reversal of mechanical allodynia (41% at 300 mg/kg)[8]
Paclitaxel-induced tactile allodyniaMouseIntraperitoneal (i.p.)Not SpecifiedAttenuated tactile allodynia by 62%[2]
A-967079 SNLNot ReportedNot ReportedNot ReportedLimited efficacy reported in some studies[9]
Paclitaxel-induced mechanical hypersensitivityMouseNot SpecifiedNot SpecifiedAmeliorated mechanical hypersensitivity[6]
Chembridge-5861528 SNLMouseIntrathecal (i.t.)10 µgAttenuated mechanical hypersensitivity[10]

Performance in Other Animal Models

The therapeutic potential of TRPA1 antagonism extends beyond pain. The following table summarizes the efficacy of HC-030031 in models of airway and bladder inflammation.

CompoundAnimal ModelSpeciesAdministration RouteDose RangeEfficacyReference
HC-030031 Ovalbumin-induced asthmaMouseNot SpecifiedNot SpecifiedReduced airway inflammation and hyperreactivity[3]
Cyclophosphamide-induced cystitisRatNot SpecifiedNot SpecifiedAttenuated bladder overactivity

Pharmacokinetic Profiles

Understanding the pharmacokinetic properties of these antagonists is vital for the design and interpretation of in vivo studies.

CompoundSpeciesAdministration RouteBioavailabilityHalf-life (t1/2)CNS PenetrationReference
HC-030031 RatOral (p.o.)Orally bioavailableNot ReportedNot Reported[7]
A-967079 RatOral (p.o.)GoodNot ReportedGood[11]
RabbitNot SpecifiedOrally bioavailableNot ReportedNot Reported[12]
Chembridge-5861528 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported

Experimental Protocols

Detailed methodologies for the key animal models discussed are provided below.

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
  • Animals: Male Sprague-Dawley rats (180-200 g).

  • Induction of Inflammation: A single intraplantar injection of 100 µL of CFA (1 mg/mL) is administered into the plantar surface of the left hind paw.

  • Pain Behavior Assessment: Mechanical hyperalgesia is assessed using von Frey filaments to determine the paw withdrawal threshold (PWT). Thermal hyperalgesia can be measured by assessing the paw withdrawal latency (PWL) to a radiant heat source. Assessments are typically performed before and at various time points after CFA injection.

  • Drug Administration: HC-030031 is suspended in 0.5% methylcellulose and administered orally (p.o.) at the desired doses. Comparator compounds are formulated and administered as described in the literature.

Spinal Nerve Ligation (SNL)-Induced Neuropathic Pain
  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure: Under anesthesia, the left L5 and L6 spinal nerves are tightly ligated with silk suture distal to the dorsal root ganglion.

  • Pain Behavior Assessment: Mechanical allodynia is evaluated by measuring the 50% paw withdrawal threshold to von Frey filaments applied to the plantar surface of the ipsilateral hind paw.

  • Drug Administration: Test compounds are typically administered after the development of stable mechanical allodynia (usually 7-14 days post-surgery). HC-030031 is administered orally.

Paclitaxel-Induced Neuropathic Pain
  • Animals: Male Sprague-Dawley rats or CD-1 mice.

  • Induction of Neuropathy: Paclitaxel is administered via intraperitoneal (i.p.) injections. A common dosing regimen in rats is four injections of 2 mg/kg on alternate days.[13]

  • Pain Behavior Assessment: Tactile allodynia is measured using von Frey filaments. Cold allodynia can be assessed by the acetone drop test.

  • Drug Administration: Test compounds are administered once neuropathic pain is established (typically around day 7-14).

Cyclophosphamide-Induced Cystitis
  • Animals: Female Sprague-Dawley rats.

  • Induction of Cystitis: A single intraperitoneal (i.p.) injection of cyclophosphamide (150 mg/kg) is administered to induce bladder inflammation.[14] A chronic model can be established with repeated lower doses (e.g., 40 mg/kg every 3 days).[15]

  • Assessment of Bladder Function: Bladder overactivity can be assessed via cystometry in anesthetized animals, measuring parameters such as intercontraction interval and bladder capacity. Visceral pain can be evaluated by assessing referred hyperalgesia to von Frey filament stimulation of the lower abdomen.

  • Drug Administration: Test compounds are administered prior to or after the induction of cystitis, depending on the study design.

Signaling Pathways and Experimental Workflows

TRPA1 Signaling in Nociception and Inflammation

Activation of TRPA1 on sensory neurons leads to cation influx, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that transmit pain signals to the central nervous system. In addition, TRPA1 activation triggers the release of pro-inflammatory neuropeptides like Calcitonin Gene-Related Peptide (CGRP) and Substance P from nerve endings, contributing to neurogenic inflammation.

TRPA1_Signaling cluster_stimuli Noxious Stimuli cluster_neuron Sensory Neuron cluster_effects Physiological Effects irritants Environmental Irritants (AITC, Acrolein) TRPA1 TRPA1 Channel irritants->TRPA1 Activation inflammatory Inflammatory Mediators (Bradykinin, Prostaglandins) inflammatory->TRPA1 Activation oxidative Oxidative Stress (H2O2) oxidative->TRPA1 Activation depolarization Membrane Depolarization TRPA1->depolarization Ca2+/Na+ Influx HC030031 HC-030031 (Antagonist) HC030031->TRPA1 Inhibition action_potential Action Potential Propagation depolarization->action_potential neuropeptide Neuropeptide Release (CGRP, Substance P) depolarization->neuropeptide pain Pain Sensation action_potential->pain To CNS inflammation Neurogenic Inflammation neuropeptide->inflammation Peripheral Release

Caption: TRPA1 signaling pathway in pain and inflammation.

Experimental Workflow for Preclinical Efficacy Testing

The following diagram illustrates a typical workflow for evaluating the efficacy of a TRPA1 antagonist in an animal model of pain.

Experimental_Workflow cluster_setup Model Induction & Baseline cluster_treatment Treatment & Assessment cluster_analysis Data Analysis & Outcome animal_selection Animal Selection (Rat/Mouse) model_induction Induction of Pain Model (e.g., CFA, SNL) animal_selection->model_induction baseline_testing Baseline Behavioral Testing (von Frey, Hargreaves) model_induction->baseline_testing randomization Randomization to Treatment Groups baseline_testing->randomization drug_admin Drug Administration (Vehicle, HC-030031, Comparators) randomization->drug_admin post_treatment_testing Post-Treatment Behavioral Testing drug_admin->post_treatment_testing data_collection Data Collection & Compilation post_treatment_testing->data_collection stat_analysis Statistical Analysis (e.g., ANOVA) data_collection->stat_analysis efficacy_determination Determination of Efficacy (% Reversal, ED50) stat_analysis->efficacy_determination

References

Safety & Regulatory Compliance

Safety

Proper Disposal of HC-030031: A Step-by-Step Guide for Laboratory Professionals

Providing immediate and essential safety information for the handling and disposal of the selective TRPA1 channel blocker, HC-030031, this guide ensures the safety of researchers and compliance with regulations. HC-03003...

Author: BenchChem Technical Support Team. Date: December 2025

Providing immediate and essential safety information for the handling and disposal of the selective TRPA1 channel blocker, HC-030031, this guide ensures the safety of researchers and compliance with regulations.

HC-030031 is a chemical compound utilized in research, and its disposal must be managed in accordance with its specific hazardous properties to mitigate risks to personnel and the environment. This document outlines the necessary procedures for the safe disposal of HC-030031, based on available safety data.

Key Safety and Hazard Information

It is imperative to handle HC-030031 with caution, as it is classified as toxic if swallowed.[1] The following table summarizes critical safety information.

IdentifierValueSource
CAS Number349085-38-7Cayman Chemical SDS[1]
GHS ClassificationAcute toxicity - oral 3 (H301)Cayman Chemical SDS[1]
Signal WordDangerCayman Chemical SDS[1]
Hazard PictogramGHS06 (Skull and crossbones)Cayman Chemical SDS[1]
UN NumberUN2811Cayman Chemical SDS[1]
Proper Shipping NameToxic solids, organic, n.o.s. (HC-030031)Cayman Chemical SDS[1]
Environmental PrecautionsDo not allow to enter sewers/ surface or ground water.[1]Cayman Chemical SDS[1]

Experimental Protocols: Disposal Procedure

The proper disposal of HC-030031 must adhere to the guidelines outlined in the Safety Data Sheet (SDS). The following step-by-step process provides a clear protocol for laboratory personnel.

1. Personal Protective Equipment (PPE): Before handling HC-030031 for disposal, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or chemical splash goggles

  • Laboratory coat

2. Waste Collection:

  • Solid Waste: Collect waste HC-030031 solid in a clearly labeled, sealed container designated for toxic chemical waste.

  • Contaminated Materials: Any materials that have come into contact with HC-030031, such as pipette tips, tubes, and contaminated gloves, should be considered hazardous waste and collected in the same designated container.

  • Solutions: Solutions containing HC-030031 should be collected in a sealed, labeled container for liquid chemical waste. Do not pour solutions down the drain.[1]

3. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "HC-030031."

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, awaiting pickup by a licensed hazardous waste disposal service.

5. Disposal:

  • All waste containing HC-030031 must be disposed of as hazardous waste.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for proper disposal.

  • Provide the waste disposal service with the Safety Data Sheet for HC-030031.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of HC-030031.

HC030031_Disposal_Workflow start Start: HC-030031 Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Step 2: Identify Waste Type ppe->waste_type solid_waste Solid Waste or Contaminated Materials waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Step 3a: Collect in Labeled 'Toxic' Solid Waste Container solid_waste->collect_solid collect_liquid Step 3b: Collect in Labeled 'Toxic' Liquid Waste Container liquid_waste->collect_liquid storage Step 4: Store Securely in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage contact_ehs Step 5: Contact EHS or Licensed Disposal Service storage->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of HC-030031.

References

Handling

Personal protective equipment for handling HC-030031

IMMEDIATE SAFETY NOTICE: HC-030031 is classified as toxic if swallowed and should be handled as a hazardous material.[1] All personnel must adhere to the safety protocols outlined in this document. This guide provides es...

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY NOTICE: HC-030031 is classified as toxic if swallowed and should be handled as a hazardous material.[1] All personnel must adhere to the safety protocols outlined in this document. This guide provides essential information for the safe handling, use, and disposal of HC-030031 to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Personal Protective Equipment (PPE)

HC-030031 is a potent chemical that requires stringent safety measures to prevent exposure. The primary route of acute toxicity is ingestion.[1] However, absorption through skin and inhalation of the powder are also potential routes of exposure that must be mitigated.

Required Personal Protective Equipment (PPE):

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE is mandatory when handling HC-030031 in both solid and solution forms.

PPE CategoryRecommended EquipmentKey Considerations
Hand Protection Double gloving with appropriate chemical-resistant gloves is required. For handling the solid form, nitrile gloves may be used. For solutions with Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), specific glove types are necessary.For DMSO Solutions: Use butyl rubber, fluoroelastomer, or neoprene gloves. Standard nitrile gloves are not recommended as they can degrade quickly.[2] For DMF Solutions: Butyl rubber gloves are recommended.[3] Neither latex nor nitrile gloves provide adequate protection against DMF.[1] Always inspect gloves for any signs of degradation or perforation before use.
Eye Protection Chemical safety goggles or a full-face shield must be worn where splashing is possible.[2]Standard safety glasses do not offer sufficient protection from splashes.
Body Protection A fully buttoned lab coat, worn over long pants and closed-toe shoes, is required to ensure complete coverage of exposed skin.Clothing should be made of a material that is resistant to the solvents being used.
Respiratory Protection When handling the powder form outside of a certified chemical fume hood, a NIOSH-approved respirator is necessary to prevent inhalation.All handling of the solid compound should ideally be performed within a chemical fume hood to minimize the risk of inhalation.

Quantitative Data Summary

The following table summarizes key quantitative data for HC-030031:

PropertyValue
Molecular Weight 355.39 g/mol
Purity ≥98%
Form Crystalline solid
Storage Temperature -20°C
Solubility in DMSO Approximately 10 mg/mL
Solubility in DMF Approximately 20 mg/mL

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling and disposal is crucial for safety and regulatory compliance.

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored at -20°C in a designated and clearly labeled area for toxic chemicals.[4]

  • Maintain an accurate inventory of the compound.

3.2. Preparation of Stock Solutions:

  • All handling of the solid HC-030031 and preparation of solutions must be conducted in a certified chemical fume hood.

  • Before weighing, allow the container to equilibrate to room temperature to prevent condensation.

  • Use dedicated spatulas and weighing boats.

  • When dissolving in DMSO or DMF, add the solvent slowly to the solid to avoid splashing.

  • Solutions should be prepared fresh for use. If storage is necessary, store solutions at -20°C for up to one month.[5]

3.3. Spill and Emergency Procedures:

  • Minor Spill: In a fume hood, absorb the spill with an inert material (e.g., sand or vermiculite) and place it in a sealed, labeled container for hazardous waste. Clean the area with an appropriate solvent.

  • Major Spill: Evacuate the area and contact the institution's environmental health and safety (EHS) office immediately.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Ingestion: Seek immediate medical attention. Do not induce vomiting.

3.4. Waste Disposal:

  • All solid and liquid waste containing HC-030031 must be disposed of as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the full chemical name, and the concentration.

  • Segregate waste streams to avoid mixing incompatible chemicals.

  • Empty containers that held HC-030031 must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Safe Handling Workflow Diagram

The following diagram illustrates the key steps for the safe handling of HC-030031.

cluster_prep Preparation cluster_use Experimental Use cluster_disposal Disposal receive Receive & Inspect Compound store Store at -20°C receive->store Intact ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid HC-030031 fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment collect_waste Collect Waste in Labeled Container experiment->collect_waste spill_cleanup Clean Spills Immediately experiment->spill_cleanup If spill occurs dispose Dispose via EHS collect_waste->dispose spill_cleanup->collect_waste decontaminate Decontaminate Work Area dispose->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe

Caption: Workflow for the safe handling of HC-030031 from receipt to disposal.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HC-030031
Reactant of Route 2
Reactant of Route 2
HC-030031
© Copyright 2026 BenchChem. All Rights Reserved.